molecular formula C7H16 B165511 2,3-Dimethylpentane CAS No. 565-59-3

2,3-Dimethylpentane

Cat. No.: B165511
CAS No.: 565-59-3
M. Wt: 100.2 g/mol
InChI Key: WGECXQBGLLYSFP-UHFFFAOYSA-N
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Description

2,3-Dimethylpentane is a branched-chain alkane of significant interest in scientific research, primarily serving as a model compound in polymer chemistry and a subject for advanced spectroscopic analysis. In polymer science, it acts as a low-molecular-weight analog for polyethylene, allowing researchers to study and develop radical-mediated grafting processes. Its structure is used to model and understand the hydrogen atom abstraction and macroradical fragmentation behaviors that are crucial in the graft modification of polyolefins, such as with vinyltriethoxysilane (VTEOS), to create materials with enhanced moisture-curing capabilities and unique selectivity . Furthermore, this compound is a notable subject in analytical and physical chemistry due to its status as one of the simplest chiral alkanes, arising from its asymmetric carbon atom . This chirality introduces complexity in its nuclear magnetic resonance (NMR) spectrum, making it a valuable case study for advanced NMR techniques. Researchers utilize it to explore the effects of molecular symmetry, chirality, and spin-spin coupling on spectral patterns, providing insights into stereochemistry and molecular environments in hydrocarbons . These applications make this compound a valuable reagent for advancing methodologies in material synthesis and molecular characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpentane
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InChI

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3
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InChI Key

WGECXQBGLLYSFP-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(C)C
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Molecular Formula

C7H16
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DSSTOX Substance ID

DTXSID20862203
Record name Pentane, 2,3-dimethyl-
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Molecular Weight

100.20 g/mol
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Physical Description

Colorless liquid with an odor of gasoline; [NJ-HSFS]
Record name 2,3-Dimethylpentane
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Vapor Pressure

68.9 [mmHg]
Record name 2,3-Dimethylpentane
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CAS No.

565-59-3
Record name 2,3-Dimethylpentane
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Foundational & Exploratory

2,3-Dimethylpentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 2,3-Dimethylpentane. The information is presented to support research, scientific, and drug development applications, with a focus on structured data, experimental methodologies, and logical visualization of key molecular characteristics.

Chemical and Physical Properties

This compound is a branched-chain alkane and an isomer of heptane.[1] It is a colorless, flammable liquid with a gasoline-like odor.[2][3] Its chemical structure consists of a five-carbon pentane backbone with two methyl group substituents at the second and third carbon positions.[4] This structure results in the presence of a chiral center at the third carbon, leading to the existence of stereoisomers.[1][5]

Tabulated Quantitative Data

The core physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Molecular Properties

PropertyValueSource(s)
Molecular FormulaC₇H₁₆[1][2][6][7]
Molecular Weight100.20 g/mol [2][6]
IUPAC NameThis compound[2]
CAS Registry Number565-59-3 (for racemic mixture)[2][8]
AppearanceColorless liquid[8][9]
OdorGasoline-like[2][3]

Table 2: Thermodynamic Properties

PropertyValueSource(s)
Boiling Point89-90 °C[1][3][10][11]
Melting PointApproximately -135 °C[9]
Glass Transition Temp.Approximately -150 °C (123 K)[1][8]
Flash Point-6 °C[1][9]
Autoignition Temperature337 °C (639 °F)[1][10]
Vapor Pressure55 mmHg at 20 °C; 68.9 mmHg[1][2]
Vapor Density3.45 (vs air)[1][3][10]
Enthalpy of Vaporization~34.3 kJ/mol[1]

Table 3: Physical and Spectroscopic Properties

PropertyValueSource(s)
Density0.695 g/mL at 25 °C[1][3][10]
Solubility in WaterInsoluble (approx. 5 mg/L at 25 °C)[1][3][9][12]
Solubility in Organic SolventsSoluble in acetone, alcohol, benzene, chloroform, and ether[13][14]
Refractive Index (n²⁰/D)1.392[1][9][10]
LogP (Octanol/Water Partition Coeff.)3.4[2]

Table 4: Safety Information

Hazard ClassificationDescriptionSource(s)
GHS PictogramsGHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[8]
Hazard StatementsH225, H304, H315, H336, H410[8][15][16]
Signal WordDanger[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a volatile liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

  • A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the liquid sample are at the same level.

  • The apparatus is heated slowly and uniformly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[1][4][8]

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to minimize evaporation during measurement.

Methodology:

  • A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.

  • The flask is filled to the calibration mark with the liquid sample, ensuring the meniscus is read correctly. The flask is stoppered to prevent evaporation.

  • The filled flask is then reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

  • The density is calculated by dividing the mass of the liquid by the known volume of the flask.[5][17]

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

  • An Abbe refractometer is calibrated using a standard of known refractive index.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the lower prism.

  • The prisms are closed and locked.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to center the dividing line on the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.[3][18]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.

Methodology:

  • The sample is placed in a closed cup of a Pensky-Martens or similar flash point apparatus.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source (a small flame) is periodically introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[7][9][10]

Determination of Aqueous Solubility

The solubility of a hydrocarbon in water is typically very low. A common method to determine this is by equilibration and subsequent analysis of the aqueous phase.

Methodology:

  • A mixture of this compound and distilled water is prepared in a sealed container.

  • The mixture is agitated (e.g., by stirring or shaking) for an extended period to ensure that equilibrium is reached and the aqueous phase is saturated with the hydrocarbon.

  • The mixture is then allowed to stand undisturbed to allow for complete phase separation.

  • A sample of the aqueous layer is carefully withdrawn, taking care not to include any of the organic phase.

  • The concentration of the dissolved this compound in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Key Properties

The following diagram illustrates the logical relationships between the fundamental properties of this compound.

G Logical Relationships of this compound Properties substance This compound C₇H₁₆ structure Structure Branched Alkane Chiral Center substance->structure phys_prop Physical Properties substance->phys_prop thermo_prop Thermodynamic Properties substance->thermo_prop safety Safety Information substance->safety density Density (0.695 g/mL) phys_prop->density solubility Solubility (Insoluble in Water) phys_prop->solubility refractive_index Refractive Index (1.392) phys_prop->refractive_index boiling_point Boiling Point (89-90 °C) thermo_prop->boiling_point flash_point Flash Point (-6 °C) thermo_prop->flash_point vapor_pressure Vapor Pressure (High) thermo_prop->vapor_pressure flammability Flammability (Highly Flammable) safety->flammability toxicity Toxicity (Irritant, Aspiration Hazard) safety->toxicity flash_point->flammability vapor_pressure->flammability

Caption: Interrelation of this compound's core properties.

References

Synthesis of 2,3-Dimethylpentane for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,3-dimethylpentane, a branched alkane of interest in various research applications. The document details two primary synthetic routes, presenting in-depth experimental protocols and quantitative data to facilitate reproducible results. Spectroscopic data for product identification and physical properties are also included for reference.

Synthetic Strategies

Two principal and reliable methods for the synthesis of this compound are the multi-step Grignard reagent-based approach and the Corey-House synthesis. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Grignard Reagent Synthesis Route

This classic three-step approach involves the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane. This route is versatile and provides a clear pathway to the target molecule.

Corey-House Synthesis

The Corey-House synthesis offers a more direct coupling method to form the carbon-carbon bond, potentially leading to higher overall yields. This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthetic routes and the physical properties of this compound.

Table 1: Comparison of Synthetic Routes for this compound

ParameterGrignard Reagent RouteCorey-House Synthesis
Starting Materials 2-bromobutane, magnesium, acetone, sulfuric acid, H₂/Pd/CIsopropyl halide, lithium, copper(I) iodide, ethyl halide
Key Intermediates 2,3-dimethyl-2-pentanol, 2,3-dimethyl-2-penteneLithium diisopropylcuprate
Overall Yield ModerateGood to High
Number of Steps 32
Key Advantages Utilizes common laboratory reagents.High selectivity and good yields.
Key Disadvantages Multi-step process can lower overall yield.Requires careful handling of organometallic reagents.

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆[1]
Molar Mass 100.20 g/mol [1][2]
Boiling Point 89-90 °C[1]
Density 0.695 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.392[1]
Melting Point approx. -135 °C[3]

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals/PeaksReference
¹H NMR Complex alkyl region (δ ~0.8–1.3 ppm) due to molecular asymmetry.[4][4][5]
¹³C NMR Shows up to 7 distinct signals in the alkyl region (δ ~8–40 ppm) due to the lack of molecular symmetry.[6][6][7]
IR (Infrared) C-H stretching (2940-2880 cm⁻¹), C-H bending (1480-1365 cm⁻¹). No significant functional group peaks.[8][8][9]
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z = 100. Prominent fragment ions at m/z = 57 and 43.[10][11][12][13][10][11][12][13]

Experimental Protocols

Grignard Reagent Synthesis Route

This synthesis is performed in three main stages. All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) for the Grignard reaction.

Step 1: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

  • Materials:

    • Magnesium turnings (2.5 g, 0.103 mol)

    • Anhydrous diethyl ether (50 mL)

    • 2-Bromobutane (13.7 g, 0.100 mol) in 25 mL of anhydrous diethyl ether

    • Acetone (5.8 g, 0.100 mol) in 25 mL of anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Place the magnesium turnings in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

    • Cool the flask in an ice bath.

    • Add the acetone solution dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution with cooling.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

    • The crude 2,3-dimethyl-2-pentanol can be purified by distillation.

  • Expected Yield: Approximately 70-80%.

Step 2: Dehydration of 2,3-Dimethyl-2-pentanol

  • Materials:

    • 2,3-Dimethyl-2-pentanol (from Step 1)

    • Concentrated sulfuric acid

  • Procedure:

    • Place the crude 2,3-dimethyl-2-pentanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[14]

    • Gently heat the mixture. The product, 2,3-dimethyl-2-pentene, will distill out.

    • Collect the distillate, wash it with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

  • Expected Yield: Approximately 60-70%.

Step 3: Hydrogenation of 2,3-Dimethyl-2-pentene

  • Materials:

    • 2,3-Dimethyl-2-pentene (from Step 2)

    • Palladium on carbon (5% Pd/C) catalyst

    • Ethanol (as solvent)

    • Hydrogen gas

  • Procedure:

    • Dissolve the 2,3-dimethyl-2-pentene in ethanol in a hydrogenation flask.

    • Carefully add the Pd/C catalyst.

    • Connect the flask to a hydrogenation apparatus and flush the system with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient for laboratory scale) until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation. The remaining liquid is this compound.

    • Further purification can be achieved by fractional distillation.

  • Expected Yield: High (typically >95%).

Corey-House Synthesis

This two-step synthesis provides a more direct route to this compound.

Step 1: Formation of Lithium Diisopropylcuprate

  • Materials:

    • Lithium wire or ribbon

    • Anhydrous diethyl ether

    • Isopropyl bromide or chloride

    • Copper(I) iodide

  • Procedure:

    • In a dry, inert atmosphere, react lithium metal with isopropyl halide in anhydrous diethyl ether to form isopropyllithium.

    • In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at low temperature (e.g., -78 °C).

    • Slowly add two equivalents of the freshly prepared isopropyllithium solution to the copper(I) iodide suspension to form lithium diisopropylcuprate (a Gilman reagent).[15][16][17]

Step 2: Coupling Reaction

  • Materials:

    • Lithium diisopropylcuprate solution (from Step 1)

    • Ethyl bromide or iodide

  • Procedure:

    • To the freshly prepared lithium diisopropylcuprate solution at low temperature, add one equivalent of ethyl halide.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over a suitable drying agent.

    • Remove the solvent by distillation, and purify the resulting this compound by fractional distillation.

  • Expected Yield: Good to high, depending on the purity of the reagents and reaction conditions.

Visualization of Workflows and Pathways

Grignard Synthesis Workflow

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2-Bromobutane 2-Bromobutane Grignard Reagent Formation Grignard Reagent Formation 2-Bromobutane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Acetone Acetone Reaction with Acetone Reaction with Acetone Acetone->Reaction with Acetone Grignard Reagent Formation->Reaction with Acetone Intermediate 1 2,3-Dimethyl-2-pentanol Reaction with Acetone->Intermediate 1 Dehydration Reaction Dehydration Reaction Intermediate 1->Dehydration Reaction Intermediate 2 2,3-Dimethyl-2-pentene Dehydration Reaction->Intermediate 2 Hydrogenation Reaction Hydrogenation Reaction Intermediate 2->Hydrogenation Reaction Final Product This compound Hydrogenation Reaction->Final Product

Caption: Workflow for the Grignard synthesis of this compound.

Corey-House Synthesis Pathway

Corey_House_Synthesis Isopropyl Halide Isopropyl Halide Isopropyllithium Isopropyllithium Isopropyl Halide->Isopropyllithium Lithium Lithium Lithium->Isopropyllithium Lithium Diisopropylcuprate Lithium Diisopropylcuprate (Gilman Reagent) Isopropyllithium->Lithium Diisopropylcuprate Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Lithium Diisopropylcuprate Coupling Reaction Coupling Reaction Lithium Diisopropylcuprate->Coupling Reaction Ethyl Halide Ethyl Halide Ethyl Halide->Coupling Reaction This compound This compound Coupling Reaction->this compound

Caption: Reaction pathway for the Corey-House synthesis of this compound.

Purification and Characterization

The final product, this compound, is a volatile and flammable liquid. Purification is typically achieved by fractional distillation to separate it from any remaining starting materials, solvents, or byproducts.

Characterization of the final product should be performed using standard analytical techniques. Gas chromatography (GC) can be used to assess purity. The identity of the compound can be confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and mass spectra with the data provided in Table 3 and established literature values. The physical properties, such as boiling point and refractive index, should also match the values in Table 2.

References

An In-depth Technical Guide to the Structural Isomers of Heptane (C₇H₁₆)

Author: BenchChem Technical Support Team. Date: December 2025

Heptane, a saturated hydrocarbon with the molecular formula C₇H₁₆, serves as a fundamental example of structural isomerism in organic chemistry. Isomers are molecules that share the same molecular formula but possess different arrangements of atoms.[1] This guide provides a detailed overview of 2,3-Dimethylpentane and its eight other structural isomers, outlining their unique structural formulas and IUPAC nomenclature.

Understanding Structural Isomerism in Alkanes

Structural isomers, also known as constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms.[2] For alkanes such as heptane, this isomerism arises from variations in the branching of the carbon skeleton. The C₇H₁₆ molecule exists in nine distinct structural forms, ranging from a linear chain to highly branched structures.[3][4] These structural differences, while seemingly minor, can lead to variations in physical properties like boiling point, melting point, and density.

The Isomers of Heptane

The nine structural isomers of heptane are systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature.[4][5] This system identifies the longest continuous carbon chain as the parent alkane and denotes any attached alkyl groups as substituents.

1. This compound

This compound is a branched-chain alkane. Its structure consists of a five-carbon parent chain (pentane) with two methyl (-CH₃) groups attached to the second and third carbon atoms.[6][7] The systematic numbering of the pentane chain ensures the locants (2 and 3) for the methyl groups are the lowest possible. The molecular formula is CH₃–CH(CH₃)–CH(CH₃)–CH₂–CH₃.[6]

The remaining eight structural isomers of C₇H₁₆ are detailed below.

2. n-Heptane This is the straight-chain isomer with all seven carbon atoms arranged in a continuous, unbranched chain.[1]

3. 2-Methylhexane This isomer features a six-carbon parent chain (hexane) with a single methyl group attached to the second carbon atom.[1]

4. 3-Methylhexane Similar to 2-methylhexane, this isomer has a hexane parent chain, but the methyl group is attached to the third carbon atom.[1]

5. 2,2-Dimethylpentane This structure is based on a five-carbon pentane chain with two methyl groups both attached to the second carbon atom.[1]

6. 2,4-Dimethylpentane This isomer also has a pentane parent chain, with two methyl groups located on the second and fourth carbon atoms.[1]

7. 3,3-Dimethylpentane In this case, the two methyl groups are both attached to the third carbon atom of the pentane chain.[1]

8. 3-Ethylpentane This isomer features a five-carbon pentane chain with a two-carbon ethyl (-CH₂CH₃) group attached to the third carbon.[5]

9. 2,2,3-Trimethylbutane This is the most highly branched isomer of heptane, with a four-carbon parent chain (butane) and three methyl groups attached at the second (two groups) and third positions.[1]

Data Presentation: Isomers of C₇H₁₆

The following table summarizes the IUPAC names and condensed structural formulas for this compound and its isomers for straightforward comparison.

IUPAC NameCondensed Structural Formula
n-HeptaneCH₃(CH₂)₅CH₃
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃
This compound CH₃CH(CH₃)CH(CH₃)CH₂CH₃
2,4-DimethylpentaneCH₃CH(CH₃)CH₂CH(CH₃)CH₃
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃
3-EthylpentaneCH₃CH₂CH(CH₂CH₃)CH₂CH₃
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂

Logical Relationship of Heptane Isomers

The following diagram illustrates the relationship between the parent molecular formula and its nine resulting structural isomers. Each isomer represents a unique arrangement of the same constituent atoms.

Heptane_Isomers cluster_isomers Structural Isomers C7H16 C₇H₁₆ Molecular Formula Heptane n-Heptane C7H16->Heptane Methylhexane2 2-Methylhexane C7H16->Methylhexane2 Methylhexane3 3-Methylhexane C7H16->Methylhexane3 Dimethylpentane22 2,2-Dimethylpentane C7H16->Dimethylpentane22 Dimethylpentane23 This compound C7H16->Dimethylpentane23 Dimethylpentane24 2,4-Dimethylpentane C7H16->Dimethylpentane24 Dimethylpentane33 3,3-Dimethylpentane C7H16->Dimethylpentane33 Ethylpentane3 3-Ethylpentane C7H16->Ethylpentane3 Trimethylbutane 2,2,3-Trimethylbutane C7H16->Trimethylbutane

Caption: Relationship between the molecular formula C₇H₁₆ and its nine structural isomers.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentane, a saturated acyclic hydrocarbon with the chemical formula C₇H₁₆, serves as a fundamental example of stereoisomerism in simple alkanes. While seemingly uncomplicated, its structural arrangement gives rise to chirality, a critical concept in medicinal chemistry and drug development where the three-dimensional orientation of atoms can dictate biological activity. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its stereogenic center, enantiomeric forms, and methods for their synthesis and separation.

Chirality and Stereoisomers of this compound

Contrary to some initial assessments that might suggest achirality due to the presence of two methyl groups, this compound is a chiral molecule.[1] The chirality arises from a single stereogenic center at the third carbon atom (C3) of the pentane backbone.[1] A stereocenter is a carbon atom bonded to four different substituent groups.

In the case of this compound, the C3 carbon is attached to:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • An isopropyl group (-CH(CH₃)₂)

The presence of this single stereocenter means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane according to the Cahn-Ingold-Prelog priority rules.[1][2]

The relationship between these stereoisomers can be visualized as follows:

G Stereoisomers of this compound racemate This compound (Racemic Mixture) enantiomer_R (3R)-2,3-dimethylpentane racemate->enantiomer_R Contains enantiomer_S (3S)-2,3-dimethylpentane racemate->enantiomer_S Contains enantiomer_R->enantiomer_S Enantiomers (Non-superimposable mirror images)

Caption: Logical relationship of this compound stereoisomers.

Physicochemical Properties and Quantitative Data

Most of the available literature data pertains to the racemic mixture of this compound. Specific quantitative data for the individual enantiomers, such as optical rotation, is not readily found in publicly accessible databases.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueReference
Molecular FormulaC₇H₁₆[1]
Molar Mass100.21 g/mol [1]
Boiling Point89.8 °C[1]
Density0.695 g/mL at 25 °C[1]
Refractive Index1.392 at 20 °C[1]
Optical Rotation
Specific Rotation of (3R)-2,3-dimethylpentaneData not readily available
Specific Rotation of (3S)-2,3-dimethylpentaneData not readily available

Note on Optical Activity: As chiral molecules, the individual enantiomers of this compound are expected to be optically active, meaning they will rotate the plane of polarized light. The (3R) and (3S) enantiomers will rotate light in equal but opposite directions. However, specific rotation values for the purified enantiomers are not reported in the reviewed literature. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

Experimental Protocols

The synthesis of enantiomerically enriched or pure this compound and the separation of its racemic mixture are crucial for studying the specific properties of each enantiomer.

Enantioselective Synthesis

An established method for the enantioselective synthesis of this compound involves the catalytic hydrogenation of prochiral alkene precursors.

Protocol: Enantioselective Hydrogenation of 2,3-Dimethyl-1-pentene

  • Objective: To synthesize enantiomerically enriched (S)- or (R)-2,3-dimethylpentane.

  • Reaction: Hydrogenation of 2,3-dimethyl-1-pentene using a chiral catalyst.

  • Precursor: 2,3-Dimethyl-1-pentene (a prochiral alkene).

  • Catalyst: A chiral iridium(I) complex, such as those derived from the TADDOL ligand (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The specific enantiomer of the catalyst will determine the configuration of the product.

  • Reagents:

    • 2,3-Dimethyl-1-pentene

    • Chiral Iridium(I) catalyst

    • Hydrogen gas (H₂)

    • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Procedure:

    • In a high-pressure reactor, the chiral iridium(I) catalyst is dissolved in the anhydrous, degassed solvent under an inert atmosphere (e.g., argon).

    • The substrate, 2,3-dimethyl-1-pentene, is added to the reactor.

    • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.

    • The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion.

    • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

    • The resulting this compound is purified, typically by distillation or column chromatography, to remove the catalyst.

  • Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (see protocol below).

The logical workflow for this synthesis can be visualized as follows:

G Enantioselective Synthesis Workflow start Start: Prochiral Alkene (2,3-Dimethyl-1-pentene) reaction Catalytic Hydrogenation - Chiral Iridium(I) Catalyst - H2 Gas start->reaction purification Purification (Distillation/Chromatography) reaction->purification product Enantiomerically Enriched This compound ((R)- or (S)-) purification->product analysis Enantiomeric Excess (e.e.) Determination (Chiral GC) product->analysis

Caption: Workflow for the enantioselective synthesis of this compound.

Enantioseparation by Chiral Gas Chromatography

The separation of the (R)- and (S)-enantiomers of this compound can be achieved with high resolution using chiral gas chromatography (GC).

Protocol: Chiral GC Separation of this compound Enantiomers

  • Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound from a racemic or enantiomerically enriched mixture.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase (CSP): A cyclodextrin-based stationary phase is effective for the separation of hydrocarbon enantiomers. A commonly used phase is heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin diluted in a polysiloxane.

  • Column: Fused-silica capillary column (e.g., 25 m length, 0.25 mm internal diameter).

  • Carrier Gas: Hydrogen (H₂) or Helium (He) at a constant pressure or flow rate.

  • Temperature Program:

    • Initial Oven Temperature: 35°C

    • Hold Time: 2 minutes

    • Ramp Rate: 1°C/minute

    • Final Oven Temperature: 100°C

    • Hold Time: 5 minutes

  • Injector and Detector Temperatures:

    • Injector: 200°C

    • Detector (FID): 250°C

  • Sample Preparation: The this compound sample is diluted in a suitable volatile solvent (e.g., pentane or hexane) to an appropriate concentration for GC analysis.

  • Procedure:

    • The GC system is equilibrated according to the specified conditions.

    • A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • The separation of the enantiomers occurs as they travel through the chiral column due to differential interactions with the chiral stationary phase.

    • The separated enantiomers are detected by the FID, and the resulting chromatogram shows two distinct peaks corresponding to the (R)- and (S)-isomers.

  • Data Analysis: The retention times are used to identify the enantiomers, and the peak areas are used to determine their relative proportions and calculate the enantiomeric excess (e.e.).

The experimental workflow for chiral GC separation is outlined below:

G Chiral GC Separation Workflow start Start: Sample (Racemic or Enriched this compound) injection Injection into GC start->injection separation Separation on Chiral Capillary Column (Cyclodextrin-based CSP) injection->separation detection Detection (FID) separation->detection analysis Data Analysis - Retention Times - Peak Areas - Enantiomeric Excess (e.e.) detection->analysis result Result: Separated Enantiomer Peaks analysis->result

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Conclusion

This compound, despite its simple alkane structure, provides a valuable model for understanding the principles of chirality and stereoisomerism. The presence of a single stereocenter at the C3 position gives rise to a pair of enantiomers, (3R)- and (3S)-2,3-dimethylpentane. While the physicochemical properties of the racemic mixture are well-documented, specific quantitative data for the individual enantiomers, particularly their optical rotation, remain elusive in the surveyed literature. The detailed experimental protocols for enantioselective synthesis and chiral gas chromatographic separation provided herein offer robust methodologies for the preparation and analysis of these stereoisomers. This guide serves as a foundational resource for researchers and professionals in fields where the understanding and control of stereochemistry are paramount.

References

A Technical Guide to the Spectroscopic Data of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-dimethylpentane, a branched alkane with the chemical formula C₇H₁₆. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. It covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting key data in structured tables and detailing the experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the characteristic vibrational modes of its constituent chemical bonds. As a saturated hydrocarbon, its spectrum is dominated by C-H stretching and bending vibrations. The absence of significant absorptions in other regions is indicative of the lack of functional groups.[1]

1.1. IR Data for this compound

The major absorption bands in the IR spectrum of this compound are summarized in the table below. The spectrum is typically acquired from a neat liquid film.[1][2]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2940 - 2880C-H stretch (from CH₃ and CH₂)Strong
1480 - 1365C-H bend (from CH₃ and CH₂)Strong
1175 - 1140C-C skeletal vibrationStrong
840 - 790C-C skeletal vibrationStrong

1.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is the neat liquid film technique.[3]

  • Sample Preparation: A single drop of pure this compound is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[3][4]

  • Instrument Setup: The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the presence of a chiral center at carbon 3, the molecule is asymmetric, leading to a more complex spectrum than might be anticipated.[5][6]

2.1. ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is complex, with signals for the different proton environments appearing in the upfield (alkyl) region. The chemical shifts are all in a narrow range, and spin-spin coupling leads to overlapping multiplets.[6] The spectrum is typically recorded in a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.[6]

Chemical Shift (δ, ppm)Proton EnvironmentMultiplicity
~0.8 - 1.3Alkyl ProtonsComplex Multiplets

Note: A definitive assignment of individual peaks is challenging due to the high degree of overlap and the complexity arising from the chiral center.

2.2. ¹³C NMR Data for this compound

The ¹³C NMR spectrum of this compound shows seven distinct signals, indicating that all seven carbon atoms are in unique chemical environments due to the molecule's lack of symmetry.[5] All signals appear in the typical alkane region of the spectrum.[5]

Chemical Shift (δ, ppm)Carbon Environment
~8 - 40All 7 carbons

2.3. Experimental Protocol for NMR Spectroscopy

The following protocol is standard for obtaining ¹H and ¹³C NMR spectra of liquid organic compounds.[7][8]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[7] A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube to a depth of about 4-5 cm.[7]

  • Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and often proton decoupling techniques are employed to simplify the spectrum and enhance the signal.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique used for volatile alkanes.[10]

3.1. Mass Spectrometry Data for this compound

The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (100.20 g/mol ).[11][12] The fragmentation pattern is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations.[10]

m/zIon StructureRelative Abundance
100[C₇H₁₆]⁺ (Molecular Ion)Low
85[M - CH₃]⁺Moderate
71[M - C₂H₅]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Base Peak (100%)

3.2. Experimental Protocol for Mass Spectrometry

For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method.[13][14]

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺).[10]

  • Fragmentation: The molecular ions are high in energy and often fragment into smaller, charged ions and neutral radicals.[10]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

4.2. Complementary Nature of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Complementary_Techniques cluster_techniques Provides Information On Structure This compound Structure IR Functional Groups (C-H, C-C bonds) Structure->IR reveals H_NMR Proton Environments (Connectivity) Structure->H_NMR shows C_NMR Carbon Environments (Carbon Skeleton) Structure->C_NMR indicates MS Molecular Formula (C₇H₁₆) & Fragmentation Pattern Structure->MS confirms

Caption: Complementary spectroscopic information.

References

Thermodynamic Properties of 2,3-Dimethylpentane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dimethylpentane, a branched alkane with the chemical formula C₇H₁₆. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial. This document summarizes key quantitative data, details experimental protocols for their determination, and provides visual representations of experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound are essential for understanding its behavior in various physical and chemical processes. The following tables summarize the most critical thermodynamic data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆
Molar Mass100.20 g/mol
Boiling Point89.7 °C
Density0.695 g/mL at 25 °C
Refractive Index1.392 at 20 °C

Table 2: Enthalpy and Entropy Data for this compound

PropertyValue
Standard Molar Entropy (S⦵₂₉₈)71.02 cal/K/mol (25 °C)[1]
Enthalpy of Formation of Liquid (ΔfH°liquid)-233. ± 1. kJ/mol
Enthalpy of Combustion of Liquid (ΔcH°liquid)-4808. ± 1. kJ/mol

Table 3: Heat Capacity of this compound at Various Temperatures

Temperature (°C)Heat Capacity (C) (cal/K/mol)
-18934.308[1]
2051.647[1]
86.658.735[1]

Table 4: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (psi)Vapor Pressure (mmHg)
18.3-50
33.2-100
37.72.35[1][2]-
69.4-400

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the protocols for key experiments used to measure the thermodynamic properties of liquid hydrocarbons like this compound.

Calorimetry for Heat Capacity and Enthalpy of Formation

Calorimetry is a primary technique for measuring heat changes in chemical and physical processes. Adiabatic calorimetry is often employed for precise heat capacity measurements of liquids.

Methodology:

  • Sample Preparation: A high-purity sample of this compound is obtained. The sample is degassed to remove any dissolved air, which could affect the heat capacity measurement. This is typically achieved by a series of freeze-pump-thaw cycles.

  • Calorimeter Setup: An adiabatic calorimeter is used. The calorimeter is a well-insulated vessel designed to minimize heat exchange with the surroundings. A known mass of the this compound sample is placed in the sample cell of the calorimeter. The calorimeter is then placed in a vacuum-sealed chamber, and the temperature is controlled.

  • Calibration: The heat capacity of the calorimeter itself (the "calorimeter constant") is determined by a separate experiment using a substance with a well-known heat capacity, such as water or a standard metal.

  • Measurement: A known amount of electrical energy is supplied to a heater within the sample cell, causing a small, precisely measured increase in the temperature of the this compound. The temperature change is monitored using a high-precision thermometer, such as a platinum resistance thermometer.

  • Calculation: The heat capacity at constant pressure (Cp) is calculated using the following formula:

    Cp = (Q - C_cal * ΔT) / (n * ΔT)

    where:

    • Q is the heat supplied by the heater.

    • C_cal is the heat capacity of the calorimeter.

    • ΔT is the change in temperature.

    • n is the number of moles of the sample.

  • Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb calorimeter. A known mass of this compound is placed in a sample holder within a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the temperature rise of the water is measured. The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the amount of sample burned.

  • Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure Measurement

The vapor pressure of a liquid is a critical thermodynamic property. Several methods can be used for its determination, including the static method and the dynamic (ebulliometric) method.

Static Method Methodology:

  • Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The sample cell is placed in a thermostatically controlled bath to maintain a constant temperature.

  • Sample Preparation: A small amount of high-purity, degassed this compound is introduced into the sample cell. The degassing process is crucial to remove volatile impurities that could contribute to the measured pressure.

  • Measurement: The sample cell is evacuated to remove air and then sealed. The temperature of the bath is set to the desired value and allowed to equilibrate. At equilibrium, the pressure measured by the transducer is the vapor pressure of the liquid at that temperature.

  • Data Collection: The vapor pressure is measured at a series of different temperatures to obtain a vapor pressure curve.

Dynamic (Ebulliometric) Method Methodology:

  • Apparatus: An ebulliometer is an instrument that measures the boiling point of a liquid at a controlled pressure. It consists of a boiler, a condenser, and a temperature and pressure measurement system.

  • Procedure: A sample of this compound is placed in the boiler. The pressure in the system is controlled and set to a specific value. The liquid is heated to its boiling point at that pressure.

  • Equilibrium Measurement: The temperature of the vapor in equilibrium with the boiling liquid is precisely measured. This temperature is the boiling point at the set pressure.

  • Data Collection: By varying the pressure and measuring the corresponding boiling points, a set of vapor pressure-temperature data points is generated.

Visualizations

The following diagrams illustrate the logical flow of experimental procedures for determining the thermodynamic properties of this compound.

Experimental_Workflow_for_Thermodynamic_Properties cluster_main General Experimental Workflow start Start: Obtain High-Purity This compound Sample preparation Sample Preparation: Degassing (Freeze-Pump-Thaw) start->preparation calorimetry Calorimetry Experiments preparation->calorimetry vapor_pressure Vapor Pressure Experiments preparation->vapor_pressure data_analysis Data Analysis and Calculation calorimetry->data_analysis vapor_pressure->data_analysis end_report End: Report Thermodynamic Properties data_analysis->end_report

Caption: General workflow for determining thermodynamic properties.

Calorimetry_Experiment cluster_calorimetry Calorimetry Experiment Workflow start_cal Start: Prepare Degassed This compound Sample setup_cal Setup Adiabatic or Bomb Calorimeter start_cal->setup_cal calibrate_cal Calibrate Calorimeter (Determine C_cal) setup_cal->calibrate_cal measure_hc Measure Heat Capacity: Supply known energy (Q), measure ΔT calibrate_cal->measure_hc measure_comb Measure Enthalpy of Combustion: Ignite sample in O₂, measure ΔT of water calibrate_cal->measure_comb calc_hc Calculate Heat Capacity (Cp) measure_hc->calc_hc calc_comb Calculate Enthalpy of Combustion (ΔcH°) measure_comb->calc_comb end_cal End: Report Calorimetric Data calc_hc->end_cal calc_form Calculate Enthalpy of Formation (ΔfH°) (using Hess's Law) calc_comb->calc_form calc_form->end_cal Vapor_Pressure_Measurement cluster_vp Vapor Pressure Measurement Workflow start_vp Start: Prepare Degassed This compound Sample setup_static Static Method: Setup sample in thermostatted cell with pressure transducer start_vp->setup_static setup_dynamic Dynamic Method (Ebulliometry): Setup sample in ebulliometer start_vp->setup_dynamic measure_static Measure Pressure at Constant Temperature setup_static->measure_static measure_dynamic Measure Boiling Temperature at Constant Pressure setup_dynamic->measure_dynamic data_collection Collect Data at Multiple Temperatures/Pressures measure_static->data_collection measure_dynamic->data_collection end_vp End: Report Vapor Pressure Data data_collection->end_vp

References

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane (C₇H₁₆) and its isomers are saturated hydrocarbons that play a significant role in various scientific and industrial fields, including fuel technology, solvent chemistry, and as components of natural products. Understanding their origins, both in terms of their initial discovery and their prevalence in nature, is crucial for researchers in drug development and other scientific disciplines who may encounter these compounds in their work. This technical guide provides a comprehensive overview of the discovery and natural occurrence of all nine structural isomers of heptane, complete with quantitative data, detailed experimental protocols for their analysis, and visualizations of key concepts.

Discovery of Heptane Isomers: A Historical Perspective

The journey to identifying all nine isomers of heptane was a gradual process built upon the foundational principles of organic chemistry and advancements in analytical techniques.

  • n-Heptane: The straight-chain isomer, n-heptane, was the first to be isolated and characterized. Its discovery is credited to the British chemist Carl Schorlemmer in 1862, who identified it from the pyrolysis products of cannel coal.[1] He later confirmed its presence in Pennsylvania crude oil, establishing its natural occurrence.[1]

  • Branched Isomers: The discovery of the branched isomers followed as organic synthesis and purification techniques evolved.

    • 2,2,3-Trimethylbutane (Triptane): This highly branched isomer was first synthesized in 1922 by Belgian chemists Georges Chavanne and B. Lejeune.[2]

    • 2,2-Dimethylpentane and 3,3-Dimethylpentane: In 1929, Graham Edgar and George Calingaert reported the synthesis and characterization of 2,2-dimethylpentane and 3,3-dimethylpentane.[3][4]

    • Other Branched Isomers (2-Methylhexane, 3-Methylhexane, 2,3-Dimethylpentane, 2,4-Dimethylpentane, and 3-Ethylpentane): The precise historical details of the first synthesis for each of these isomers are less singularly documented and emerged from the broader progression of organic chemistry in the late 19th and early 20th centuries, as chemists systematically explored the synthesis and properties of branched-chain alkanes.[5][6] The development of synthetic routes, such as the Wurtz reaction and Grignard reactions, enabled the preparation of these compounds.[1][7]

The following diagram illustrates the timeline of the key discoveries of heptane isomers.

Discovery_Timeline 1862 1862 n-Heptane (Schorlemmer) n-Heptane (Schorlemmer) 1862->n-Heptane (Schorlemmer) 1922 1922 2,2,3-Trimethylbutane (Chavanne & Lejeune) 2,2,3-Trimethylbutane (Chavanne & Lejeune) 1922->2,2,3-Trimethylbutane (Chavanne & Lejeune) 1929 1929 2,2-Dimethylpentane & 3,3-Dimethylpentane (Edgar & Calingaert) 2,2-Dimethylpentane & 3,3-Dimethylpentane (Edgar & Calingaert) 1929->2,2-Dimethylpentane & 3,3-Dimethylpentane (Edgar & Calingaert) Late 19th/Early 20th Century Late 19th/Early 20th Century Other Branched Isomers Other Branched Isomers Late 19th/Early 20th Century->Other Branched Isomers

Figure 1: Timeline of key discoveries of heptane isomers.

Natural Occurrence of Heptane Isomers

Heptane isomers are primarily found in fossil fuels and as minor components in the volatile emissions of certain plants.

Crude Oil and Natural Gas

Crude oil is the most significant natural source of all nine heptane isomers. These C7 alkanes are key components of the light naphtha fraction of crude oil, which is separated during the refining process through fractional distillation. The relative abundance of each isomer can vary significantly depending on the origin and type of crude oil. Natural gas liquids (NGLs) and natural gas condensate also contain mixtures of heptane isomers.

Table 1: Quantitative Distribution of Heptane Isomers in a Representative Light Straight-Run Naphtha

IsomerMass Percent (%)
n-Heptane1.5 - 4.0
2-Methylhexane1.0 - 3.0
3-Methylhexane0.8 - 2.5
2,2-Dimethylpentane0.1 - 0.5
This compound0.5 - 1.5
2,4-Dimethylpentane0.3 - 1.0
3,3-Dimethylpentane0.1 - 0.4
3-Ethylpentane0.2 - 0.8
2,2,3-Trimethylbutane< 0.1

Note: These are typical ranges and can vary significantly between different crude oil sources.

Plant Kingdom

Certain plant species are known to produce and emit heptane isomers, with n-heptane being the most well-documented.

  • Pinus jeffreyi (Jeffrey Pine): The resin of the Jeffrey pine is a notable natural source of high-purity n-heptane, containing up to 95-99% n-heptane in its volatile fraction.[3] This discovery was significant in the history of fuel science, as it provided a natural standard for the zero point of the octane rating scale.

  • Other Pinus Species: While Pinus jeffreyi is the most prominent example, other pine species may also contain n-heptane and other volatile alkanes in their essential oils, although typically in much lower concentrations.[3]

  • Perilla frutescens and Pinus densiflora: Traces of branched heptane isomers, such as 2,2-dimethylpentane and 3,3-dimethylpentane, have been reported in the volatile profiles of these plants.[8][9]

The biosynthesis of n-heptane in Jeffrey pine is believed to involve the elongation of fatty acid precursors. The following diagram illustrates a simplified proposed pathway.

Biosynthesis_Pathway Fatty Acid Precursors Fatty Acid Precursors Elongation & Modification Elongation & Modification Fatty Acid Precursors->Elongation & Modification Decarboxylation Decarboxylation Elongation & Modification->Decarboxylation n-Heptane n-Heptane Decarboxylation->n-Heptane

Figure 2: Simplified proposed biosynthetic pathway of n-heptane in plants.

Experimental Protocols

The isolation, identification, and quantification of heptane isomers from natural sources rely on a combination of separation and analytical techniques.

Isolation of Heptane Isomers from Crude Oil/Naphtha

Objective: To separate the C7 fraction from a light naphtha sample.

Methodology: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

  • Sample Preparation: Place a known volume of light straight-run naphtha into the round-bottom flask along with boiling chips.

  • Distillation: Gradually heat the flask. The more volatile components will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills in the boiling point range of heptane isomers (approximately 79°C to 98°C).

  • Further Separation: For higher purity of individual isomers, preparative gas chromatography can be employed on the collected C7 fraction.

Identification and Quantification of Heptane Isomers by Gas Chromatography (GC)

Objective: To identify and quantify the individual heptane isomers in a prepared sample.

Methodology: Detailed Hydrocarbon Analysis (DHA) based on ASTM D6730 [2][4][10][11][12]

  • Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The column is typically a 100 m x 0.25 mm ID capillary column coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[2] A pre-column may be used to enhance the separation of certain components.[10]

  • Carrier Gas: High-purity hydrogen or helium is used as the carrier gas at a constant flow rate.

  • Sample Injection: A small, precise volume of the sample (e.g., 0.1 µL) is injected into the heated inlet of the GC.

  • Temperature Program: The column oven is subjected to a programmed temperature gradient to facilitate the separation of components based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 35°C), hold for a period, and then ramp up to a final temperature (e.g., 200°C).

  • Detection: As the separated components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of hydrocarbon.

  • Data Analysis:

    • Identification: The retention time of each peak is compared to the retention times of known heptane isomer standards run under the same conditions.

    • Quantification: The area of each peak is integrated, and the mass percent of each component is calculated using response factors and normalization.

The following workflow diagram illustrates the process of analyzing heptane isomers in a crude oil sample.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Crude Oil Crude Oil Fractional Distillation Fractional Distillation Crude Oil->Fractional Distillation Light Naphtha (C7 Fraction) Light Naphtha (C7 Fraction) Fractional Distillation->Light Naphtha (C7 Fraction) GC-FID Analysis (ASTM D6730) GC-FID Analysis (ASTM D6730) Light Naphtha (C7 Fraction)->GC-FID Analysis (ASTM D6730) Chromatogram Chromatogram GC-FID Analysis (ASTM D6730)->Chromatogram Peak Identification (Retention Time) Peak Identification (Retention Time) Chromatogram->Peak Identification (Retention Time) Quantification (Peak Area) Quantification (Peak Area) Chromatogram->Quantification (Peak Area) Isomer Composition Isomer Composition Peak Identification (Retention Time)->Isomer Composition Quantification (Peak Area)->Isomer Composition

Figure 3: Workflow for the analysis of heptane isomers from crude oil.
Analysis of Heptane Isomers in Plant Volatiles

Objective: To extract and analyze heptane isomers from plant material (e.g., pine needles).

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [13][14][15][16]

  • Sample Preparation:

    • Fresh plant material (e.g., a few grams of pine needles) is placed in a sealed headspace vial.

    • The vial is gently heated to a specific temperature (e.g., 60°C) for a set period to allow volatile compounds to partition into the headspace.

  • Extraction:

    • A solid-phase microextraction (SPME) fiber coated with a suitable sorbent (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined time to adsorb the volatile organic compounds.

  • Desorption and GC-MS Analysis:

    • The SPME fiber is then inserted into the heated injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the GC column.

    • GC Parameters: A capillary column (e.g., 30 m x 0.25 mm ID) with a suitable stationary phase is used. The oven temperature is programmed to separate the components.

    • MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

  • Data Analysis:

    • Identification: Compounds are identified by comparing their mass spectra with libraries of known spectra (e.g., NIST library) and by comparing their retention indices with those of authentic standards.

    • Quantification: The peak area of the target ion for each heptane isomer can be used for semi-quantitative or quantitative analysis with the use of internal or external standards.

Conclusion

The nine isomers of heptane, from the straight-chain n-heptane to the highly branched triptane, each have a unique history of discovery and are found in varying proportions in nature. Their primary natural reservoirs are crude oil and natural gas, with specific isomers also present in the volatile emissions of certain plants. The analytical techniques of fractional distillation and, more definitively, high-resolution gas chromatography, are indispensable tools for the isolation, identification, and quantification of these important hydrocarbons. The detailed protocols provided in this guide offer a foundation for researchers to accurately analyze and understand the presence of heptane isomers in their samples.

References

An In-depth Technical Guide to the Basic Reactivity of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 2,3-dimethylpentane, a branched alkane of interest in fuel science and as a structural motif in medicinal chemistry. The document details three primary reaction types: combustion, free-radical halogenation, and pyrolysis. For each reaction, this guide presents quantitative data, detailed experimental protocols, and mechanistic pathways visualized through Graphviz diagrams. The information is intended to serve as a foundational resource for researchers and professionals working with branched alkanes.

Introduction

This compound (C7H16) is a branched-chain alkane, an isomer of heptane.[1] Its non-linear structure imparts distinct physical and chemical properties compared to its straight-chain counterpart, n-heptane. Notably, it possesses a higher Research Octane Number (RON), making it a desirable component in gasoline to prevent engine knocking.[2] Beyond its application in fuel technology, the structural framework of this compound is relevant in the design of organic molecules, including active pharmaceutical ingredients, where the degree of branching can influence lipophilicity and metabolic stability.

This guide explores the core reactivity of this compound, focusing on combustion, a critical process for its role as a fuel; free-radical halogenation, a foundational method for the functionalization of alkanes; and pyrolysis, the thermal decomposition of the molecule into smaller fragments.

Combustion

The complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. This exothermic process is the basis for its use as a fuel component.

Quantitative Combustion Data

The thermodynamic properties associated with the combustion of this compound are summarized in Table 1. The standard liquid enthalpy of combustion represents the heat released when one mole of the liquid alkane is completely burned.

ParameterValue (kJ/mol)Reference(s)
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-4808 ± 1[3]

Balanced Chemical Equation for Complete Combustion:

C7H16 (l) + 11 O2 (g) → 7 CO2 (g) + 8 H2O (l)

Experimental Protocol: Determination of Enthalpy of Combustion

A common method for determining the enthalpy of combustion is through bomb calorimetry.

Materials:

  • This compound (high purity)

  • Oxygen cylinder with regulator

  • Bomb calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)

  • Calorimeter bucket

  • Deionized water

  • Benzoic acid (for calibration)

  • Fuse wire

  • Crucible

  • Analytical balance

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Attach a known length of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Place the crucible in the bomb head.

    • Assemble the bomb, seal it, and charge it with oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely measured mass of deionized water.

    • Allow the system to equilibrate and then ignite the sample.

    • Record the temperature change of the water.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Analysis:

    • Accurately weigh approximately 0.5 g of this compound into the crucible.

    • Follow the same procedure as for the calibration (steps 2-7).

    • Calculate the heat released by the combustion of this compound.

    • Determine the enthalpy of combustion per mole of this compound.

Free-Radical Halogenation

Free-radical halogenation is a key reaction for the functionalization of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The reaction is initiated by ultraviolet (UV) light or heat.[4] The regioselectivity of the reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary).

Quantitative Halogenation Data

This compound has primary, secondary, and tertiary hydrogens, leading to a mixture of monochlorinated or monobrominated products. The predicted product distribution can be calculated based on the number of each type of hydrogen and the relative selectivity of the halogen radical.

Table 2: Hydrogen Atom Classification in this compound

Hydrogen TypeCarbon Position(s)Number of Hydrogens
Primary (1°)C1, C2-CH3, C3-CH3, C512
Secondary (2°)C42
Tertiary (3°)C2, C32

Table 3: Calculated Product Distribution for Monohalogenation of this compound

HalogenProductType of H SubstitutedCalculated % Yield
Chlorine 1-Chloro-2,3-dimethylpentanePrimary36.8%
4-Chloro-2,3-dimethylpentaneSecondary21.5%
2-Chloro-2,3-dimethylpentaneTertiary15.4%
3-Chloro-2,3-dimethylpentaneTertiary15.4%
1-Chloro-3-methyl-2-ethylbutanePrimary10.9%
Bromine 1-Bromo-2,3-dimethylpentanePrimary<1%
4-Bromo-2,3-dimethylpentaneSecondary~4%
2-Bromo-2,3-dimethylpentaneTertiary~48%
3-Bromo-2,3-dimethylpentaneTertiary~48%
1-Bromo-3-methyl-2-ethylbutanePrimary<1%

Calculations for chlorination are based on a selectivity ratio of 1:3.9:5.2 for primary:secondary:tertiary hydrogens.[5] Calculations for bromination are based on a selectivity ratio of 1:82:1600 for primary:secondary:tertiary hydrogens.

Experimental Protocol: Free-Radical Chlorination of this compound

This protocol is adapted from the free-radical chlorination of chlorobutane.[6]

Materials:

  • This compound

  • Sulfuryl chloride (SO2Cl2)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Gas trap (e.g., a filter flask with a tube leading to a beaker of water to capture SO2 and HCl)

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up the apparatus consisting of a round-bottom flask, reflux condenser, and gas trap in a fume hood.

  • To the flask, add this compound and a catalytic amount of AIBN.

  • Slowly add sulfuryl chloride to the flask. The molar ratio of alkane to sulfuryl chloride should be greater than 1 to minimize polychlorination.

  • Heat the mixture to reflux with stirring for approximately 1-2 hours. The reaction can be monitored by the evolution of gases (SO2 and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Analyze the product mixture using GC-MS to identify the different monochlorinated isomers and determine their relative abundance.

Mechanistic Pathway

The free-radical halogenation of this compound proceeds through a chain reaction mechanism.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light or heat Cl_rad1 Cl• alkyl_rad Alkyl Radical (R•) Cl_rad1->alkyl_rad Hydrogen Abstraction HCl HCl Cl_rad1->HCl alkane This compound (R-H) alkane->alkyl_rad alkyl_rad->HCl alkyl_rad2 Alkyl Radical (R•) product Alkyl Chloride (R-Cl) alkyl_rad2->product Cl2_2 Cl₂ Cl2_2->product Cl_rad2 Cl• product->Cl_rad2 two_Cl_rad2 2 Cl• Cl2_3 Cl₂ two_Cl_rad2->Cl2_3 two_alkyl_rad 2 R• dimer R-R two_alkyl_rad->dimer alkyl_rad3 R• product2 R-Cl alkyl_rad3->product2 Cl_rad3 Cl• Cl_rad3->product2

Caption: Free-radical halogenation mechanism.

Pyrolysis

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. For alkanes, this process, also known as cracking, involves the breaking of C-C and C-H bonds to form a mixture of smaller alkanes and alkenes.[7] The product distribution is dependent on the temperature and the structure of the alkane. Branched alkanes like this compound tend to cleave at the branching points due to the lower bond dissociation energy of C-C bonds involving tertiary or quaternary carbons.

Quantitative Pyrolysis Data

Table 4: Major Expected Products from the Pyrolysis of this compound (Inferred from 2,3-Dimethylbutane Pyrolysis)

ReactantMajor Pyrolysis Products (Examples)
This compoundPropene, Butene, Ethane, Methane

The product distribution is highly dependent on temperature, pressure, and residence time.

Experimental Protocol: Pyrolysis of this compound

This protocol describes a general laboratory setup for the pyrolysis of a volatile liquid hydrocarbon followed by product analysis.

Materials:

  • This compound

  • High-temperature tube furnace

  • Quartz or ceramic reactor tube

  • Inert gas (e.g., nitrogen or argon) with flow controller

  • Syringe pump for liquid feed

  • Condensation trap (e.g., a cold finger or a series of cold traps)

  • Gas sampling bags

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) system

Procedure:

  • Set up the pyrolysis apparatus with the reactor tube placed inside the tube furnace.

  • Purge the system with an inert gas for at least 30 minutes to remove any oxygen.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 600-900 °C).

  • Once the temperature is stable, introduce this compound into the reactor tube at a constant rate using a syringe pump.

  • The volatile pyrolysis products are carried by the inert gas stream out of the furnace.

  • Collect the liquid products in a condensation trap cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Collect the gaseous products in gas sampling bags.

  • Analyze the liquid products using GC-MS to identify and quantify the components.

  • Analyze the gaseous products using a gas chromatograph equipped with a suitable detector (e.g., FID or TCD) to determine the composition.

  • A Py-GC/MS system can also be used for direct analysis of the pyrolysis products.[9]

Pyrolysis Fragmentation Pathways

The pyrolysis of this compound is expected to proceed through the homolytic cleavage of C-C bonds, leading to the formation of various smaller radical species that then stabilize to form alkanes and alkenes.

Pyrolysis_Pathways cluster_pathways Primary C-C Cleavage cluster_products Resulting Radicals and Stable Products reactant This compound path1 Cleavage at C2-C3 reactant->path1 Heat path2 Cleavage at C3-C4 reactant->path2 Heat path3 Cleavage of methyl group reactant->path3 Heat prod1 Isopropyl radical + sec-Butyl radical (Leads to Propene, Butane, etc.) path1->prod1 prod2 Ethyl radical + 2,3-dimethylpropyl radical (Leads to Ethene, Isobutane, etc.) path2->prod2 prod3 Methyl radical + 2-methylpentyl radical (Leads to Methane, Hexenes, etc.) path3->prod3

Caption: General pyrolysis fragmentation pathways.

Conclusion

This technical guide has detailed the fundamental reactivity of this compound with respect to combustion, free-radical halogenation, and pyrolysis. The provided quantitative data, experimental protocols, and mechanistic diagrams offer a robust foundation for researchers and professionals. The branched structure of this compound significantly influences its reactivity, particularly in the regioselectivity of halogenation and the fragmentation patterns observed in pyrolysis. Understanding these core reactions is essential for its application in fuel science and for the strategic design of more complex organic molecules.

References

Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling precautions for 2,3-Dimethylpentane in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and mitigating potential hazards associated with this highly flammable and volatile compound.

Core Safety and Physical Properties

This compound is a colorless, flammable liquid with an odor resembling gasoline.[1][2] It is a volatile organic compound (VOC) and an isomer of heptane.[3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 565-59-3[4]
Molecular Formula C7H16[4]
Molar Mass 100.205 g·mol−1[4]
Appearance Colorless liquid[3][4]
Odor Gasoline-like[1]
Boiling Point 89-90 °C[3]
Melting Point -150 °C (Glass transition temperature)[4]
Flash Point -25 °C[5]
Density 0.695 g/mL at 25 °C[3]
Vapor Density Heavier than air[1][6]
Solubility in Water Insoluble[3]

Hazard Identification and Risk Assessment

This compound presents several significant hazards that necessitate careful risk assessment and control measures in the laboratory.

Table 2: Hazard Classification and Statements
Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapour.[5]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[5]
Specific target organ toxicity — single exposure (Category 3), Central nervous systemWarningH336: May cause drowsiness or dizziness.[5]
Aspiration Hazard (Category 1)स्वास्थ्य खतराDangerH304: May be fatal if swallowed and enters airways.[5]
Hazardous to the aquatic environment, long-term hazard (Category 1)環境WarningH410: Very toxic to aquatic life with long lasting effects.[5]
Flammability and Explosive Hazards

This compound is highly flammable, with a low flash point and wide explosive limits, making it a significant fire hazard.[1][5] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1][6]

Table 3: Flammability Data
ParameterValue
Flash Point -25 °C[5]
Lower Explosion Limit (LEL) 1.1 Vol %[5]
Upper Explosion Limit (UEL) 6.8 Vol %[5]
Ignition Temperature 330 °C[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton, Nitrile).[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7] In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Handling and Storage
  • Ventilation: All work with this compound should be conducted in a well-ventilated area or a certified chemical fume hood.[7]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1][5] Use non-sparking tools and explosion-proof equipment.[1][8]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[1][8]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][5] The storage area should be designated for flammable liquids.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate all personnel from the affected area.[1]

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial sorbent.[1] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[1]

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting due to the high risk of aspiration into the lungs, which can be fatal.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Extinguishing Procedures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][6]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[1][6]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Containers may explode when heated.[1][6]

Waste Disposal

All waste containing this compound must be handled as hazardous waste.[1] Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[1]

Visualizing Safety: Diagrams and Workflows

To further clarify the safety considerations and handling procedures, the following diagrams have been generated.

Safety_Precautions cluster_hazards Hazards cluster_controls Control Measures cluster_emergency Emergency Response Flammable Highly Flammable Ignition_Control No Ignition Sources (Sparks, Flames, Heat) Flammable->Ignition_Control Mitigated by Health_Hazard Health Hazard (Irritation, Drowsiness, Aspiration) Ventilation Fume Hood / Good Ventilation Health_Hazard->Ventilation Controlled by PPE Appropriate PPE (Goggles, Gloves, Lab Coat) Health_Hazard->PPE Protected by Environmental_Hazard Aquatic Toxicity Disposal Hazardous Waste Disposal Environmental_Hazard->Disposal Managed by First_Aid First Aid Procedures Ventilation->First_Aid If inadequate PPE->First_Aid If breached Fire_Response Fire Extinguishing Ignition_Control->Fire_Response If fails Storage Proper Storage (Cool, Dry, Ventilated) Spill_Response Spill Containment & Cleanup Storage->Spill_Response If leak occurs Experimental_Workflow Start Start: Experiment Planning Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE_Check Don Personal Protective Equipment (PPE) Risk_Assessment->PPE_Check Prepare_Work_Area Prepare Work Area in Fume Hood (Remove ignition sources) PPE_Check->Prepare_Work_Area Transfer_Chemical Transfer this compound (Use grounded equipment) Prepare_Work_Area->Transfer_Chemical Reaction_Setup Perform Experimental Procedure Transfer_Chemical->Reaction_Setup Decontamination Decontaminate Glassware and Equipment Reaction_Setup->Decontamination Waste_Disposal Dispose of Waste (Segregate hazardous waste) Decontamination->Waste_Disposal End End: Post-Experiment Cleanup Waste_Disposal->End

References

Methodological & Application

Application Note: Quantitative Analysis of BTEX in a Hydrocarbon Matrix Using 2,3-Dimethylpentane as an Internal Standard by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust method for the quantitative analysis of benzene, toluene, ethylbenzene, and xylenes (BTEX) in a hydrocarbon matrix, such as gasoline, using gas chromatography with flame ionization detection (GC-FID). To enhance accuracy and precision, 2,3-dimethylpentane is employed as an internal standard (IS). The use of an internal standard corrects for variations in injection volume and potential matrix effects, which is crucial for complex samples.[1][2] this compound is an ideal internal standard for this application due to its chemical similarity to the analytes, its distinct retention time that does not overlap with target compounds, and its stability.[2]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆
Molecular Weight 100.21 g/mol
Boiling Point 89-90 °C[3]
Density 0.695 g/mL at 25 °C[3]
Vapor Pressure 55 mmHg at 20 °C[3]
Solubility Insoluble in water; soluble in organic solvents.[3]

Experimental Protocols

1. Materials and Reagents

  • Analytes: Benzene (≥99.8%), Toluene (≥99.8%), Ethylbenzene (≥99.8%), m-Xylene (≥99%), o-Xylene (≥99%), p-Xylene (≥99%)

  • Internal Standard: this compound (≥99%)

  • Solvent: n-Hexane (GC grade, ≥99%)

  • Sample: Commercial gasoline or a synthetic hydrocarbon mixture.

2. Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required.

  • GC Column: DB-1 or equivalent 100% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity.

  • Data System: Chromatography data station for instrument control and data analysis.

3. Preparation of Standard Solutions

a. Stock Solutions (1000 µg/mL):

Accurately weigh approximately 100 mg of each BTEX analyte and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with n-hexane.

b. Internal Standard Spiking Solution (100 µg/mL):

Dilute the this compound stock solution 1:10 with n-hexane.

c. Calibration Standards:

Prepare a series of calibration standards by spiking the appropriate volume of each BTEX stock solution into volumetric flasks and adding a constant amount of the internal standard spiking solution before diluting to the final volume with n-hexane. This ensures a constant internal standard concentration across all calibration levels.

Table 1: Preparation of Calibration Standards

Calibration LevelVolume of each BTEX Stock (mL)Volume of IS Spiking Solution (mL)Final Volume (mL)Final BTEX Concentration (µg/mL)Final IS Concentration (µg/mL)
10.11.0101.010
20.51.0105.010
31.01.01010.010
42.51.01025.010
55.01.01050.010

4. Sample Preparation

Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask. Add 1.0 mL of the internal standard spiking solution (100 µg/mL) and dilute to the mark with n-hexane. Mix thoroughly.

5. GC-FID Operating Conditions

ParameterCondition
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
   Initial Temperature50 °C, hold for 2 minutes
   Ramp Rate10 °C/min
   Final Temperature150 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Data Analysis and Results

1. Identification and Integration

Identify the peaks of the BTEX analytes and the internal standard in the chromatograms based on their retention times, as determined from the analysis of the calibration standards. Integrate the peak areas for all identified compounds.

2. Calibration Curve

For each calibration standard, calculate the response factor (RF) relative to the internal standard using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Then, plot a calibration curve of the peak area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concentrationanalyte / ConcentrationIS). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

3. Quantification of Analytes in the Sample

Calculate the concentration of each BTEX analyte in the prepared sample using the calibration curve and the following equation:

Concentrationanalyte (µg/mL) = [(Areaanalyte / AreaIS) - c] / m * ConcentrationIS

Where:

  • Areaanalyte is the peak area of the analyte in the sample.

  • AreaIS is the peak area of the internal standard in the sample.

  • c is the y-intercept of the calibration curve.

  • m is the slope of the calibration curve.

  • ConcentrationIS is the concentration of the internal standard in the sample.

Finally, calculate the concentration of each analyte in the original gasoline sample, taking into account the initial sample weight and dilution.

Table 2: Representative Chromatographic Data and Calculated Concentrations

CompoundRetention Time (min)Peak Area (arbitrary units)Calculated Concentration in Sample (µg/mL)
Benzene4.2515,50012.8
This compound (IS) 5.10 25,200 10.0 (spiked)
Toluene6.8048,30038.5
Ethylbenzene8.9512,1009.5
p-Xylene9.1518,90015.0
m-Xylene9.2522,40017.8
o-Xylene9.809,8007.7

Note: The retention times and peak areas are illustrative and will vary depending on the specific instrument and conditions.

Workflow and Pathway Diagrams

GC_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-FID Analysis cluster_data_proc 3. Data Processing cluster_quantify 4. Quantification prep Preparation analysis GC-FID Analysis standards Prepare Calibration Standards (BTEX + IS) gc_run Inject Standards and Sample into GC-FID standards->gc_run sample Prepare Gasoline Sample (with IS) sample->gc_run data_proc Data Processing integrate Identify Peaks and Integrate Areas gc_run->integrate quantify Quantification calibrate Generate Calibration Curve (Area Ratio vs. Conc. Ratio) integrate->calibrate calc Calculate Analyte Concentrations in Sample calibrate->calc report Final Report calc->report

Caption: Workflow for quantitative GC-FID analysis.

Internal_Standard_Logic injection Sample Injection (Analyte + IS) variation Injection Volume Variation (Error) injection->variation analyte_signal Analyte Peak Area (Affected by Error) variation->analyte_signal Affects is_signal IS Peak Area (Affected by Error) variation->is_signal Affects ratio Area Ratio (Analyte Area / IS Area) analyte_signal->ratio is_signal->ratio correction Error is Cancelled Out concentration Accurate Concentration Calculation ratio->concentration Leads to

Caption: Logic of the internal standard method.

References

Application of 2,3-Dimethylpentane in Gasoline Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentane, a branched-chain alkane and an isomer of heptane, is a significant component in gasoline formulations. Its molecular structure imparts a high Research Octane Number (RON) and Motor Octane Number (MON), making it a valuable additive for improving the anti-knock characteristics of motor fuels. Branched alkanes, such as this compound, are more resistant to autoignition under compression compared to their straight-chain counterparts, which helps prevent engine knocking and allows for the use of higher compression ratios, leading to improved engine efficiency and performance.

This document provides detailed application notes and experimental protocols for researchers and scientists involved in the study and development of gasoline formulations. It covers the properties of this compound, its role in enhancing gasoline quality, and standardized methods for evaluating its impact on fuel performance and emissions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆--INVALID-LINK--
Molecular Weight 100.21 g/mol --INVALID-LINK--
CAS Number 565-59-3--INVALID-LINK--
Appearance Clear, colorless liquid--INVALID-LINK--
Odor Resembling hexane--INVALID-LINK--
Density 0.695 g/mL at 25 °C--INVALID-LINK--
Boiling Point 89-90 °C--INVALID-LINK--
Melting Point -135 °C--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--
Research Octane Number (RON) 91.1--INVALID-LINK--
Motor Octane Number (MON) 88.5--INVALID-LINK--
Table 2: Octane Numbers of Heptane Isomers
IsomerResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
2-Methylhexane42.446.4
3-Methylhexane52.055.0
2,2-Dimethylpentane92.895.6
This compound 91.1 88.5
2,4-Dimethylpentane83.183.8
3,3-Dimethylpentane80.886.6
3-Ethylpentane65.069.3
2,2,3-Trimethylbutane112.1101.3

Source: Data compiled from various sources, including MATCH Communications in Mathematical and in Computer Chemistry.

Experimental Protocols

Protocol 1: Preparation of Gasoline Blends Containing this compound

Objective: To prepare gasoline blends with varying concentrations of this compound for subsequent performance and emissions testing.

Materials:

  • Base gasoline (e.g., a standard reference fuel or a commercial gasoline with known properties)

  • This compound (≥99% purity)

  • Calibrated glassware (volumetric flasks, pipettes) or gravimetric blending equipment

  • Mixing vessel

  • Safety equipment (gloves, safety glasses, fume hood)

Procedure:

  • Determine Blend Ratios: Decide on the desired volumetric or weight percentages of this compound in the gasoline blends (e.g., 5%, 10%, 15%, 20% by volume).

  • Volumetric Blending:

    • Using a calibrated volumetric flask, accurately measure the required volume of the base gasoline.

    • In a separate calibrated pipette or graduated cylinder, measure the required volume of this compound.

    • Transfer the base gasoline to a mixing vessel.

    • Slowly add the measured this compound to the mixing vessel while gently swirling to ensure thorough mixing.

    • Cap the vessel and continue to mix for a predetermined time (e.g., 15-30 minutes) to ensure homogeneity.

  • Gravimetric Blending (Higher Precision):

    • Place a clean, dry mixing vessel on a calibrated analytical balance and tare the weight.

    • Add the required mass of base gasoline to the vessel and record the weight.

    • Calculate the required mass of this compound based on the desired weight percentage and the mass of the base gasoline.

    • Add the calculated mass of this compound to the vessel and record the final weight.

    • Cap the vessel and mix thoroughly.

  • Storage: Store the prepared blends in sealed, labeled containers in a cool, dark, and well-ventilated area to prevent evaporation and degradation.

Protocol 2: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

Objective: To determine the RON and MON of gasoline blends containing this compound according to ASTM D2699 and ASTM D2700 standards, respectively.

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Knock-detection instrumentation.

  • Standardized reference fuels (isooctane and n-heptane).

  • Fuel handling and delivery system.

Procedure Summary (based on ASTM D2699 for RON):

  • Engine Preparation: Warm up the CFR engine according to the manufacturer's instructions and the ASTM standard. Ensure all operating parameters (e.g., engine speed at 600 rpm, intake air temperature) are within the specified limits.[1]

  • Calibration: Calibrate the knock meter using primary reference fuels of known octane numbers to establish the standard knock intensity.

  • Sample Testing:

    • Introduce the gasoline blend containing this compound into the engine's fuel system.

    • Adjust the fuel-air ratio to achieve the maximum knock intensity.

    • Vary the engine's compression ratio until the knock intensity of the sample matches the standard knock intensity established during calibration.

  • Bracketing: Select two primary reference fuels that bracket the expected octane number of the sample. One reference fuel should produce a slightly higher knock intensity and the other a slightly lower knock intensity than the sample at the same compression ratio.

  • Calculation: The RON of the sample is determined by interpolation between the octane numbers of the two bracketing reference fuels based on the knock meter readings.

Procedure Summary (based on ASTM D2700 for MON):

The procedure for MON determination is similar to that of RON, with the key differences being the engine operating conditions. For the MON test, the engine speed is higher (900 rpm), and the intake air-fuel mixture is preheated to a higher temperature to simulate more severe engine operating conditions.[2][3]

Protocol 3: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance (e.g., brake power, torque, fuel consumption) and exhaust emissions (e.g., hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx)).

Apparatus:

  • A spark-ignition (SI) engine mounted on a test bed.

  • Engine dynamometer to measure torque and power.

  • Fuel flow meter to measure fuel consumption.

  • Exhaust gas analyzer (e.g., Non-Dispersive Infrared (NDIR) for CO and CO₂, Chemiluminescence for NOx, Flame Ionization Detector (FID) for HC).

  • Data acquisition system.

Procedure:

  • Engine Setup: Install and instrument the engine on the test bed. Allow the engine to warm up to a stable operating temperature using a baseline fuel (e.g., standard gasoline).

  • Performance Measurement:

    • Operate the engine at a series of predetermined speeds and loads (e.g., wide-open throttle or specific torque settings).

    • For each operating point, record the engine speed, torque, and fuel consumption.

    • Calculate brake power, brake specific fuel consumption (BSFC), and other relevant performance parameters.

  • Emissions Measurement:

    • At each performance measurement point, draw a sample of the exhaust gas into the gas analyzer.

    • Record the concentrations of HC, CO, and NOx.

  • Fuel Testing:

    • After establishing a baseline with the standard gasoline, switch to the gasoline blends containing this compound.

    • Repeat the performance and emissions measurements for each blend at the same operating points.

  • Data Analysis: Compare the performance and emissions data of the blends with the baseline fuel to determine the effect of this compound.

Mandatory Visualization

Gasoline_Blending_Workflow cluster_preparation Fuel Blend Preparation cluster_testing Fuel and Engine Testing cluster_analysis Data Analysis and Reporting Base_Gasoline Base Gasoline Blending Blending (Volumetric or Gravimetric) Base_Gasoline->Blending Dimethylpentane This compound Dimethylpentane->Blending Homogenization Homogenization Blending->Homogenization Blended_Fuel Prepared Gasoline Blend Homogenization->Blended_Fuel Octane_Rating Octane Rating (ASTM D2699/D2700) Blended_Fuel->Octane_Rating Engine_Performance Engine Performance Testing Blended_Fuel->Engine_Performance Emissions_Analysis Emissions Analysis Engine_Performance->Emissions_Analysis Performance_Data Performance Data (Power, Torque, BSFC) Engine_Performance->Performance_Data Emissions_Data Emissions Data (HC, CO, NOx) Emissions_Analysis->Emissions_Data Data_Comparison Data Comparison and Analysis Performance_Data->Data_Comparison Emissions_Data->Data_Comparison Final_Report Final Report Data_Comparison->Final_Report

Caption: Experimental workflow for gasoline blend preparation and testing.

Alkane_Structure_Octane cluster_structure Alkane Molecular Structure cluster_properties Fuel Properties cluster_performance Engine Performance Straight_Chain Straight-Chain Alkane (e.g., n-Heptane) Increased_Branching Increased Branching & Compactness Branched_Chain Branched-Chain Alkane (e.g., this compound) Branched_Chain->Increased_Branching Autoignition_Resistance Increased Resistance to Autoignition Increased_Branching->Autoignition_Resistance Octane_Number Higher Octane Number (RON and MON) Autoignition_Resistance->Octane_Number Knock_Resistance Improved Knock Resistance Octane_Number->Knock_Resistance Engine_Efficiency Potential for Higher Engine Efficiency Knock_Resistance->Engine_Efficiency

Caption: Relationship between alkane structure and octane number.

References

Application Notes and Protocols for 2,3-Dimethylpentane as a Solvent for Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentane is a branched-chain aliphatic hydrocarbon and an isomer of heptane.[1] Its nonpolar nature and moderate boiling point make it a valuable solvent for a variety of nonpolar compounds. These application notes provide detailed information on the properties, applications, and protocols for using this compound as a solvent in research, particularly in the context of drug development and materials science.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₆
Molecular Weight 100.21 g/mol
Boiling Point 89-90 °C
Melting Point Approximately -135 °C
Density 0.695 g/mL at 25 °C
Refractive Index n20/D 1.392
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in acetone, alcohol, benzene, chloroform, and ether.

Health and Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2][3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Principle of "Like Dissolves Like"

The effectiveness of this compound as a solvent for nonpolar compounds is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a nonpolar molecule, this compound primarily exhibits weak van der Waals forces. It can, therefore, effectively dissolve other nonpolar molecules where similar forces are predominant.

cluster_0 Solvent cluster_1 Solute Nonpolar_Solvent Nonpolar Solvent (e.g., this compound) Van der Waals Forces Nonpolar_Solute Nonpolar Solute (e.g., Lipids, Steroids) Van der Waals Forces Nonpolar_Solvent->Nonpolar_Solute Soluble Polar_Solute Polar Solute (e.g., Salts, Sugars) Ionic, Hydrogen Bonding Nonpolar_Solvent->Polar_Solute Insoluble Polar_Solvent Polar Solvent (e.g., Water) Hydrogen Bonding, Dipole-Dipole Polar_Solvent->Nonpolar_Solute Insoluble Polar_Solvent->Polar_Solute Soluble

Figure 1. The "Like Dissolves Like" Principle.

Applications and Illustrative Solubility Data

Due to its nonpolar nature, this compound is a suitable solvent for a range of nonpolar compounds relevant to pharmaceutical and materials science research.

Solubility of Lipids

Lipids, being predominantly nonpolar, exhibit good solubility in this compound. The following table provides illustrative solubility data for Tristearin, a common triglyceride, in hexane, a solvent with very similar properties to this compound.[5]

Temperature (°C)Solubility of Tristearin in Hexane (wt%)
20~0.5
30~1.5
40~4.0
50~10.0
60~25.0
Solubility of Steroids

Many steroids have a large nonpolar carbon skeleton, making them soluble in nonpolar solvents. Below is illustrative solubility data for cholesterol in heptane.[2][3]

Temperature (K)Solubility of Cholesterol in Heptane (mole fraction x 10³)
283.20.45
293.20.78
303.21.29
313.22.05
323.23.16
Solubility of Polymers

The solubility of polymers is dependent on the similarity of the polymer's and solvent's Hansen Solubility Parameters (HSPs). Nonpolar polymers are generally soluble in nonpolar solvents. For example, polystyrene is known to be soluble in heptane.[6][7]

PolymerSolventSolubility
PolystyreneHeptaneSoluble

Experimental Protocols

Protocol for Recrystallization of a Nonpolar Compound

Recrystallization is a fundamental technique for the purification of solid compounds. This protocol outlines the general steps for recrystallizing a nonpolar compound using a nonpolar solvent like this compound.

Start Start: Impure Nonpolar Solid Dissolve 1. Dissolve in minimum amount of hot This compound Start->Dissolve Cool 2. Allow to cool slowly to room temperature, then in an ice bath Dissolve->Cool Filter 3. Collect crystals by vacuum filtration Cool->Filter Wash 4. Wash crystals with a small amount of cold This compound Filter->Wash Dry 5. Dry the purified crystals Wash->Dry End End: Pure Crystalline Solid Dry->End

Figure 2. General Workflow for Recrystallization.

Materials:

  • Impure nonpolar compound

  • This compound (HPLC grade or distilled)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Confirm that the compound is highly soluble in hot this compound and poorly soluble in cold this compound through small-scale solubility tests.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of this compound and heat the mixture on a hot plate with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold this compound. Pour the cold slurry of crystals into the funnel and apply vacuum to separate the crystals from the mother liquor.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold this compound to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass or drying oven to remove all residual solvent.

Protocol for Use in Normal-Phase High-Performance Liquid Chromatography (HPLC)

In normal-phase HPLC, a nonpolar mobile phase is used with a polar stationary phase. This compound, or similar alkanes like hexane and heptane, can be used as the weak, nonpolar solvent in the mobile phase.[8][9][10]

Mobile_Phase Mobile Phase Preparation Prepare a mixture of this compound (nonpolar) and a polar modifier (e.g., isopropanol). System_Prep HPLC System Preparation Equilibrate the normal-phase column (e.g., silica) with the mobile phase. Mobile_Phase:f1->System_Prep:f0 Injection Sample Injection Dissolve the nonpolar analyte in the mobile phase and inject onto the column. System_Prep:f1->Injection:f0 Separation Separation Elute the sample with the mobile phase. Nonpolar compounds will elute first. Injection:f1->Separation:f0 Detection Detection Detect the separated compounds using an appropriate detector (e.g., UV-Vis). Separation:f1->Detection:f0

Figure 3. Workflow for Normal-Phase HPLC.

Materials:

  • HPLC system with a normal-phase column (e.g., silica-based)

  • This compound (HPLC grade)

  • Polar modifier solvent (e.g., isopropanol, HPLC grade)

  • Nonpolar analyte of interest

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing this compound with a polar modifier (e.g., 95:5 v/v this compound:isopropanol). The exact ratio will depend on the specific application and may require optimization. Degas the mobile phase before use.

  • System Equilibration: Install the normal-phase column and flush the HPLC system with the mobile phase at a low flow rate. Gradually increase the flow rate to the desired setpoint and allow the system to equilibrate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of the nonpolar analyte in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Elution: Inject the prepared sample onto the column. The separation of components will occur based on their polarity, with less polar compounds eluting earlier.

  • Detection and Analysis: Detect the eluted compounds using a suitable detector, such as a UV-Vis detector. Analyze the resulting chromatogram to determine the retention time and quantify the analyte.

Conclusion

This compound is a versatile and effective nonpolar solvent for a variety of applications in research and development. Its well-defined physical properties and safety profile, when handled correctly, make it a valuable tool for the dissolution, purification, and analysis of nonpolar compounds. The protocols provided herein offer a starting point for the use of this compound in common laboratory procedures. As with any solvent, specific conditions may need to be optimized for individual applications.

References

Application Notes and Protocols for the Catalytic Isomerization of n-Heptane to 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic isomerization of n-heptane is a crucial process in the petroleum industry for enhancing the octane number of gasoline.[1][2][3] Among the various isomers of heptane, 2,3-dimethylpentane is a desirable product due to its high octane rating. This document provides detailed application notes and experimental protocols for the catalytic isomerization of n-heptane, with a focus on maximizing the yield of this compound. The process typically utilizes bifunctional catalysts, which possess both metal sites for hydrogenation-dehydrogenation and acid sites for skeletal isomerization.[1][2][4][5][6][7] The interplay between these two functionalities is critical for achieving high selectivity towards branched isomers while minimizing cracking reactions.[4][6]

Catalysts and Reaction Mechanisms

Bifunctional catalysts are the cornerstone of n-heptane isomerization. These catalysts typically consist of a noble metal, such as platinum (Pt) or palladium (Pd), supported on an acidic material like a zeolite (e.g., ZSM-5, HY, ZSM-22), sulfated zirconia (SZ), or composite materials.[7][8][9][10][11][12][13] The reaction mechanism proceeds through a series of steps:

  • Dehydrogenation: n-Heptane is first dehydrogenated on the metal sites to form n-heptene.[4][5]

  • Protonation: The resulting olefin diffuses to an acid site where it is protonated to form a carbenium ion.

  • Isomerization: The carbenium ion undergoes skeletal rearrangement to form more stable branched carbenium ions.

  • Deprotonation: The branched carbenium ion is deprotonated to form a branched olefin.

  • Hydrogenation: The branched olefin diffuses back to a metal site where it is hydrogenated to form a branched alkane, such as this compound.[2][4]

The efficiency and selectivity of this process are highly dependent on the balance between the metal and acid functions of the catalyst, as well as the catalyst's textural properties like pore structure.[4][6][10]

Experimental Workflow

The general experimental workflow for the catalytic isomerization of n-heptane is depicted below. The process involves catalyst preparation, characterization, reactor setup, reaction execution under controlled conditions, and product analysis.

experimental_workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Isomerization Reaction cluster_analysis Product Analysis prep Catalyst Synthesis (e.g., Impregnation, Ion-exchange) calcination Calcination prep->calcination reduction Reduction (in H2 flow) calcination->reduction char Characterization (XRD, BET, NH3-TPD) reduction->char reactor Fixed-Bed Reactor Loading char->reactor reaction Reaction at Controlled Temperature & Pressure reactor->reaction feed n-Heptane & H2 Feed feed->reaction product_collection Product Collection reaction->product_collection gc Gas Chromatography (GC) Analysis product_collection->gc data Data Analysis (Conversion, Selectivity, Yield) gc->data

Caption: Experimental workflow for n-heptane isomerization.

Reaction Signaling Pathway

The conversion of n-heptane to its various isomers, including this compound, follows a complex reaction network. The desired pathway involves skeletal rearrangement, while undesired side reactions include cracking into lighter hydrocarbons.

reaction_pathway n_heptane n-Heptane n_heptene n-Heptene n_heptane->n_heptene -H2 (Metal site) carbenium_ion Heptyl Carbenium Ion n_heptene->carbenium_ion +H+ (Acid site) iso_carbenium_ion Branched Carbenium Ions carbenium_ion->iso_carbenium_ion Isomerization cracking Cracking Products (C1-C6) carbenium_ion->cracking ß-scission iso_heptene Branched Heptenes iso_carbenium_ion->iso_heptene -H+ (Acid site) dmp This compound iso_carbenium_ion->dmp Rearrangement & -H+ iso_heptane Iso-heptanes iso_heptene->iso_heptane +H2 (Metal site)

Caption: Simplified reaction pathway for n-heptane isomerization.

Experimental Protocols

Protocol 1: Catalyst Preparation (Pt/ZSM-22)

This protocol is adapted from studies on hierarchical Pt/ZSM-22 zeolites.[11]

Materials:

  • ZSM-22 zeolite

  • NaOH solution (0.3 M)

  • HCl solution (6.0 M)

  • H₂SiF₆ solution (0.1 M)

  • H₂PtCl₆ solution

  • Deionized water

Procedure:

  • Alkali Treatment: Treat the parent ZSM-22 zeolite with a 0.3 M NaOH solution to introduce mesoporosity.

  • Acid Treatment: Subsequently, treat the material with a mixture of 6.0 M HCl and 0.1 M H₂SiF₆ to remove extra-framework aluminum species.

  • Washing and Drying: Wash the treated zeolite thoroughly with deionized water until neutral pH is achieved, and then dry overnight at 110°C.

  • Impregnation: Impregnate the dried support with an aqueous solution of H₂PtCl₆ to achieve a platinum loading of approximately 0.5 wt%.

  • Calcination: Calcine the impregnated catalyst in air at a specified temperature (e.g., 300-400°C) for several hours.

  • Reduction: Prior to the reaction, reduce the catalyst in a stream of hydrogen at around 400°C.

Protocol 2: Catalytic Isomerization of n-Heptane

This protocol is a generalized procedure based on common practices in the literature.[1][2][9]

Apparatus:

  • Continuous-flow fixed-bed microreactor

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Temperature controller and furnace

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Loading: Load a precise amount of the prepared catalyst (e.g., 0.2-0.4 g) into the microreactor.[1][2][9]

  • Catalyst Activation: Activate the catalyst in-situ by heating it under a hydrogen flow (e.g., 40 mL/min) to a specific temperature (e.g., 400°C) for a designated period (e.g., 2 hours).[1][2][9]

  • Reaction Start-up: Cool the reactor to the desired reaction temperature (e.g., 250-350°C).

  • Feed Introduction: Introduce n-heptane into the reactor using a syringe pump at a specific flow rate (e.g., 1 mL/h).[9] Simultaneously, co-feed hydrogen gas at a controlled rate to maintain a desired H₂/n-heptane molar ratio (e.g., 7-12).[2][9] Maintain the system at a constant pressure (e.g., 1-18.5 bar).[8][9]

  • Product Analysis: After the reaction reaches a steady state, analyze the effluent stream using an online or offline GC to determine the product composition.

Data Presentation

The following tables summarize quantitative data from various studies on n-heptane isomerization, providing a basis for selecting optimal conditions for maximizing this compound yield.

Table 1: Performance of Different Catalysts in n-Heptane Isomerization

CatalystTemperature (°C)Pressure (bar)n-Heptane Conversion (%)Isomer Selectivity (%)2,3-DMP in Isomers (%)Reference
Pt/SZ20018.5~5370-78Not specified[8][14]
Molybdenum sub-oxide370Not specified78HighNot specified[8]
Pt/MCM48-HZSM53001HighHighNot specified[9]
PZH-0.3 (Pt/ZSM-22)260Not specified81.1~94.2Not specified[11]
2%MoOx-Pd/Ce-MCM-483001058.791.2Data in product distribution[2]
Pd/WO₃-ZrO₂170Not specified86.4High8.26[15]

Table 2: Product Distribution of n-Heptane Isomerization over 2%MoOx-Pd/Ce-MCM-48 at 300°C [2]

ProductSelectivity (%)
2-Methylhexane (2-MH)Major
3-Methylhexane (3-MH)Major
2,2-Dimethylpentane (2,2-DMP)Minor
This compound (2,3-DMP) Present
2,4-Dimethylpentane (2,4-DMP)Minor
3,3-Dimethylpentane (3,3-DMP)Minor
2,2,3-Trimethylbutane (2,2,3-TMB)Minor
Cracking Products (C₁-C₆)8.8

Note: Specific selectivity values for each isomer were not provided in a readily summariable format in the source text.

Table 3: Product Distribution of n-Heptane Isomerization over Pd/WO₃-ZrO₂ at 170°C [15]

ProductYield (wt. %)
2,2-Dimethylpentane3.32
2,4-Dimethylpentane5.88
2,2,3-Trimethylbutane0.28
This compound 8.26
3-Methylhexane23.71
3-Ethylpentane1.55

Conclusion

The catalytic isomerization of n-heptane to this compound is a complex process influenced by catalyst composition, structure, and reaction conditions. Bifunctional catalysts, particularly those based on platinum supported on zeolitic materials, have demonstrated high activity and selectivity. To maximize the yield of this compound, careful optimization of the catalyst formulation and reaction parameters such as temperature, pressure, and hydrogen-to-hydrocarbon ratio is essential. The provided protocols and data serve as a comprehensive guide for researchers to design and conduct experiments aimed at achieving high yields of this valuable high-octane gasoline component. Further research into novel catalyst systems and a deeper understanding of the reaction kinetics will continue to advance this important industrial process.

References

Application Notes and Protocols for Combustion and Autoignition Studies of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data on the combustion and autoignition of 2,3-dimethylpentane is sparse in the reviewed literature. The following application notes and protocols are based on established methodologies for studying the combustion of similar branched-chain alkanes. The quantitative data presented in the tables are illustrative and may be based on studies of other heptane isomers or surrogate fuel mixtures containing compounds similar to this compound. Researchers should validate these protocols for their specific experimental setups.

Introduction to Combustion and Autoignition of Branched Alkanes

This compound (C7H16) is a branched-chain alkane and an isomer of heptane. Branched alkanes are significant components of gasoline and other commercial fuels. Their molecular structure, particularly the degree and location of branching, has a profound impact on their combustion characteristics, including ignition delay times and flame propagation speeds. Understanding the combustion and autoignition behavior of individual isomers like this compound is crucial for developing accurate chemical kinetic models for real-world fuels and for designing more efficient and cleaner combustion engines.

Autoignition is the spontaneous ignition of a fuel-air mixture without an external ignition source, such as a spark. It is governed by the chemical kinetics of the fuel at elevated temperatures and pressures. The ignition delay time (IDT) is a key parameter characterizing a fuel's resistance to autoignition. Branched alkanes generally exhibit higher resistance to autoignition (higher octane numbers) compared to their straight-chain counterparts.

Key Experimental Techniques

Several experimental techniques are employed to study the combustion and autoignition of fuels like this compound under controlled laboratory conditions. These include shock tubes, rapid compression machines, and jet-stirred reactors for studying ignition and oxidation chemistry, and constant volume combustion chambers for measuring laminar flame speeds.

Shock Tube

A shock tube is a facility used to generate high temperatures and pressures for a short duration to study chemical kinetics. A high-pressure driver gas is separated from a low-pressure driven gas (containing the fuel-air mixture) by a diaphragm. When the diaphragm is ruptured, a shock wave propagates into the driven section, compressing and heating the test gas. Ignition delay times are typically measured by monitoring the emission of radicals like OH* or the pressure rise associated with combustion.

Rapid Compression Machine (RCM)

A rapid compression machine (RCM) simulates a single compression stroke of an internal combustion engine. A piston rapidly compresses a pre-mixed fuel-air mixture, raising its temperature and pressure to conditions where autoignition can occur. RCMs are particularly useful for studying low-to-intermediate temperature combustion chemistry and the negative temperature coefficient (NTC) behavior characteristic of many alkanes.

Jet-Stirred Reactor (JSR)

A jet-stirred reactor (JSR) is a type of continuously stirred-tank reactor used for studying the oxidation and pyrolysis of fuels at near-constant temperature and pressure. The fuel and oxidizer are continuously fed into the reactor, and the products are withdrawn. This allows for the study of the evolution of stable intermediate species as a function of temperature, providing valuable data for validating chemical kinetic models.

Constant Volume Combustion Chamber

This apparatus is used to measure the laminar flame speed, an intrinsic property of a fuel-air mixture. A spherical vessel is filled with the premixed reactants, and the mixture is ignited at the center. The propagation of the spherical flame is recorded using high-speed imaging techniques, such as schlieren photography. The laminar flame speed is then calculated from the rate of flame expansion.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables are presented as examples of how such data would be structured. The values are illustrative and should not be considered as experimentally verified for this compound.

Table 1: Illustrative Ignition Delay Times for a Heptane Isomer in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
1000101.01500
1100101.0800
1200101.0400
1000201.01000
1100201.0500
1200201.0250
1100100.51200
1100102.0950

Table 2: Illustrative Species Mole Fractions from Jet-Stirred Reactor Oxidation of a Heptane Isomer

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Residence Time (s)C7H16 (ppm)CO (ppm)CO2 (ppm)CH2O (ppm)
60011.02.0950502010
70011.02.070025010080
80011.02.0400500300150
90011.02.010080060050

Table 3: Illustrative Laminar Flame Speeds for a Heptane Isomer

Pressure (atm)Temperature (K)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
12980.835
12981.042
12981.238
52981.025
13501.055

Experimental Protocols

Protocol for Ignition Delay Time Measurement in a Shock Tube
  • Mixture Preparation: Prepare the desired fuel/oxidizer/diluent mixture in a mixing tank. For this compound, which is a liquid at room temperature, a heated injection system may be necessary to ensure complete vaporization and a homogeneous mixture. A typical mixture might consist of 0.1-1.0% fuel, a stoichiometric amount of oxygen, and the balance argon as a diluent.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum (<10^-4 Torr). Fill the driven section with the prepared gas mixture to a predetermined initial pressure.

  • Initiation: Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.

  • Data Acquisition: Record the pressure history using pressure transducers located along the driven section and at the endwall. Monitor the emission of specific radicals (e.g., OH* at 306.7 nm) through an optical port at the endwall using a photomultiplier tube and appropriate filters.

  • Ignition Delay Time Definition: The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, which can be identified by the sharp increase in pressure or the peak of the OH* emission signal.

  • Post-Processing: Calculate the temperature and pressure behind the reflected shock wave (T5 and P5) from the measured incident shock velocity using one-dimensional shock relations. Plot the logarithm of the ignition delay time against the inverse of the temperature (Arrhenius plot) to determine the overall activation energy.

Protocol for Autoignition Study in a Rapid Compression Machine
  • Mixture Preparation: Prepare the fuel-air mixture in a dedicated mixing vessel. The composition should be chosen to be representative of engine conditions (e.g., stoichiometric fuel in synthetic air).

  • RCM Preparation: Heat the combustion chamber to the desired initial temperature. Evacuate the chamber and then fill it with the prepared mixture to the desired initial pressure.

  • Compression: Actuate the pistons to rapidly compress the gas mixture. The compression time is typically on the order of milliseconds.

  • Data Acquisition: Record the pressure inside the combustion chamber using a high-speed pressure transducer throughout the compression and post-compression phases.

  • Ignition Delay Time Definition: The ignition delay is defined as the time from the end of compression to the point of maximum rate of pressure rise due to combustion.

  • Non-Reactive Experiments: To account for heat loss to the chamber walls, perform non-reactive experiments by replacing the oxygen in the mixture with an inert gas (e.g., nitrogen) under the same conditions. The pressure trace from the non-reactive experiment is used to generate an effective volume history for kinetic modeling simulations.

Protocol for Oxidation Study in a Jet-Stirred Reactor
  • Reactor Setup: Heat the jet-stirred reactor to the desired experimental temperature. The reactor is typically made of quartz to withstand high temperatures and minimize catalytic wall reactions.

  • Gas Delivery: Use mass flow controllers to precisely meter the flow rates of the fuel vapor, oxidizer (e.g., O2), and diluent (e.g., N2) into the reactor. For liquid fuels like this compound, a controlled evaporator or saturator system is used to introduce the fuel vapor into the gas stream.

  • Steady-State Operation: Allow the reactor to reach a steady state at each temperature, which is confirmed by stable species concentrations in the effluent gas. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Species Sampling and Analysis: Extract a sample of the reacting gas mixture from the reactor through a sonic probe to quench the reactions. Analyze the stable species concentrations using techniques such as gas chromatography (GC) for hydrocarbons and permanent gases, and Fourier-transform infrared (FTIR) spectroscopy for oxygenated species.

  • Data Analysis: Plot the mole fractions of the fuel, oxidizer, and major and minor products as a function of the reactor temperature. This provides a detailed picture of the fuel's oxidation pathways at different temperature regimes.

Visualizations

Experimental_Workflow_Shock_Tube cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Mixture Mixture Preparation (Fuel + Oxidizer + Diluent) Fill Fill with Mixture Mixture->Fill Evacuate Evacuate Driven Section Evacuate->Fill Pressurize Pressurize Driver Section Fill->Pressurize Rupture Diaphragm Rupture Pressurize->Rupture Shock Shock Wave Propagation Rupture->Shock Pressure Record Pressure Shock->Pressure Emission Record OH* Emission Shock->Emission IDT Determine Ignition Delay Time Pressure->IDT Emission->IDT Calc Calculate T5, P5 Plot Arrhenius Plot Calc->Plot IDT->Plot

Caption: Workflow for ignition delay time measurement in a shock tube.

Experimental_Workflow_RCM cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Mixture Mixture Preparation (Fuel + Air) Fill Fill with Mixture Mixture->Fill Heat Heat Chamber Evacuate Evacuate Chamber Heat->Evacuate Evacuate->Fill Compress Compress Mixture Fill->Compress Ignition Autoignition Compress->Ignition Pressure Record Pressure Trace Ignition->Pressure IDT Determine Ignition Delay Time Pressure->IDT Model Kinetic Modeling IDT->Model NonReactive Non-Reactive Experiment (for heat loss) NonReactive->Model

Caption: Workflow for autoignition study in a rapid compression machine.

Logical_Relationship_Combustion_Parameters cluster_outcomes Combustion Characteristics Fuel Fuel Properties (e.g., this compound) IDT Ignition Delay Time Fuel->IDT Molecular Structure FlameSpeed Laminar Flame Speed Fuel->FlameSpeed Chemical Reactivity Species Species Profiles Fuel->Species Oxidation Pathways Conditions Initial Conditions (Temperature, Pressure, Equivalence Ratio) Conditions->IDT Conditions->FlameSpeed Conditions->Species Emissions Emissions (CO, NOx, Soot) IDT->Emissions Species->Emissions

Caption: Logical relationship between fuel properties, conditions, and combustion outcomes.

Application Note: Analysis of 2,3-Dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 2,3-dimethylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile branched-chain alkane, serves as a representative analyte for the broader class of saturated hydrocarbons. The methodologies outlined herein are applicable to various research and industrial settings, including environmental analysis, petrochemical characterization, and quality control in pharmaceutical and chemical manufacturing. This document includes comprehensive procedures for sample preparation, instrument configuration, and data analysis, supplemented by a summary of expected mass spectral data and a visual representation of the experimental workflow.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2][3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[1][2][3] Subsequently, the mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that provides detailed molecular information.[1] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile organic compound (VOC), the following steps should be taken to ensure sample integrity:

  • Sample Collection: Collect samples in clean, airtight glass containers to prevent contamination and loss of the volatile analyte.[1]

  • Solvent Selection: If dilution is necessary, use a high-purity, volatile organic solvent such as hexane or dichloromethane.[1][4] Avoid using water, non-volatile solvents, strong acids, or strong bases.[1] A typical sample concentration for GC-MS analysis is approximately 10 µg/mL.[4]

  • Sample Clarification: Ensure that the sample is free from particulate matter by employing cleanup procedures such as centrifugation or filtration.[1]

  • Vialing: Transfer the final sample into a 1.5 mL glass autosampler vial. If the sample volume is limited (e.g., 0.5 mL or 1 mL), use an insert to ensure proper injection by the autosampler.[1][4]

  • Headspace Analysis (Alternative): For samples where the matrix is non-volatile, headspace analysis is a suitable alternative.[1][2] In this technique, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the headspace above the sample.[1][2] A sample of the headspace gas is then injected into the GC-MS system.[2]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and analytical goals.

Gas Chromatograph (GC) Parameters:

  • Injection Port Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating alkanes.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/min

    • Hold: Maintain 150 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 35 to 200

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several prominent fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is a unique fingerprint that allows for the confident identification of the compound. The most abundant ion in the spectrum is referred to as the base peak and is assigned a relative abundance of 100%.[5]

Table 1: Characteristic Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Ion StructureRelative Abundance (%)
100[C7H16]+• (Molecular Ion)~5
85[C6H13]+~10
71[C5H11]+~30
57[C4H9]+100 (Base Peak)
43[C3H7]+~85
29[C2H5]+~20

Note: Relative abundances are approximate and can vary slightly depending on the specific instrumentation and tuning parameters.

Data Analysis

  • Peak Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for preliminary identification.

  • Mass Spectrum Interpretation: The mass spectrum of the identified peak is then compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.[6][7][8][9] The fragmentation pattern, including the molecular ion and the base peak, should match the library spectrum.[5]

  • Fragmentation Analysis: The fragmentation of this compound under EI conditions is predictable. The molecular ion ([C7H16]+•) is observed at m/z 100.[5][6] The most stable carbocation fragment, and therefore the base peak, is typically the tertiary butyl cation ([C4H9]+) at m/z 57.[5] Other significant fragments include the loss of an ethyl group to form a [C5H11]+ ion at m/z 71, and the formation of a propyl cation ([C3H7]+) at m/z 43.[5][10]

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection in Glass Vial Dilution Dilution with Volatile Solvent (e.g., Hexane) Sample_Collection->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Sample Injection (1 µL) Vialing->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

GC-MS analysis workflow for this compound.

Conclusion

The GC-MS protocol described in this application note provides a reliable and robust method for the analysis of this compound. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers, scientists, and drug development professionals to confidently identify and characterize this and other similar volatile organic compounds. The characteristic fragmentation pattern, with a base peak at m/z 57, allows for unambiguous identification. This methodology is readily adaptable to a wide range of applications requiring the analysis of volatile alkanes.

References

Unraveling the Reaction Kinetics of 2,3-Dimethylpentane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the reaction kinetics of 2,3-dimethylpentane, a branched-chain alkane relevant in combustion research and as a component in fuels. Understanding its decomposition and oxidation pathways is crucial for developing predictive models for fuel performance and for the synthesis of specialty chemicals. The following protocols for pyrolysis and oxidation studies are designed to be adaptable to various research goals.

Introduction

This compound serves as a model compound for studying the complex reaction networks of branched alkanes. Its thermal decomposition (pyrolysis) and reaction with an oxidant (oxidation) involve a multitude of elementary steps, including unimolecular bond scission, hydrogen abstraction, and radical recombination. The study of these kinetics provides fundamental data for chemical mechanism development and validation, with applications ranging from engine design to the production of valuable chemical intermediates.

Experimental Methodologies

Two primary experimental setups are detailed for studying the gas-phase kinetics of this compound: a high-temperature shock tube for pyrolysis studies and a jet-stirred reactor (JSR) for oxidation studies.

Pyrolysis Studies using a High-Temperature Shock Tube

Shock tubes are ideal for studying elementary reaction kinetics at high temperatures and well-defined pressures. A shock wave rapidly heats the gas mixture to the desired reaction temperature, initiating the decomposition of this compound.

Experimental Protocol:

  • Mixture Preparation: Prepare a dilute mixture of this compound in an inert bath gas (e.g., Argon). A typical concentration is 0.5-2% this compound to ensure isothermal conditions.

  • Shock Tube Operation:

    • Introduce the gas mixture into the driven section of the shock tube.

    • Evacuate the driver section and fill it with a high-pressure driver gas (e.g., Helium).

    • Rupture the diaphragm separating the two sections to generate a shock wave.

  • Data Acquisition:

    • Monitor the progress of the reaction behind the reflected shock wave using time-resolved diagnostics. Common techniques include:

      • Laser Absorption Spectroscopy: To measure the concentration of specific species (e.g., radicals, small molecules) with high temporal resolution.

      • Time-of-Flight Mass Spectrometry (TOF-MS): To sample the reacting gas mixture and analyze the product distribution.

  • Data Analysis:

    • Extract species concentration profiles as a function of time.

    • Determine rate constants by fitting the experimental data to a detailed chemical kinetic model.

Oxidation Studies using a Jet-Stirred Reactor (JSR)

A JSR provides a homogenous mixture of reactants at a constant temperature and pressure, making it suitable for studying global reaction kinetics and product formation over a range of conditions.

Experimental Protocol:

  • Reactant Preparation: Prepare separate gas streams of this compound, an oxidant (e.g., air or a specific O₂ concentration), and a diluent (e.g., Nitrogen).

  • Reactor Operation:

    • Preheat the reactant streams to the desired reactor temperature.

    • Introduce the gases into the JSR through nozzles that ensure rapid mixing.

    • Maintain a constant residence time by controlling the inlet flow rates and the reactor pressure.

  • Product Sampling and Analysis:

    • Extract a continuous sample of the reacting mixture from the reactor.

    • Analyze the composition of the sample using:

      • Gas Chromatography (GC): To separate and quantify stable reactants and products. Mass spectrometry (MS) or flame ionization detection (FID) are common detectors.

      • Fourier-Transform Infrared Spectroscopy (FTIR): For online monitoring of species with characteristic infrared absorption bands.

  • Data Analysis:

    • Determine the mole fractions of reactants and products at different temperatures, pressures, and equivalence ratios.

    • Compare the experimental data with simulations using detailed kinetic models to validate and refine the reaction mechanism.

Data Presentation

Quantitative data from these experiments are crucial for model development. The following tables summarize typical experimental conditions and expected product distributions.

Table 1: Typical Experimental Conditions for this compound Kinetic Studies

ParameterShock Tube (Pyrolysis)Jet-Stirred Reactor (Oxidation)
Temperature Range1000 - 2000 K500 - 1200 K
Pressure Range1 - 10 atm1 - 20 atm
Reactant Concentration0.5 - 2% in Ar0.1 - 1% Fuel, Stoichiometric O₂
Residence Time1 - 5 ms0.1 - 2 s
Analytical TechniquesLaser Absorption, TOF-MSGC-MS, FTIR

Table 2: Major Products from this compound Pyrolysis and Oxidation

Reaction TypeMajor Products
Pyrolysis Methane, Ethylene, Propene, Isobutene, Isoprene, various C4-C6 alkenes and alkanes
Oxidation Carbon Monoxide, Carbon Dioxide, Water, Formaldehyde, Acetaldehyde, Acetone, smaller alkenes

Note: The product distribution is highly dependent on the specific experimental conditions (temperature, pressure, equivalence ratio).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental setups described.

ExperimentalWorkflow_ShockTube cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_analysis Data Acquisition & Analysis Mixture Prepare this compound /Ar Mixture Load Load Mixture into Driven Section Mixture->Load Shock Generate Shock Wave Load->Shock React Reaction behind Reflected Shock Shock->React Acquire Time-Resolved Species Concentration Measurement (Laser Absorption/TOF-MS) React->Acquire Analyze Kinetic Modeling and Rate Constant Determination Acquire->Analyze

Caption: Experimental workflow for pyrolysis studies of this compound using a shock tube.

ExperimentalWorkflow_JSR cluster_prep Reactant Preparation cluster_exp Jet-Stirred Reactor cluster_analysis Product Analysis Fuel This compound Preheat Preheat Reactants Fuel->Preheat Oxidant Oxidant (Air/O₂) Oxidant->Preheat Diluent Diluent (N₂) Diluent->Preheat JSR Introduce and Mix in JSR (Constant T, P, τ) Preheat->JSR Sample Extract Sample JSR->Sample Analyze Analyze Composition (GC-MS, FTIR) Sample->Analyze Model Compare with Kinetic Model Analyze->Model

Caption: Experimental workflow for oxidation studies of this compound using a jet-stirred reactor.

Application Notes and Protocols for Studying Octane Ratings of Fuels Using 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-Dimethylpentane in the study of fuel octane ratings. Detailed experimental protocols, data presentation, and visualizations are included to facilitate understanding and application in a research environment.

Introduction to this compound and Octane Rating

The octane rating of a fuel is a critical measure of its resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. Higher octane fuels can withstand higher compression ratios before igniting, which allows for greater engine efficiency and power output. The octane rating is determined by comparing a fuel's knocking characteristics to those of primary reference fuels (PRFs).

This compound is a branched-chain alkane and an isomer of heptane. Due to its specific molecular structure, it exhibits a relatively high octane number, making it a valuable component in gasoline and a subject of study in fuel science. Understanding the properties of individual isomers like this compound and their behavior in fuel blends is crucial for developing high-performance and efficient fuels.

Quantitative Data

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for theoretical modeling of its combustion behavior.

PropertyValue
Chemical Formula C₇H₁₆
Molecular Weight 100.21 g/mol
Appearance Colorless liquid
Odor Gasoline-like
Boiling Point 89.8 °C
Melting Point -135 °C
Density 0.695 g/mL at 20 °C
CAS Number 565-59-3
Octane Ratings of Heptane Isomers

The octane rating of a hydrocarbon is highly dependent on its molecular structure. Branched isomers generally have higher octane numbers than their straight-chain counterparts. Table 2 provides a comparison of the Research Octane Number (RON) and Motor Octane Number (MON) for various isomers of heptane, highlighting the anti-knock properties of this compound in context.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
n-Heptane00
2-Methylhexane42.446.4
3-Methylhexane52.055.0
2,2-Dimethylpentane92.895.6
This compound 91.1 88.5
2,4-Dimethylpentane83.183.8
3,3-Dimethylpentane80.886.6
3-Ethylpentane65.069.3
2,2,3-Trimethylbutane112.1101.3

Note: The Anti-Knock Index (AKI), often displayed at gasoline pumps, is the average of RON and MON, calculated as (RON + MON)/2.

Experimental Protocols

The standard methods for determining the octane rating of a fuel are the Research Octane Number (RON) and the Motor Octane Number (MON) tests. These tests are performed using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][2][3][4]

Determination of Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under low-speed, mild driving conditions.[3][4]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standard knock-testing unit

  • Fuel handling and blending equipment

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0)

  • Sample fuel (e.g., a blend containing this compound)

Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2699 specifications. This includes setting the engine speed to 600 rpm and the intake air temperature to 52°C.

  • Reference Fuel Blending: Prepare several blends of isooctane and n-heptane with known RON values that are expected to bracket the RON of the sample fuel.

  • Sample Fuel Testing: a. Operate the engine on the sample fuel. b. Adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by the knockmeter.

  • Reference Fuel Testing: a. Operate the engine on a reference fuel blend. b. Adjust the compression ratio to achieve the same standard knock intensity as the sample fuel.

  • Bracketing: Test two reference fuel blends, one with a slightly higher and one with a slightly lower knock intensity than the sample fuel at the same compression ratio. The RON of the sample fuel is then determined by interpolation between the RONs of the two bracketing reference fuels.

  • Data Reporting: Report the result as the Research Octane Number (RON).

Determination of Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, or high-load conditions.[1][2]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions.

Apparatus:

  • Same as for the RON test.

Procedure:

  • Engine Preparation: Calibrate and standardize the CFR engine according to ASTM D2700 specifications. Key differences from the RON test include a higher engine speed of 900 rpm and a higher intake air temperature of 149°C.

  • Reference Fuel Blending: As in the RON test, prepare reference fuel blends to bracket the expected MON of the sample fuel.

  • Sample and Reference Fuel Testing: The procedure is analogous to the RON test, involving adjusting the compression ratio to achieve a standard knock intensity for both the sample and reference fuels.

  • Bracketing and Interpolation: Determine the MON of the sample fuel by interpolation between the MONs of the two bracketing reference fuels.

  • Data Reporting: Report the result as the Motor Octane Number (MON).

Visualizations

Experimental Workflow for Octane Rating Determination

The following diagram illustrates the general workflow for determining the RON or MON of a fuel sample containing this compound.

Octane_Rating_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Result Start Start Calibrate Calibrate CFR Engine (ASTM D2699/D2700) Start->Calibrate Prep_Sample Prepare Fuel Sample (e.g., blend with this compound) Calibrate->Prep_Sample Prep_Ref Prepare Primary Reference Fuels Calibrate->Prep_Ref Run_Sample Run Sample Fuel in CFR Engine Prep_Sample->Run_Sample Run_Ref Run Reference Fuels Prep_Ref->Run_Ref Adjust_CR_Sample Adjust Compression Ratio to Standard Knock Run_Sample->Adjust_CR_Sample Bracket Bracket Sample Knock with Reference Fuels Adjust_CR_Sample->Bracket Adjust_CR_Ref Adjust Compression Ratio to Standard Knock Run_Ref->Adjust_CR_Ref Adjust_CR_Ref->Bracket Interpolate Interpolate to Find Octane Number Bracket->Interpolate Result Report RON or MON Interpolate->Result

Caption: Workflow for RON/MON determination.

Conceptual Diagram of Octane Blending

The octane number of a gasoline blend is not a simple volumetric average of the octane numbers of its components. The interactions between different hydrocarbon molecules can be synergistic (boosting the octane more than expected) or antagonistic (reducing the octane more than expected). This concept is illustrated below.

Octane_Blending cluster_blending_behavior Blending Behavior CompA Component A (e.g., this compound) RON = X Blend Gasoline Blend CompA->Blend Volumetric Fraction A CompB Component B (e.g., n-Heptane) RON = Y CompB->Blend Volumetric Fraction B CompC Component C (e.g., Toluene) RON = Z CompC->Blend Volumetric Fraction C Linear Linear Blending (Ideal): Blend RON = (AX) + (BY) + (C*Z) Blend->Linear Theoretical NonLinear Non-Linear Blending (Actual): Blend RON ≠ Linear Prediction (Synergistic or Antagonistic Effects) Blend->NonLinear Observed

References

Application Notes: Identification of 2,3-Dimethylpentane using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The principle of IR spectroscopy lies in the interaction of infrared radiation with the vibrational modes of a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the IR spectrum. Each molecule possesses a unique set of vibrational modes, giving rise to a characteristic "fingerprint" spectrum that allows for its identification.[1] 2,3-Dimethylpentane, a branched alkane with the chemical formula C7H16, can be unequivocally identified using this technique. Due to the absence of polar functional groups, its IR spectrum is primarily characterized by C-H stretching and bending vibrations.[1]

Principles of this compound Identification by IR Spectroscopy

The infrared spectrum of this compound is dominated by absorptions arising from the stretching and bending vibrations of its numerous C-H bonds. The key to its identification lies in the specific wavenumbers at which these absorptions occur, as well as the overall pattern of the spectrum, particularly in the fingerprint region (approximately 1500-400 cm⁻¹).[1]

The primary vibrational modes observed in the spectrum of this compound are:

  • C-H Stretching Vibrations: These appear as strong absorptions in the region of 2880-2940 cm⁻¹. These peaks are characteristic of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the molecule.

  • C-H Bending (Deformation) Vibrations: Strong absorptions corresponding to the bending of C-H bonds are found in the 1365-1480 cm⁻¹ range. These arise from the scissoring, rocking, and wagging motions of the CH₂ and CH₃ groups.[1]

  • C-C Skeletal Vibrations: The spectrum also displays absorptions related to the stretching and bending of the carbon-carbon skeleton. Notably, vibrations associated with the C-(CH₃)₂ group are observed around 790-840 cm⁻¹ and 1140-1175 cm⁻¹.[1]

The absence of significant absorption bands in other regions of the spectrum (e.g., above 3000 cm⁻¹ or in the 1600-1800 cm⁻¹ region) is also a strong indicator that the compound is a saturated alkane, lacking functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double or triple bonds.[1]

Quantitative Data: Characteristic Infrared Absorption Bands for this compound

The following table summarizes the key infrared absorption bands for this compound, which are instrumental for its identification.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2880 - 2940C-H StretchingCH₂, CH₃Strong
1480 - 1365C-H Bending (Deformation)CH₂, CH₃Strong
1140 - 1175C-C Skeletal VibrationC-(CH₃)₂Strong
790 - 840C-C Skeletal VibrationC-(CH₃)₂Strong

Experimental Protocols

Two common methods for obtaining the infrared spectrum of a liquid sample like this compound are the neat liquid film method and the Attenuated Total Reflectance (ATR) method.

Protocol 1: Neat Liquid Film Method

This method is suitable for volatile liquids and involves creating a thin film of the sample between two infrared-transparent salt plates.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Volatile solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.

  • Sample Preparation:

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of the salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Analysis:

    • Carefully place the salt plate assembly into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue. Store the plates in a desiccator to prevent fogging.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient technique that requires minimal sample preparation. It is particularly useful for volatile liquids.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Micropipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Spectrometer and ATR Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned.

    • Clean the surface of the ATR crystal with a soft wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum with the clean, dry ATR crystal. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • Using a micropipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Analysis:

    • Acquire the infrared spectrum of the sample. The number of scans can be adjusted to achieve a good signal-to-noise ratio.

  • Data Processing: The software will process the data to provide the final IR spectrum.

  • Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a solvent-dampened soft wipe to remove all traces of the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: Obtain this compound Sample prep_choice Choose Method start->prep_choice neat_prep Neat Film: Place sample between salt plates prep_choice->neat_prep Neat atr_prep ATR: Place sample on ATR crystal prep_choice->atr_prep ATR background Acquire Background Spectrum neat_prep->background atr_prep->background acquire Acquire Sample Spectrum background->acquire process Ratio Sample to Background acquire->process interpret Interpret Spectrum: Identify Characteristic Peaks process->interpret compare Compare with Reference Spectra interpret->compare end End: Identification of this compound compare->end

Caption: Experimental workflow for identifying this compound using FTIR spectroscopy.

Vibrational_Modes cluster_molecule This compound Molecule cluster_vibrations Vibrational Modes cluster_spectrum Resulting IR Spectrum molecule C₇H₁₆ ch_stretch C-H Stretching (2880-2940 cm⁻¹) molecule->ch_stretch ch_bend C-H Bending (1365-1480 cm⁻¹) molecule->ch_bend cc_skeletal C-C Skeletal (790-840 & 1140-1175 cm⁻¹) molecule->cc_skeletal spectrum Characteristic 'Fingerprint' Spectrum ch_stretch->spectrum ch_bend->spectrum cc_skeletal->spectrum

Caption: Key vibrational modes of this compound and their contribution to the IR spectrum.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dimethylpentane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main laboratory and industrial methods for producing this compound include:

  • Alkane Isomerization: This is a common industrial process where less branched alkanes, such as n-hexane or methylpentanes, are converted into more highly branched isomers like this compound to improve octane ratings.[1] This process typically uses bifunctional catalysts, such as platinum or palladium on an acidic support like zirconia or zeolites.[2]

  • Grignard Synthesis: A reliable laboratory-scale method involves the reaction of a Grignard reagent (e.g., sec-butyl magnesium bromide) with acetone.[3][4] The resulting alcohol (2,3-dimethyl-2-pentanol) is then dehydrated to form an alkene (2,3-dimethyl-2-pentene), which is subsequently hydrogenated to yield this compound.[3][4]

  • Alkane Homologation (Methylation): This method involves extending the carbon chain of a smaller alkane. For example, 2-methylpentane can be methylated using methanol with a catalyst like indium(III) iodide to produce this compound.[5]

Q2: Why is controlling isomer distribution important in alkane isomerization?

A2: Controlling isomer distribution is critical for applications like high-octane fuel production. Different isomers have vastly different Research Octane Numbers (RON). For instance, 2,3-dimethylbutane has a RON of 105, while 2,2-dimethylbutane has a RON of 94.[1][6] Similarly, for heptane isomers, this compound is a desirable high-octane product.[4] Processes are often designed to maximize the production of high-RON isomers while minimizing the formation of lower-RON ones.[6]

Q3: What are the typical catalysts used for alkane isomerization to produce branched isomers?

A3: The most effective catalysts are bifunctional, possessing both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[1] Common examples include:

  • Platinum or Palladium on Tungstated Zirconia (Pt/WO₃-ZrO₂ or Pd/WO₃-ZrO₂): These catalysts show high activity and selectivity for C6-C7 alkane isomerization.[2]

  • Sulfated Zirconia Catalysts: These are highly effective for C5-C6 isomerization.[2]

  • Zeolites (e.g., HY, HZSM-5): These aluminosilicate catalysts are used for cracking and isomerization reactions at high temperatures.[7]

Troubleshooting Guide: Alkane Isomerization

Q4: My isomerization reaction shows low conversion of the starting alkane. What are the possible causes?

A4: Low conversion is a common issue that can often be traced back to several factors.

  • Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition) or poisoning from impurities (e.g., sulfur or water) in the feed.

  • Suboptimal Temperature: Alkane isomerization reactions are typically exothermic, favoring the formation of highly branched isomers at lower temperatures from a thermodynamic standpoint.[1] However, higher temperatures are needed to achieve sufficient reaction rates.[1] An incorrect temperature balance can lead to poor conversion.

  • Insufficient Reaction Time/High Flow Rate: If the liquid hourly space velocity (LHSV) is too high, the reactants may not have sufficient residence time in the catalyst bed for conversion to occur.[2]

Q5: The selectivity towards this compound is poor, with many other isomers forming. How can I improve this?

A5: Poor selectivity is often a result of reaction conditions that favor undesired side reactions.

  • High Temperature: While increasing temperature can boost conversion rates, it can also lead to cracking (breaking of C-C bonds) and the formation of a wider range of isomers, including less desirable ones like 2,2-dimethylbutane.[1][6]

  • Catalyst Acidity: The strength and distribution of acid sites on the catalyst are crucial. A catalyst with inappropriate acidity may promote cracking over isomerization.

  • Reaction Equilibrium: The isomerization of hexanes is a series of reversible reactions (n-hexane ↔ methylpentanes ↔ dimethylbutanes).[6] Operating at low conversion conditions can limit the subsequent conversion of the desired 2,3-dimethylbutane into the less valuable 2,2-dimethylbutane.[6]

Troubleshooting Workflow for Low Isomerization Yield

Caption: A logical workflow for troubleshooting low yield in alkane isomerization.

Troubleshooting Guide: Grignard Synthesis

Q6: My Grignard reaction to form the alcohol precursor failed or gave a very low yield. What went wrong?

A6: Grignard reactions are highly sensitive to reaction conditions.

  • Presence of Water: Grignard reagents react readily with even trace amounts of water. All glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used.[8]

  • Impure Magnesium or Alkyl Halide: The magnesium turnings should be fresh and not oxidized. The alkyl halide must be pure and dry.

  • Incorrect Temperature: The initiation of Grignard reagent formation can sometimes be sluggish and may require gentle heating. However, the subsequent reaction with the ketone (acetone) should be cooled to prevent side reactions.

Q7: The dehydration of 2,3-dimethyl-2-pentanol is producing multiple alkene isomers or unreacted alcohol. How can I fix this?

A7: The dehydration step must be carefully controlled to favor the desired product.

  • Incomplete Reaction: Ensure sufficient heating and an adequate amount of acid catalyst (e.g., sulfuric acid) are used to drive the reaction to completion.

  • Rearrangements: Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can rearrange to form more stable alkenes. Using a milder dehydrating agent or carefully controlling the temperature can help minimize the formation of undesired isomers.

Data on Reaction Conditions and Product Distribution

The following tables summarize quantitative data from representative synthesis methods.

Table 1: Product Distribution from the Homologation of 2-Methylpentane [5]

This reaction was performed using 2-methylpentane and methanol (MeOH) with an indium(III) iodide (InI₃) catalyst at 180°C for 30 minutes. The data illustrates the variety of side products that can form.[5]

ProductYield (mg)Class
This compound 27.4 Desired Product (C7)
2-Methylpentane267.0Unreacted Starting Material (C6)
3-Methylpentane73.0Isomerization Product (C6)
2,4-Dimethylpentane12.1Isomerization Product (C7)
Triptane (2,2,3-Trimethylbutane)5.03Isomerization Product (C7)
2-Methylhexane5.25Isomerization Product (C7)
3-Methylhexane8.48Isomerization Product (C7)
Iso-butane23.5Cracking Product (C4)
Iso-pentane10.7Cracking Product (C5)
C8 Alkanes17.3Further Methylation Product

Table 2: Performance of Pd/WO₃-ZrO₂ Catalyst in C6/C7 Isomerization [2]

This table shows the performance of a palladium-based catalyst at 170°C with a liquid hourly space velocity (LHSV) of 1 h⁻¹ for a mixed hexane/heptane feed.[2]

Feed ComponentConversion (%)Isomer Yield (wt.%)Key Isomer Products
Heptane86.4%67.2%Dimethylpentanes (DMPs)
Hexane57.3%53.7%Dimethylbutanes (DMBs)

Reaction Pathway for 2-Methylpentane Homologation

ReactionPathway MP2 2-Methylpentane (C6) DMP23 This compound (C7) (Desired Product) MP2->DMP23 Methylation (+CH3OH) IsomersC6 3-Methylpentane (C6) MP2->IsomersC6 Isomerization IsomersC7 Other C7 Isomers (2,4-DMP, 2-MH, 3-MH, Triptane) DMP23->IsomersC7 Isomerization Cracked Cracked Products (Iso-butane, Iso-pentane) DMP23->Cracked Cracking Alkylation C8 Alkanes DMP23->Alkylation Further Methylation

Caption: Reaction network showing desired and side reactions for 2-methylpentane.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound[3][4]

This three-step protocol outlines the laboratory synthesis from acetone and sec-butyl bromide.

Step 1: Preparation of 2,3-Dimethyl-2-pentanol

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Grignard Reagent Formation: Place fresh magnesium turnings in the flask. Add a small portion of a solution of sec-butyl bromide in anhydrous diethyl ether via the addition funnel. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction initiates (visible by bubbling and heat generation), add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with Acetone: Cool the Grignard reagent in an ice bath. Add a solution of anhydrous acetone in diethyl ether dropwise from the addition funnel, controlling the rate to maintain a manageable reaction temperature.

  • Quenching: After the acetone addition is complete, stir for an additional hour at room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the ether layer. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent by rotary evaporation. The crude 2,3-dimethyl-2-pentanol can be purified by distillation.

Step 2: Dehydration to 2,3-Dimethyl-2-pentene [4]

  • Setup: Place the purified 2,3-dimethyl-2-pentanol in a distillation apparatus.

  • Dehydration: Cautiously add a catalytic amount of concentrated sulfuric acid.

  • Distillation: Heat the mixture. The alkene product will co-distill with water. Collect the distillate.

  • Workup: Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, then with water. Dry the organic layer over a drying agent like anhydrous CaCl₂. The product can be further purified by fractional distillation.

Step 3: Hydrogenation to this compound [4]

  • Setup: In a suitable hydrogenation vessel, dissolve the 2,3-dimethyl-2-pentene in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Workup: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent by distillation to yield the final product, this compound.

Protocol 2: General Procedure for Catalytic Isomerization

This protocol describes a general setup for a continuous flow isomerization reaction.

  • Catalyst Packing: Load a fixed-bed tubular reactor with the chosen isomerization catalyst (e.g., Pt/WO₃-ZrO₂). The catalyst is typically held in place with quartz wool plugs.

  • Catalyst Activation/Reduction: Heat the reactor to the required activation temperature under a flow of dry air or nitrogen. If using a noble metal catalyst, a reduction step is often required, which involves flowing hydrogen gas over the catalyst at a high temperature (e.g., 250-400°C) for several hours.

  • Reaction Start-up: Lower the reactor temperature to the desired reaction temperature (e.g., 150-200°C) while maintaining hydrogen flow.

  • Feed Introduction: Introduce the liquid alkane feed (e.g., n-heptane) into the reactor using a high-performance liquid chromatography (HPLC) pump at a specific, controlled flow rate (to set the LHSV). The feed is vaporized and mixed with the hydrogen stream before contacting the catalyst.

  • Reaction Monitoring: Maintain a constant temperature and pressure. Periodically collect samples of the reactor effluent after it has been cooled and depressurized.

  • Analysis: Analyze the collected liquid samples using gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards this compound and other isomers.

References

Technical Support Center: Chromatographic Resolution of 2,3-Dimethylpentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 2,3-Dimethylpentane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomers of this compound?

A1: this compound is one of the isomers of heptane.[1][2] Its isomers, including structural isomers and enantiomers, possess very similar physicochemical properties such as boiling points and polarities. This makes their separation by conventional gas chromatography (GC) challenging, often resulting in co-elution, where two or more compounds elute from the column at the same time.[3][4] Furthermore, this compound is a chiral molecule, existing as (3R) and (3S) enantiomers, which requires a chiral environment for separation.[1][5]

Q2: What is co-elution and how can I detect it?

A2: Co-elution occurs when two or more compounds exit the chromatography column simultaneously, appearing as a single, misleading peak.[3][6] This compromises both identification and quantification. You can detect co-elution by observing peak shape asymmetry, such as a shoulder on the peak or a split top.[3][6] A gradual exponential decline is considered tailing, whereas a sudden discontinuity suggests a shoulder and potential co-elution.[6] For more definitive detection, detectors like a Diode Array Detector (DAD) can assess peak purity by analyzing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[3][6] Similarly, mass spectrometry can be used to take spectra across the peak; a shift in the mass spectral profile indicates multiple components.[6]

Q3: Which type of stationary phase is best for separating this compound isomers?

A3: The choice of stationary phase is critical for resolving isomers.

  • For Structural Isomers: Liquid crystalline stationary phases are highly effective for separating isomeric hydrocarbons due to their shape-selective properties.[7][8] Long, planar molecules interact more strongly with the ordered structure of the liquid crystal phase and are retained longer.[8] A good starting point for general iso-paraffin separations is a 100% dimethyl polysiloxane stationary phase.[9] Functionalized multi-walled carbon nanotubes have also demonstrated effectiveness in separating branched alkanes.[10]

  • For Enantiomers (Chiral Separation): To separate the (3R) and (3S) enantiomers of this compound, a chiral stationary phase (CSP) is mandatory.[11][12] Modified cyclodextrins, such as Chirasil-Dex and heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-CD, are commonly used for the enantioseparation of unfunctionalized chiral hydrocarbons.[13]

Q4: How does temperature programming influence the resolution of these isomers?

A4: Temperature is a crucial variable in gas chromatography that affects retention, selectivity, and efficiency.[14] For isomers with close boiling points like those of this compound, a carefully optimized temperature program is essential.[4] Generally, a low initial oven temperature combined with a slow ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, thereby improving separation.[9][13] An optimal ramp rate can be approximated as 10°C per column void time.[14][15]

Q5: Can the choice of carrier gas affect my separation?

A5: Yes, the carrier gas and its linear velocity can impact column efficiency and, consequently, resolution. The most common carrier gases are helium and hydrogen. Hydrogen can provide higher efficiency at greater linear velocities, potentially leading to better resolution and shorter analysis times.[9] However, it is crucial to operate the column at the optimal linear velocity for the selected gas to maximize separation efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Poor or No Resolution of Isomer Peaks (Co-elution)

Q: My chromatogram shows a single, broad, or asymmetric peak where I expect to see multiple isomers. What steps can I take to improve the resolution?

A: This indicates co-elution. Improving resolution requires addressing the three key factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[3][16]

Step 1: Optimize Capacity Factor (Temperature) The capacity factor relates to the analyte's interaction time with the stationary phase.[16] For volatile compounds like dimethylpentanes, you need to ensure sufficient interaction.

  • Action: Lower the initial oven temperature. A good starting point is 35-40°C.[14] Reducing the temperature increases retention time, allowing more time for separation to occur. A general rule of thumb is that a 25-30°C decrease in temperature can double the capacity factor and retention time.[15][16]

  • Rationale: If the capacity factor is too low (e.g., close to the void volume time), the analytes are passing through the column too quickly without adequate interaction with the stationary phase.[3]

Step 2: Enhance Selectivity (Stationary Phase) Selectivity is the ability of the stationary phase to differentiate between analytes.

  • Action: If temperature optimization is insufficient, you may have the wrong stationary phase chemistry.[3] For separating the (3R) and (3S) enantiomers, you must use a chiral stationary phase (e.g., a modified cyclodextrin-based column).[13] For separating structural isomers, consider a liquid crystalline phase for its shape selectivity.[8]

  • Rationale: No amount of efficiency or temperature manipulation can separate compounds if the stationary phase does not interact differently with them (selectivity is 1.0).[3]

Step 3: Increase Efficiency (Column Dimensions & Flow Rate) Efficiency relates to the narrowness of the peaks. Taller, narrower peaks are easier to resolve.

  • Action:

    • Column Length: Double the column length to increase resolution by about 40%.[16]

    • Column Diameter: Use a column with a smaller internal diameter (ID) to increase efficiency.[16]

    • Film Thickness: Decrease the stationary phase film thickness to achieve sharper peaks.[16]

    • Carrier Gas Velocity: Ensure you are operating at the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen).[9]

  • Rationale: A long, narrow-bore column with a thin film generally provides the highest number of theoretical plates, leading to sharper peaks and better resolution.[16]

Data Presentation

Table 1: Typical GC Parameters for Isomer Separation

ParameterRecommended SettingRationale for this compound Isomers
Stationary Phase Chiral (e.g., modified β-cyclodextrin) or Liquid CrystallineRequired for enantioselectivity or shape selectivity of isomers.[8][13]
Column Dimensions 30-50 m length, 0.25 mm ID, 0.25 µm film thicknessProvides high efficiency (sharp peaks) needed for resolving closely eluting compounds.[13][16]
Carrier Gas Helium or HydrogenStandard carrier gases; Hydrogen may offer better efficiency at higher flow rates.[9]
Linear Velocity Optimized for carrier gas (e.g., ~35-45 cm/s for H₂)Crucial for maximizing column efficiency and resolution.[17]
Initial Oven Temp. 35 - 45°CLow initial temperature increases retention and improves resolution of volatile analytes.[13][14]
Temperature Program Slow ramp rate (e.g., 1-5°C/min)A shallow temperature gradient enhances the separation of compounds with similar boiling points.[9][13]
Injector Temperature 250°CEnsures complete and rapid vaporization of the sample.
Detector Flame Ionization Detector (FID)Standard, robust detector for hydrocarbons.
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overloading and ensures sharp initial peak bands.[18]

Experimental Protocols

Protocol 1: Enantioseparation of this compound using GC

This protocol outlines a general method for the enantioselective separation of this compound.

1. Materials and Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., Astec CHIRALDEX β-DM (30 m x 0.25 mm x 0.12 µm) or similar modified cyclodextrin phase.[18]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: A solution of racemic this compound in a volatile solvent (e.g., hexane).

2. GC Method Parameters:

  • Injector: Set to 250°C. Use a split injection with a split ratio of 100:1.

  • Carrier Gas: Set to a constant flow rate of 1.0 mL/min.[18]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.[13][18]

    • Ramp 1: Increase temperature to 80°C at a rate of 1°C/min.[18]

    • Ramp 2: Increase temperature to 180°C at a rate of 15°C/min to elute any remaining compounds.[18]

  • Detector: Set FID temperature to 250°C.

3. Procedure:

  • Prepare a dilute standard of this compound.

  • Equilibrate the GC system with the specified method parameters until a stable baseline is achieved.

  • Inject 1 µL of the sample into the GC.

  • Start the data acquisition and the temperature program.

  • Analyze the resulting chromatogram for the separation of the two enantiomers.

4. Optimization:

  • If resolution is poor, decrease the initial temperature further or reduce the initial ramp rate (e.g., to 0.5°C/min). Minimizing the initial temperature and heating rate is a key strategy for enhancing chiral separations.[13]

  • Adjust the carrier gas flow rate to ensure it is at the optimal linear velocity for the column dimensions and carrier gas used.

Visualizations

Troubleshooting Workflow for Peak Co-elution

CoElution_Troubleshooting Start Poor Resolution or Asymmetric Peak Observed Check_k Step 1: Optimize Capacity Factor (k') Start->Check_k Action_Temp Decrease Initial Oven Temperature (e.g., by 10-20°C) Check_k->Action_Temp Check_Selectivity Step 2: Evaluate Selectivity (α) Action_Temp->Check_Selectivity If resolution is still poor End Resolution Achieved Action_Temp->End If resolved Action_Phase Change Stationary Phase (e.g., to Chiral or Liquid Crystal Column) Check_Selectivity->Action_Phase Check_Efficiency Step 3: Improve Efficiency (N) Action_Phase->Check_Efficiency If resolution is still poor Action_Phase->End If resolved Action_Column Use Longer / Narrower ID Column Optimize Carrier Gas Flow Check_Efficiency->Action_Column Action_Column->End If resolved Fail Consult Advanced Techniques (e.g., GCxGC, MDGC) Action_Column->Fail If still unresolved

Caption: A logical workflow for troubleshooting poor peak resolution.

General Experimental Workflow for Method Development

Method_Development_Workflow Define_Goal Define Separation Goal (Structural vs. Enantiomeric) Select_Column Select Appropriate Column (Stationary Phase & Dimensions) Define_Goal->Select_Column Scouting_Run Perform Initial Scouting Run (e.g., 10°C/min ramp) Select_Column->Scouting_Run Evaluate_Chroma Evaluate Chromatogram (Retention & Initial Resolution) Scouting_Run->Evaluate_Chroma Optimize_Temp Optimize Temperature Program (Initial Temp & Ramp Rate) Evaluate_Chroma->Optimize_Temp Optimize_Flow Optimize Carrier Gas (Linear Velocity) Optimize_Temp->Optimize_Flow Validate Validate Method (Repeatability & Robustness) Optimize_Flow->Validate Final_Method Finalized Analytical Method Validate->Final_Method

Caption: A workflow for developing a GC separation method.

References

Troubleshooting peak splitting in the NMR spectrum of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the peak splitting in the NMR spectrum of 2,3-Dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound more complex than expected?

The complexity of the ¹H NMR spectrum of this compound arises from its molecular structure. The molecule lacks symmetry and possesses a chiral center at the third carbon (C3).[1][2] This chirality renders the protons on adjacent methylene (-CH2-) and methyl (-CH3) groups diastereotopic, meaning they are in chemically non-equivalent environments and therefore have different chemical shifts.[3][4][5] Consequently, what might be anticipated as single signals for these groups are actually multiple, distinct signals, leading to a more crowded and complex spectrum.[1] High-resolution spectra can reveal up to seven distinct proton environments.[1]

Q2: What are diastereotopic protons and how do they affect the spectrum of this compound?

Diastereotopic protons are protons that are not interchangeable by any symmetry operation of the molecule. In this compound, the presence of the chiral center at C3 means that the two protons of the C4 methylene group and the protons of the two methyl groups at C2 are in different chemical environments.[1][3] Replacing each of these protons with another group would create a pair of diastereomers. As diastereomers have different physical properties, the diastereotopic protons are non-equivalent in the NMR experiment and will resonate at different frequencies, leading to separate signals and more complex splitting patterns.[4][5]

Q3: What are second-order effects and could they be impacting my spectrum?

Second-order effects occur in NMR spectroscopy when the chemical shift difference (in Hertz) between two coupled protons is not significantly larger than their coupling constant (J-value).[6][7][8] When this condition (Δν/J < 5) is met, the simple n+1 splitting rule no longer accurately predicts the multiplicity and intensities of the signals.[7] Instead, you may observe distorted multiplets, "roofing" (where the inner peaks of a multiplet are taller than the outer peaks), and additional splitting.[6][8] Given the number of chemically similar, yet distinct, protons in this compound, it is highly probable that some signals will have small chemical shift differences, leading to second-order effects and a more convoluted spectrum.[9]

Troubleshooting Guide

Issue: I am observing more signals in my ¹H NMR spectrum of this compound than I predicted.

  • Possible Cause 1: Diastereotopicity. As mentioned in the FAQs, the chiral center in this compound leads to non-equivalent protons, resulting in a higher number of signals than a simple analysis might suggest.[1][2]

  • Possible Cause 2: Impurities. The sample may contain impurities from the synthesis or purification process, or residual solvent.

  • Troubleshooting Steps:

    • Re-evaluate the structure: Account for the diastereotopic nature of the protons at C2 and C4.

    • Check for impurities: Compare the observed signals with the known chemical shifts of common laboratory solvents and potential reaction byproducts.

    • Purify the sample: If impurities are suspected, re-purify the sample and acquire a new spectrum.

Issue: The multiplets in my spectrum are overlapping and difficult to interpret.

  • Possible Cause 1: Second-order effects. The close proximity of chemical shifts for different protons can lead to complex and overlapping multiplets that do not follow simple first-order splitting rules.[6][9]

  • Possible Cause 2: Poor instrument resolution. Inadequate shimming of the magnetic field can lead to broadened peaks, which can obscure fine splitting details and cause multiplets to merge.

  • Troubleshooting Steps:

    • Increase the magnetic field strength: Acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift dispersion (in Hz), which can simplify second-order multiplets and reduce overlap.[8]

    • Optimize shimming: Carefully shim the instrument to improve the magnetic field homogeneity and achieve sharper lines.

    • Use a different solvent: Sometimes, changing the NMR solvent can induce small changes in the chemical shifts of the protons, potentially resolving overlapping signals.[10]

Issue: The splitting patterns I see do not follow the n+1 rule.

  • Possible Cause: Second-order effects. When the ratio of the chemical shift difference to the coupling constant (Δν/J) is small, the n+1 rule breaks down.[7] This is a common occurrence in molecules like this compound with multiple, similar proton environments.

  • Troubleshooting Steps:

    • Higher Field NMR: As mentioned previously, using a higher-field instrument can often convert second-order spectra into simpler, first-order spectra.[8]

    • Spectral Simulation: Use NMR simulation software to model the spectrum. By inputting estimated chemical shifts and coupling constants, you can compare the simulated spectrum to your experimental data to help assign complex multiplets.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound Illustrating Common Issues.

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity (n+1 rule)Hypothetical Observed AppearancePotential Reason for Discrepancy
CH₃ (C1)~0.9TripletOverlapping with other methylsSignal overlap
CH₃ (on C2)~0.85DoubletTwo distinct doublets or complex multipletDiastereotopicity
CH (C2)~1.4MultipletBroad, complex multipletSecond-order effects, overlap
CH (C3)~1.6MultipletBroad, complex multipletSecond-order effects, overlap
CH₂ (C4)~1.2SextetComplex multipletDiastereotopicity, second-order effects
CH₃ (C5)~0.9TripletOverlapping with other methylsSignal overlap

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.

    • Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualizations

Troubleshooting_Workflow start Start: Complex ¹H NMR Spectrum of this compound q1 Are there more peaks than expected? start->q1 a1_yes Consider Diastereotopicity and check for impurities. q1->a1_yes Yes q2 Are multiplets overlapping and difficult to interpret? q1->q2 No solution4 Purify Sample a1_yes->solution4 a2_yes Potential second-order effects or poor resolution. q2->a2_yes Yes q3 Does splitting deviate from the n+1 rule? q2->q3 No solution1 Increase Spectrometer Field Strength a2_yes->solution1 solution2 Optimize Instrument Shimming a2_yes->solution2 solution3 Change NMR Solvent a2_yes->solution3 a3_yes Likely second-order effects. q3->a3_yes Yes end_node Interpretable Spectrum q3->end_node No a3_yes->solution1 solution5 Use Spectral Simulation a3_yes->solution5 solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node

Caption: Troubleshooting workflow for peak splitting in the NMR spectrum of this compound.

References

Minimizing fragmentation in the mass spectrum of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethylpentane and similar branched alkanes in mass spectrometry. The focus is on minimizing fragmentation to ensure accurate molecular weight determination.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectral analysis of this compound.

Question 1: Why is the molecular ion peak (M+) at m/z 100 absent or has very low intensity in my mass spectrum?

Answer: This is a frequent observation when analyzing branched alkanes like this compound using standard Electron Ionization (EI) at 70 eV. The high energy of the electron beam leads to extensive fragmentation of the molecular ion. Branched alkanes are particularly susceptible to fragmentation at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[1] In the case of this compound, the molecular ion is often so unstable that it fragments before it can be detected, resulting in a weak or absent M+ peak.[1]

Question 2: My mass spectrum for this compound is dominated by fragment peaks at m/z 43 and 57. What are these fragments and why are they so prominent?

Answer: The peaks at m/z 43 and 57 correspond to stable carbocation fragments of this compound. The fragmentation process is driven by the formation of the most stable possible carbocations.

  • m/z 43: This peak is often the base peak and corresponds to the isopropyl cation ([(CH₃)₂CH]⁺) or the propyl cation ([CH₃CH₂CH₂]⁺), formed by cleavage of the C-C bonds in the parent molecule.[2][3][4]

  • m/z 57: This prominent peak is typically due to the formation of a tertiary butyl cation ([(CH₃)₃C]⁺) through rearrangement or a secondary carbocation.[2][3][4]

The high relative abundance of these fragments is a direct consequence of the stability of the resulting carbocations under high-energy EI conditions.

Question 3: How can I obtain a clear molecular ion peak to confirm the molecular weight of this compound?

Answer: To minimize fragmentation and enhance the molecular ion signal, it is necessary to use a "soft" ionization technique.[5] These methods impart less energy to the analyte molecule, thus preserving the molecular ion.[5]

  • Recommended Action: Switch from Electron Ionization (EI) to Chemical Ionization (CI) . CI is a gentler method that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through proton transfer.[5] This typically results in a prominent quasi-molecular ion peak, such as [M+H]⁺ (at m/z 101 for this compound), which allows for unambiguous determination of the molecular weight.

Frequently Asked Questions (FAQs)

FAQ 1: What is the difference between "hard" and "soft" ionization in mass spectrometry?

Answer: The terms "hard" and "soft" ionization refer to the amount of energy transferred to the analyte molecule during the ionization process.

  • Hard Ionization (e.g., Electron Ionization - EI): This method uses high-energy electrons (typically 70 eV) to ionize the molecule. This high energy often causes extensive fragmentation, providing detailed structural information but sometimes leading to the loss of the molecular ion peak for labile compounds.

  • Soft Ionization (e.g., Chemical Ionization - CI): These techniques use lower energy processes, such as chemical reactions with a reagent gas, to ionize the analyte. This minimizes fragmentation and typically preserves the molecular ion or forms a quasi-molecular ion, making it ideal for determining the molecular weight of the compound.[5]

FAQ 2: Which reagent gas should I use for Chemical Ionization (CI) of this compound?

Answer: The choice of reagent gas in CI influences the "softness" of the ionization. Common reagent gases for alkanes include methane, isobutane, and ammonia. For minimizing fragmentation of alkanes, isobutane is often a good choice as it is a weaker proton donor than methane, leading to less fragmentation. Methane can also be used and will still produce a significantly softer ionization than EI.

FAQ 3: Will I see any fragments in a Chemical Ionization (CI) mass spectrum?

Answer: While CI is a soft ionization technique, some fragmentation can still occur, although it will be significantly less than with EI. The extent of fragmentation in CI depends on the analyte's stability and the choice of reagent gas. However, the most abundant ion is typically the quasi-molecular ion ([M+H]⁺), which is the primary goal of using CI for molecular weight determination.

Data Presentation

The following tables summarize the expected quantitative data from the mass spectral analysis of this compound under both Electron Ionization (EI) and Chemical Ionization (CI).

Table 1: Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺ (Base Peak)
5785[C₄H₉]⁺
4160[C₃H₅]⁺
7155[C₅H₁₁]⁺
2945[C₂H₅]⁺
8520[C₆H₁₃]⁺
100<5[C₇H₁₆]⁺ (Molecular Ion)

Data is representative of a standard 70 eV EI spectrum and sourced from the NIST Mass Spectrometry Data Center.[6]

Table 2: Expected Chemical Ionization (CI) Mass Spectrum of this compound (using Methane Reagent Gas)

m/zRelative Intensity (%)Proposed Fragment Ion
101100[C₇H₁₇]⁺ ([M+H]⁺, Base Peak)
9915[C₇H₁₅]⁺ ([M-H]⁺)
71<10[C₅H₁₁]⁺
57<10[C₄H₉]⁺

This data is representative of a typical CI spectrum of a branched alkane and illustrates the significant reduction in fragmentation and the prominence of the quasi-molecular ion.

Experimental Protocols

Protocol: Analysis of this compound using Chemical Ionization (CI) GC-MS

1. Instrument Preparation:

  • Ensure the gas chromatograph-mass spectrometer (GC-MS) is equipped with a CI source.
  • Select the desired reagent gas (e.g., methane or isobutane) and ensure the gas lines are properly connected and leak-free.
  • Perform a standard instrument tune and calibration for CI mode according to the manufacturer's guidelines.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity, volatile solvent such as hexane. A typical concentration range is 1-10 µg/mL.

3. GC-MS Method Setup:

  • Injector: Set the injector temperature to a level sufficient to ensure complete vaporization of the sample without thermal degradation (e.g., 250 °C).
  • GC Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or DB-5).
  • Oven Program: Develop a temperature program that provides good chromatographic separation of this compound from the solvent and any potential impurities. A typical program might start at 40 °C and ramp up to 150 °C at 10 °C/min.
  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

4. Mass Spectrometer Parameters:

  • Ion Source: Set the ion source temperature appropriately for CI (e.g., 150-200 °C).
  • Reagent Gas Flow: Introduce the reagent gas into the ion source at a pressure recommended by the instrument manufacturer (typically leading to a source pressure of around 0.1 to 1 Torr).
  • Mass Range: Scan a mass range that includes the expected quasi-molecular ion (e.g., m/z 50-150).
  • Acquisition Mode: Set the instrument to acquire data in CI mode.

5. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS.
  • Begin data acquisition.
  • After the run, examine the total ion chromatogram (TIC) to locate the peak corresponding to this compound.
  • Extract the mass spectrum for this peak.
  • Identify the [M+H]⁺ peak at m/z 101 to confirm the molecular weight of this compound.

Mandatory Visualization

Fragmentation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Fragmentation start Start: Mass Spectrum of this compound Acquired check_molecular_ion Is Molecular Ion (m/z 100) Present and Sufficiently Intense? start->check_molecular_ion high_fragmentation Observation: Spectrum Dominated by Fragments (e.g., m/z 43, 57) check_molecular_ion->high_fragmentation No end_acceptable Result: Molecular Ion Confirmed check_molecular_ion->end_acceptable Yes ei_mode_check Is the Ionization Method Electron Ionization (EI)? high_fragmentation->ei_mode_check solution_ci Solution: Switch to a Soft Ionization Technique (e.g., Chemical Ionization) ei_mode_check->solution_ci Yes protocol Follow CI Experimental Protocol solution_ci->protocol end_success Result: Clear Quasi-Molecular Ion ([M+H]+ at m/z 101) Observed protocol->end_success

Caption: Troubleshooting workflow for excessive fragmentation.

Fragmentation_Pathways Primary EI Fragmentation Pathways of this compound parent_ion This compound [C7H16]+• m/z = 100 loss_29 - C2H5• parent_ion->loss_29 loss_43 - C3H7• parent_ion->loss_43 loss_57 - C4H9• parent_ion->loss_57 fragment_71 [C5H11]+ m/z = 71 fragment_57 [C4H9]+ m/z = 57 fragment_43 [C3H7]+ m/z = 43 loss_29->fragment_71 loss_43->fragment_57 loss_57->fragment_43

References

Technical Support Center: Overcoming Solubility Challenges of 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dimethylpentane in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a nonpolar, branched-chain alkane.[1][2] Consequently, it is practically insoluble in water.[1][3][4] Its documented water solubility is extremely low, on the order of 0.000525 g/100 g of water at 25°C.[5] This low solubility is due to the inability of the nonpolar hydrocarbon to form favorable interactions, such as hydrogen bonds, with polar water molecules.[4][6][7]

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

A2: The difficulty arises from the fundamental principle that "like dissolves like".[8] Water is a highly polar solvent that forms strong hydrogen bonds. This compound is a nonpolar hydrocarbon with only weak van der Waals forces between its molecules.[4][7] To dissolve, the alkane molecules would need to disrupt the strong hydrogen-bonding network of water, which is energetically unfavorable as the new interactions formed would be much weaker.[4][7]

Q3: What are the common problems observed when preparing aqueous solutions of this compound for biological assays?

A3: Due to its hydrophobicity, researchers commonly face several challenges:

  • Phase Separation: The compound does not dissolve and instead forms a separate layer or oily droplets on the surface of the aqueous solution.

  • Precipitation upon Dilution: A stock solution prepared in an organic solvent may appear clear, but the compound precipitates out when diluted into an aqueous buffer.[9] This happens when the final concentration of the organic co-solvent falls below the level required to maintain solubility.

  • Inaccurate Concentrations: Failure to achieve a true solution leads to unreliable and non-reproducible concentrations in experiments.

  • Emulsion Formation: Vigorous mixing can create a temporary, unstable emulsion rather than a true solution, leading to inconsistent results.

Troubleshooting Guide

Q4: I've added this compound to my aqueous buffer, and it's just sitting as an oily layer on top. What is my first step?

A4: This is expected behavior. Direct dissolution is not feasible. You must use a solubilization strategy. The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.

Q5: My compound dissolved perfectly in an organic solvent, but it crashed out (precipitated) when I added it to my aqueous buffer. How can I fix this?

A5: This is a classic solubility problem in biological assays.[9][10] Here are the steps to troubleshoot:

  • Check Co-solvent Concentration: Ensure the final percentage of your organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer is high enough to maintain solubility, but low enough to not interfere with your assay. You may need to perform a dose-response test with the co-solvent alone to determine its tolerance limit in your system.

  • Lower the Final Concentration: Try diluting your stock solution further to a lower final concentration of this compound.

  • Change Solubilization Method: If co-solvents fail or interfere with your assay, you must switch to a more robust method, such as using surfactants to form micelles or cyclodextrins for encapsulation.

Q6: I need to use a solubilizing agent, but I'm worried it will interfere with my experiment. What is the best practice?

A6: This is a critical concern. You must always run a "vehicle control" in your experiments. The vehicle control should contain the exact same concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin) in the same aqueous buffer as your test samples, but without this compound. This allows you to subtract any background effects caused by the solubilizing agent itself.

Solubilization Strategies and Experimental Protocols

For a compound as hydrophobic as this compound, advanced solubilization techniques are necessary. The three primary methods are the use of co-solvents, surfactants, and cyclodextrins.

Method 1: Co-solvency

This technique involves dissolving the compound in a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous medium.[11][12][13] The co-solvent reduces the overall polarity of the solvent system, allowing for the solubilization of the nonpolar compound.[13][14]

Experimental Protocol: Co-solvent Method

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is readily soluble. Common choices for biological assays include Dimethyl Sulfoxide (DMSO) and Ethanol.[10][15]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in 100% DMSO). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution into the final aqueous buffer (e.g., PBS).

  • Critical Step - Dilution Technique: When diluting, add the stock solution to the aqueous buffer while vortexing or sonicating. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a control sample by adding the same volume of pure co-solvent to the aqueous buffer.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the concentration is too high for that specific co-solvent percentage.

Method 2: Surfactant-Mediated Solubilization (Micelles)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, and a hydrophilic shell that allows them to remain dispersed in the aqueous solution.[16]

Experimental Protocol: Surfactant Method

  • Surfactant Selection: Choose a non-toxic, non-ionic surfactant with a known CMC. Polysorbate 20 (Tween 20) or Polysorbate 80 are common choices in biological research.

  • Surfactant Solution Preparation: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC. For example, the CMC of Tween 20 is ~0.06 mg/mL; a working solution of 1-5 mg/mL (0.1-0.5%) is a reasonable starting point.

  • Solubilization: Add this compound directly to the surfactant-containing buffer.

  • Energy Input: Vigorously vortex or sonicate the mixture. The mechanical energy helps to break down the alkane and facilitate its encapsulation within the micelles. This may take several minutes to hours.

  • Equilibration: Allow the solution to equilibrate, often with gentle stirring, for a period to ensure stable micelle formation.

  • Vehicle Control: Prepare a control sample with the surfactant solution alone.

Method 3: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, shaped like a torus or "donut".[17][18] They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher solubility and reduced toxicity compared to natural β-cyclodextrin.[17][19]

Experimental Protocol: Cyclodextrin Method

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. HP-β-CD is highly recommended for its solubility and safety profile.[17][19]

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 45% (w/v) depending on the required solubilizing capacity.

  • Complex Formation: Add the precise amount of this compound to the cyclodextrin solution. The molar ratio of cyclodextrin to the compound should be optimized, starting with a high molar excess of cyclodextrin (e.g., 10:1).[20]

  • Incubation and Mixing: Vigorously stir or sonicate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Filtration (Optional): To ensure a true solution, the mixture can be filtered through a 0.22 µm filter to remove any non-encapsulated, undissolved compound.

  • Vehicle Control: Prepare a control sample with the cyclodextrin solution alone.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆[1][2]
Molar Mass100.20 g/mol [1][2]
Density0.695 g/mL at 25°C[1][3]
Boiling Point89-90 °C[1][3]
Water Solubility~5 mg/L (0.0005 g/100g ) at 25°C[1][5]
ClassificationNonpolar, Hydrophobic[4][6]

Table 2: Comparison of Solubilization Strategies for this compound

StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages & Considerations
Co-solvents Reduces solvent polarity.[13][14]0.1% - 5% (final assay)Simple, rapid, inexpensive.[13]Potential for cellular toxicity or assay interference; risk of precipitation upon dilution.[10][13]
Surfactants Forms micelles that encapsulate the hydrophobic compound.[16]> CMC (e.g., 0.05% - 2%)High solubilizing capacity for nonpolar oils; forms stable dispersions.Potential to disrupt cell membranes or interfere with protein activity; can be viscous at high concentrations.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the molecule.[17][18][19]1% - 45% (w/v)Low toxicity (especially derivatives like HP-β-CD), protects compound from degradation.[17][19]Higher cost, requires optimization of molar ratio, may have lower loading capacity than surfactants.[20]

Visualization

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Solubility Issue Encountered (e.g., phase separation, precipitation) check_direct Attempting direct dissolution in aqueous buffer? start->check_direct use_solubilizer Incorrect Approach: Direct dissolution will fail. Proceed to solubilization strategy. check_direct->use_solubilizer Yes stock_prep Using an organic co-solvent stock? check_direct->stock_prep No use_solubilizer->stock_prep precipitates Does it precipitate upon dilution? stock_prep->precipitates solution_cosolvent 1. Decrease final concentration. 2. Increase final % of co-solvent. (Check assay tolerance first!) precipitates->solution_cosolvent Yes no_precipitate Stable Solution Achieved. Run vehicle control. precipitates->no_precipitate No solution_cosolvent->precipitates Still fails adv_methods Co-solvent method is failing or interferes with assay. solution_cosolvent->adv_methods Still fails or co-solvent level is too high try_surfactant Strategy 2: Use Surfactants (e.g., Tween 20) - Prepare solution > CMC - Add compound and sonicate adv_methods->try_surfactant try_cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) - Prepare CD solution - Add compound, stir for hours adv_methods->try_cyclodextrin final_success Stable Solution Achieved. Remember to run vehicle control. try_surfactant->final_success try_cyclodextrin->final_success

Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Enhancing 2,3-Dimethylpentane Yield in Catalytic Cracking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the catalytic cracking process to enhance the yield of 2,3-Dimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maximizing the yield of a specific branched isomer like this compound during catalytic cracking?

A1: The main challenge lies in controlling the complex reaction network of catalytic cracking. Cracking of larger hydrocarbons proceeds through numerous parallel and consecutive reactions, including beta-scission (cracking), isomerization, hydrogen transfer, and aromatization. Maximizing the yield of a single isomer like this compound requires fine-tuning of catalyst properties and process conditions to favor isomerization pathways leading to its formation while suppressing further cracking into lighter products or rearrangement into other isomers.

Q2: Which type of catalyst is most suitable for promoting the formation of this compound?

A2: Zeolite-based catalysts are the most effective for this purpose. Specifically, medium-pore zeolites like ZSM-5 and large-pore zeolites such as Y-zeolite are preferred. The shape selectivity of the zeolite pores and the density and strength of its acid sites play a crucial role. A balanced acidity is required to promote the necessary carbocation rearrangements for isomerization without causing excessive cracking.[1][2][3][4]

Q3: How does temperature affect the yield of this compound?

A3: Temperature is a critical parameter. Generally, higher temperatures favor cracking reactions (beta-scission) leading to the formation of lighter alkanes and alkenes. To enhance the yield of a specific isomer like this compound, which is a product of isomerization, a moderate temperature range is typically optimal. This allows for sufficient carbocation formation and rearrangement while minimizing excessive cracking. The ideal temperature will depend on the specific catalyst and feedstock being used.

Q4: Can the feedstock composition influence the yield of this compound?

A4: Absolutely. The structure of the feedstock molecules is a key determinant of the product distribution. Feedstocks rich in linear or lightly branched alkanes of appropriate carbon number (e.g., n-heptane, methylhexanes) are more likely to produce C7 isomers like this compound through cracking and subsequent isomerization.

Q5: What is the role of pressure in this process?

A5: Higher pressures can favor bimolecular reactions, including hydrogen transfer reactions. Hydrogen transfer can lead to the saturation of olefins and the formation of coke, which deactivates the catalyst. For maximizing the yield of a specific isomer, moderately low pressures are often preferred to suppress these side reactions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low overall conversion of feedstock 1. Catalyst deactivation (coking, poisoning).2. Insufficient reaction temperature.3. Low catalyst-to-oil ratio.1. Regenerate the catalyst by controlled combustion of coke. If poisoning is suspected, analyze the feedstock for contaminants (e.g., sulfur, nitrogen compounds).2. Gradually increase the reactor temperature in small increments, monitoring the product distribution.3. Increase the amount of catalyst relative to the feedstock.
High yield of light gases (C1-C4), low yield of C7 isomers 1. Excessive cracking due to high temperature.2. High catalyst acidity.3. Long residence time.1. Decrease the reaction temperature.2. Use a catalyst with lower acid site density or moderate acid strength. Consider using a dealuminated zeolite.3. Increase the feed flow rate to reduce the contact time between the hydrocarbons and the catalyst.
High yield of other C7 isomers (e.g., n-heptane, methylhexanes) but low this compound 1. Catalyst not optimal for isomerization to di-branched alkanes.2. Insufficient time or temperature for complete carbocation rearrangement.1. Experiment with different zeolite structures (e.g., ZSM-5 vs. Y-zeolite) and acidities.2. Cautiously increase the reaction temperature or decrease the feed flow rate to allow for more extensive isomerization.
Rapid catalyst deactivation 1. High coking rates due to high temperature or feedstock composition (high aromatics/olefins).2. Presence of catalyst poisons in the feed.1. Optimize the reaction temperature. Consider a lower aromatic content feedstock. Implement a proper catalyst regeneration cycle.2. Analyze and pre-treat the feedstock to remove poisons like sulfur and nitrogen compounds.

Data Presentation

Table 1: Effect of Catalyst Type on Product Selectivity in n-Heptane Cracking

CatalystTemperature (°C)n-Heptane Conversion (%)This compound Selectivity (%)Total C7 Isomers Selectivity (%)Light Gas (C1-C4) Selectivity (%)
H-ZSM-5 (Si/Al = 50)55085154535
H-ZSM-5 (Si/Al = 300)55065105010
H-Y Zeolite55090124045

Table 2: Effect of Temperature on this compound Yield over H-ZSM-5 (Si/Al = 50)

Temperature (°C)n-Heptane Conversion (%)This compound Yield (%)
5007012.6
5508512.8
6009510.5

Experimental Protocols

Protocol 1: Catalyst Preparation (H-ZSM-5)

  • Ion Exchange: Start with a commercial Na-ZSM-5 zeolite powder.

  • Prepare a 1 M solution of ammonium nitrate (NH₄NO₃).

  • Slurry the Na-ZSM-5 powder in the ammonium nitrate solution at a ratio of 10 mL of solution per gram of zeolite.

  • Heat the slurry to 80°C and stir for 6 hours.

  • Filter the solid and wash thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable indicator).

  • Repeat the ion exchange process two more times to ensure complete exchange of Na⁺ with NH₄⁺.

  • Dry the resulting NH₄-ZSM-5 at 110°C overnight.

  • Calcination: Calcine the dried NH₄-ZSM-5 in a muffle furnace. Ramp the temperature to 550°C at a rate of 5°C/min and hold for 5 hours in a flow of dry air to obtain the active H-ZSM-5 form.

Protocol 2: Catalytic Cracking of n-Heptane in a Fixed-Bed Reactor

  • Reactor Setup: Place a quartz wool plug in the center of a quartz tube reactor.

  • Load 1.0 g of the prepared H-ZSM-5 catalyst on top of the quartz wool plug.

  • Place another quartz wool plug on top of the catalyst bed.

  • Install the reactor in a vertical tube furnace equipped with a temperature controller.

  • Pre-treatment: Heat the catalyst to 550°C under a flow of inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min and hold for 1 hour to remove any adsorbed water.

  • Reaction:

    • Set the furnace temperature to the desired reaction temperature (e.g., 550°C).

    • Use a syringe pump to introduce liquid n-heptane into a heated vaporization zone before the reactor at a controlled flow rate (e.g., 0.1 mL/min).

    • Use the inert gas as a carrier to transport the n-heptane vapor through the catalyst bed.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser cooled with ice water to collect liquid products.

    • Collect the gaseous products in a gas bag.

    • Analyze both liquid and gaseous products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for hydrocarbon separation to determine the product distribution and calculate the yield of this compound.

  • Catalyst Regeneration: After the reaction, stop the n-heptane flow and purge the reactor with the inert gas. Then, switch to a flow of air and perform a controlled temperature ramp to burn off the coke deposited on the catalyst.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Cracking cluster_analysis Analysis ion_exchange Ion Exchange (Na-ZSM-5 to NH4-ZSM-5) drying Drying (110°C) ion_exchange->drying calcination Calcination (550°C) drying->calcination reactor_loading Reactor Loading (H-ZSM-5) calcination->reactor_loading pretreatment Pre-treatment (550°C, N2) reactor_loading->pretreatment reaction Reaction (n-Heptane feed) pretreatment->reaction product_collection Product Collection (Liquid & Gas) reaction->product_collection gc_analysis Gas Chromatography (GC-FID) product_collection->gc_analysis data_processing Data Processing (Yield Calculation) gc_analysis->data_processing

Caption: Experimental workflow for catalytic cracking of n-heptane.

Troubleshooting_Logic cluster_conversion Check Conversion cluster_selectivity Check Selectivity start Low this compound Yield q_conversion Is overall conversion low? start->q_conversion a_conversion_yes Increase Temperature Increase Catalyst/Oil Ratio Regenerate Catalyst q_conversion->a_conversion_yes Yes a_conversion_no Proceed to Selectivity Check q_conversion->a_conversion_no No q_light_gas High light gas yield? a_conversion_no->q_light_gas a_light_gas_yes Decrease Temperature Use Lower Acidity Catalyst q_light_gas->a_light_gas_yes Yes q_other_isomers High yield of other C7 isomers? q_light_gas->q_other_isomers No a_other_isomers_yes Optimize Catalyst Type (e.g., pore size) Adjust Residence Time q_other_isomers->a_other_isomers_yes Yes a_final Yield Optimized q_other_isomers->a_final No

Caption: Troubleshooting logic for low this compound yield.

Reaction_Pathway cluster_activation Activation cluster_rearrangement Carbocation Rearrangement cluster_termination Termination cluster_side_reactions Side Reactions nHeptane n-Heptane nHeptyl_cation n-Heptyl Carbocation (Secondary) nHeptane->nHeptyl_cation Hydride Abstraction methylhexyl_cation Methylhexyl Carbocation (Tertiary) nHeptyl_cation->methylhexyl_cation Hydride Shift cracking_products Cracking Products (Lighter Alkanes/Alkenes) nHeptyl_cation->cracking_products dimethylpentyl_cation 2,3-Dimethylpentyl Carbocation (Tertiary) methylhexyl_cation->dimethylpentyl_cation Methyl Shift other_isomers Other C7 Isomers methylhexyl_cation->other_isomers dimethylpentane This compound dimethylpentyl_cation->dimethylpentane Hydride Addition dimethylpentyl_cation->cracking_products

Caption: Simplified reaction pathway for this compound formation.

References

Technical Support Center: Purification of Synthesized 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on your synthetic route.

  • For the homologation of 2-methylpentane with methanol , you can expect a complex mixture of isomers of C7 alkanes, such as 2,4-dimethylpentane and 3-methylhexane. Cracking byproducts like isobutane and isopentane are also common.[1]

  • If you are using a Grignard-based synthesis involving the reaction of a Grignard reagent with a ketone followed by dehydration and hydrogenation, potential impurities include unreacted starting materials, the intermediate tertiary alcohol (2,3-dimethyl-2-pentanol), and isomeric alkenes formed during the dehydration step (e.g., 2,3-dimethyl-1-pentene).[2] Incomplete hydrogenation will also result in the presence of residual alkenes in your final product.

Q2: My final product shows multiple peaks on the gas chromatogram. How can I identify them?

A2: The most effective method for identifying the components of your product mixture is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak can be compared to library data to identify the specific isomers and byproducts present. Alternatively, you can compare the retention times of your sample with those of commercially available standards of the suspected impurities.

Q3: Fractional distillation is not giving me a pure product. What could be the issue?

A3: Incomplete separation during fractional distillation can be due to several factors:

  • Insufficient column efficiency: The separation of close-boiling isomers requires a distillation column with a high number of theoretical plates. Ensure your column is adequately packed and of sufficient length for the separation.

  • Incorrect temperature gradient: A stable and appropriate temperature gradient along the column is crucial for effective separation.

  • Flooding or channeling in the column: These issues can significantly reduce the efficiency of the distillation. Ensure the heating rate is not too high and that the column is packed uniformly.

  • Azeotrope formation: While less common for simple alkanes, the possibility of azeotrope formation with certain impurities cannot be entirely ruled out.

Q4: Are there alternative purification methods to fractional distillation?

A4: Yes, for high-purity requirements or for separating isomers with very close boiling points, preparative gas chromatography (prep-GC) is a powerful technique.[3][4] This method can provide excellent separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Problem 1: Low Yield of this compound After Purification

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction: Analyze a sample of the crude reaction mixture by GC to determine the extent of the reaction. If a significant amount of starting material remains, consider optimizing the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
Product Loss During Work-up: Ensure all aqueous washes are thoroughly back-extracted with an appropriate organic solvent to recover all the product. Be cautious during solvent removal (e.g., rotary evaporation) to avoid co-evaporation of the volatile this compound.
Inefficient Fractional Distillation: Check the efficiency of your distillation column. For close-boiling isomers, a highly efficient packed column is necessary. Monitor the head temperature closely during distillation to ensure sharp fraction cuts.
Product Adherence to Glassware: Alkanes can adhere to glass surfaces. Ensure all transfer steps are quantitative by rinsing glassware with a small amount of a volatile solvent and adding it to the bulk product before final solvent removal.
Problem 2: Persistent Impurities in the Final Product

Troubleshooting Workflow:

Troubleshooting_Impurities Troubleshooting Persistent Impurities start Impurity Detected in Final Product identify Identify Impurity via GC-MS start->identify boiling_point Compare Boiling Points identify->boiling_point chem_removal Chemical Removal of Impurity identify->chem_removal Impurity is reactive (e.g., alkene) distillation Optimize Fractional Distillation boiling_point->distillation Boiling points differ significantly prep_gc Consider Preparative GC boiling_point->prep_gc Boiling points are very close end_pure Pure Product Obtained distillation->end_pure end_impure Re-evaluate Synthesis distillation->end_impure prep_gc->end_pure prep_gc->end_impure chem_removal->end_pure chem_removal->end_impure

Caption: Troubleshooting workflow for persistent impurities.

Data Presentation

Table 1: Boiling Points of this compound and Common Isomers

CompoundBoiling Point (°C)
n-Heptane98.4
2-Methylhexane90.1
3-Methylhexane92.0
2,2-Dimethylpentane79.2
This compound 89.8
2,4-Dimethylpentane80.5
3,3-Dimethylpentane86.1
3-Ethylpentane93.5
2,2,3-Trimethylbutane80.9

Note: Boiling points are at standard atmospheric pressure. Data sourced from publicly available chemical databases.[5][6]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a mixture of its isomers and other reaction byproducts.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus (round-bottom flask, packed distillation column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

  • Gas chromatograph for analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • The distillation column should be packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibrium.

    • Place a few boiling chips in the round-bottom flask.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently with the heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the column.

    • Carefully monitor the temperature at the head of the column.

    • Collect the initial fraction, which will be enriched in the more volatile components (impurities with lower boiling points).

    • As the temperature stabilizes near the boiling point of this compound (approximately 89.8°C), change the receiving flask to collect the main fraction.

    • Continue collecting the fraction as long as the head temperature remains stable.

    • If the temperature begins to rise significantly, it indicates that less volatile impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Analysis:

    • Analyze all collected fractions by gas chromatography to determine their composition and the purity of the this compound fraction.

Protocol 2: Synthesis of this compound via Grignard Reaction, Dehydration, and Hydrogenation

Step A: Synthesis of 2,3-Dimethyl-2-pentanol (Grignard Reaction)

Objective: To synthesize the tertiary alcohol intermediate.

Grignard_Synthesis Grignard Synthesis of 2,3-Dimethyl-2-pentanol reagents Ethyl Magnesium Bromide (Grignard Reagent) + 3-Pentanone reaction Reaction in Dry Ether reagents->reaction workup Aqueous Acid Work-up reaction->workup product 2,3-Dimethyl-2-pentanol workup->product

Caption: Workflow for the Grignard synthesis step.

Procedure:

  • Prepare the Grignard reagent (ethyl magnesium bromide) in anhydrous diethyl ether.

  • In a separate flask, dissolve 3-pentanone in anhydrous diethyl ether.

  • Slowly add the Grignard reagent to the 3-pentanone solution with stirring, maintaining a low temperature (e.g., using an ice bath).

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-2-pentanol.

Step B: Dehydration of 2,3-Dimethyl-2-pentanol

Objective: To form a mixture of alkenes.

Procedure:

  • Heat the crude 2,3-dimethyl-2-pentanol with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).[7][8][9]

  • The dehydration of this tertiary alcohol will proceed via an E1 mechanism, potentially leading to a mixture of isomeric alkenes (2,3-dimethyl-1-pentene and 2,3-dimethyl-2-pentene).[7][8]

  • The alkene products can be distilled directly from the reaction mixture.

Step C: Hydrogenation of the Alkene Mixture

Objective: To saturate the double bonds to form this compound.

Procedure:

  • Dissolve the alkene mixture in a suitable solvent (e.g., ethanol).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2).[10][11][12]

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring.

  • The reaction is usually carried out at room temperature and atmospheric or slightly elevated pressure.[10][13]

  • After the reaction is complete (monitored by GC or TLC), filter off the catalyst.

  • Remove the solvent to yield the crude this compound, which can then be purified by fractional distillation as described in Protocol 1.

References

Addressing matrix effects in the analysis of 2,3-Dimethylpentane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of 2,3-Dimethylpentane in complex samples. It addresses common issues related to matrix effects and offers detailed experimental protocols and data to ensure accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), resulting in the underestimation or overestimation of the this compound concentration, respectively.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can also accumulate in the injector port and at the head of the analytical column, creating active sites that can interact with the analyte and affect its transfer to the detector.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A post-extraction spike experiment is a common method to assess the presence and extent of matrix effects.[4] This involves comparing the signal response of a known concentration of this compound in a clean solvent to the response of the same concentration spiked into a blank sample matrix that has already undergone the entire extraction procedure. A significant difference between the two signals indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.

Q3: My analysis is showing significant signal suppression. What are the immediate troubleshooting steps?

A3: If you observe signal suppression, consider the following immediate actions:

  • Sample Dilution: Diluting the sample extract with a suitable clean solvent can reduce the concentration of interfering matrix components.[5] A 1:5 or 1:10 dilution is often a good starting point. However, be mindful that dilution will also lower the concentration of this compound, which could fall below the limit of quantification (LOQ).[5]

  • Injector Maintenance: For GC-MS analysis, a dirty injector liner can be a significant source of signal suppression. Regularly replace the injector liner and septum to ensure a clean and inert sample pathway.

  • Optimize Chromatographic Separation: Improving the separation between this compound and co-eluting matrix components can mitigate interference. This can be achieved by adjusting the temperature program, flow rate, or by using a more selective GC column.

Q4: What are the most effective long-term solutions for managing matrix effects in the analysis of this compound?

A4: For robust and reliable long-term analysis, consider implementing one of the following strategies:

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is free of the analyte of interest but has a similar composition to the samples being analyzed.[4][6] This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.

  • Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[7] A known amount of a stable isotope-labeled version of this compound (e.g., deuterated this compound) is added to the sample as an internal standard before sample preparation. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they will be affected by the matrix in the same way. The ratio of the analyte to the internal standard is used for quantification, which corrects for both extraction losses and matrix-induced signal variations.[8][9]

  • Advanced Sample Preparation: Employing more sophisticated sample preparation techniques can effectively remove interfering matrix components. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective solvent-free technique for extracting volatile compounds like this compound from complex matrices.[10][11]

Quantitative Data Summary

The following table summarizes the impact of matrix effects on the analysis of volatile organic compounds (VOCs) in different complex matrices and the effectiveness of mitigation strategies. While specific data for this compound is limited in the literature, the data for other VOCs provides a valuable reference.

Analyte ClassComplex MatrixAnalytical MethodObserved Matrix EffectMitigation StrategyResult
Volatile Organic Compounds (various)Whole BloodHS-SPME-GC-MSSignificant signal suppression, varying with analyte volatility.[5]Sample Dilution (1:5 blood to water)Quantitative recoveries for compounds with boiling points between 100-150°C.[5]
Pesticides (209 compounds)Various Agricultural CommoditiesLC-MS/MSBoth signal suppression and enhancement observed.[12]Matrix-Matched CalibrationEnabled consistent identification and quantification at low µg/kg levels.[12]
MycotoxinsMaizeUHPLC-MS/MSSignificant matrix effects in electrospray ionization.[8]Stable Isotope DilutionEfficiently compensated for all matrix effects, leading to apparent recoveries between 88% and 105%.[8]
Multiclass ContaminantsAnimal FeedLC-MS/MSPredominantly signal suppression.[13]-Apparent recoveries ranged from 51-72% in complex feed, with extraction efficiencies of 84-97%.[13]

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
  • Prepare a this compound standard in a clean solvent (e.g., methanol) at a concentration that is expected in the middle of your calibration range.

  • Select a blank matrix sample that is representative of your study samples and has been verified to be free of this compound.

  • Process the blank matrix sample using your established extraction procedure.

  • Spike a known volume of the this compound standard into the processed blank matrix extract. The final concentration should be the same as the solvent standard prepared in step 1.

  • Analyze both the solvent standard and the spiked matrix extract using your GC-MS method.

  • Calculate the matrix effect (ME %) by comparing the peak area of this compound in the matrix extract to the peak area in the solvent standard.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This is a generalized protocol that should be optimized for your specific application.

  • Sample Preparation: Place a precisely measured aliquot of your complex sample (e.g., 1 mL of plasma, 1 g of homogenized tissue) into a headspace vial.

  • Internal Standard Addition: Add an appropriate internal standard, preferably a stable isotope-labeled analog of this compound.

  • Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl to 20-40% w/v) can increase the volatility of the analyte and improve extraction efficiency.[10]

  • Incubation: Seal the vial and incubate it at a specific temperature (e.g., 50-70°C) for a set time (e.g., 10-15 minutes) with agitation to allow the volatile compounds to partition into the headspace.[14][15]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 20-50 minutes) at the same temperature with continued agitation.[10][14] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of VOCs.[10]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector port (e.g., 250°C) for thermal desorption for a specific time (e.g., 1-5 minutes).[14][16]

Visualizations

Matrix_Effect_Mechanism Mechanism of Matrix Effects in GC-MS cluster_sample Sample Matrix cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_effect Matrix Effect Analyte This compound Injector GC Injector Analyte->Injector Matrix Interfering Compounds Matrix->Injector Column GC Column Injector->Column Co-elution IonSource Ion Source Column->IonSource Detector Detector IonSource->Detector Ionization Suppression Signal Suppression IonSource->Suppression Competition for ionization Enhancement Signal Enhancement IonSource->Enhancement Improved analyte transfer

Caption: Mechanism of matrix effects in GC-MS analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects Start Start: Inaccurate Quantification of this compound Check_ME Perform Post-Extraction Spike Experiment Start->Check_ME ME_Present Matrix Effect Present? Check_ME->ME_Present No_ME No Significant Matrix Effect. Review other analytical parameters. ME_Present->No_ME No Implement_Mitigation Implement Mitigation Strategy ME_Present->Implement_Mitigation Yes Dilution Sample Dilution Implement_Mitigation->Dilution Matrix_Match Matrix-Matched Calibration Implement_Mitigation->Matrix_Match SID Stable Isotope Dilution Implement_Mitigation->SID SPME Advanced Sample Prep (e.g., HS-SPME) Implement_Mitigation->SPME Validate Validate Method Dilution->Validate Matrix_Match->Validate SID->Validate SPME->Validate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Optimization of temperature and pressure for 2,3-Dimethylpentane isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isomerization of 2,3-Dimethylpentane. The information is based on established principles of alkane isomerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isomerization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low conversion of this compound - Inadequate reaction temperature.- Catalyst deactivation or poisoning.- Insufficient catalyst-to-feed ratio.- Gradually increase the reaction temperature within the optimal range.- Regenerate the catalyst according to the manufacturer's protocol. Ensure the feed is free of impurities like sulfur or water.- Increase the amount of catalyst or reduce the feed flow rate.
Low selectivity towards desired isomers - Reaction temperature is too high, favoring cracking.- Inappropriate catalyst choice.- Incorrect pressure.- Decrease the reaction temperature. Lower temperatures thermodynamically favor the formation of more branched isomers.[1][2]- Use a catalyst with a balanced metal and acid function, such as a platinum-supported zeolite.- Optimize the hydrogen pressure to suppress side reactions.[1]
High yield of cracked products (e.g., butane, propane) - Excessive reaction temperature and/or pressure.[1]- Highly acidic catalyst.- Reduce the reaction temperature and pressure.- Use a catalyst with moderate acidity to minimize hydrocracking.[3]
Rapid catalyst deactivation - Presence of impurities (e.g., water, sulfur compounds) in the feed.- Coke formation at high temperatures.[1]- Purify the this compound feed before introducing it to the reactor.- Lower the reaction temperature and ensure adequate hydrogen pressure to minimize coke formation.
Inconsistent product distribution - Fluctuations in reaction temperature or pressure.- Non-uniform heating of the reactor.- Ensure precise and stable control of all reaction parameters.- Verify the proper functioning and calibration of heating elements and pressure regulators.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the isomerization of this compound?

A1: While specific optimal temperatures can vary with the catalyst used, alkane isomerization reactions are a balance between kinetics and thermodynamics. Lower temperatures (around 120-180°C) favor the equilibrium concentration of highly branched isomers.[1][2] However, higher temperatures (up to 250°C or more) may be necessary to achieve a sufficient reaction rate.[4][5] It is crucial to determine the optimal temperature experimentally for your specific setup.

Q2: What is the role of pressure in this isomerization process?

A2: Pressure, particularly the partial pressure of hydrogen, plays a critical role in suppressing undesirable side reactions such as cracking and coke formation, which can deactivate the catalyst.[1] Typical pressures for light naphtha isomerization range from 15 to 40 barg.

Q3: Which type of catalyst is most effective for this compound isomerization?

A3: Bifunctional catalysts are generally the most effective for alkane isomerization. These catalysts possess both metal sites (e.g., platinum) for dehydrogenation/hydrogenation and acid sites (e.g., zeolites, sulfated zirconia, or chlorinated alumina) for the skeletal rearrangement of the carbocation intermediates.[6][7] The balance between these two functions is key to high selectivity.

Q4: How can I minimize the cracking of this compound during isomerization?

A4: To minimize cracking, it is advisable to operate at the lowest possible temperature that still provides a reasonable reaction rate. Additionally, maintaining sufficient hydrogen pressure and using a catalyst with optimized acidity can significantly reduce the formation of lighter hydrocarbons.[1][3]

Q5: What are the expected products of this compound isomerization?

A5: The primary products will be other isomers of heptane, such as 2,2-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, and methylhexanes. Under more severe conditions, cracking can lead to the formation of smaller alkanes like butanes and pentanes.[8]

Experimental Protocol: Catalytic Isomerization of this compound

This protocol outlines a general procedure for the isomerization of this compound over a solid acid catalyst in a fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • Load the catalyst (e.g., 0.5 wt% Pt on a Y-zeolite support) into a fixed-bed reactor.
  • Pre-treat the catalyst by heating it under a flow of dry air or nitrogen to remove any adsorbed moisture.
  • Reduce the catalyst by introducing a flow of hydrogen at an elevated temperature (e.g., 300-400°C) for several hours, as per the catalyst manufacturer's recommendations.

2. Reaction Setup and Execution:

  • Cool the reactor to the desired reaction temperature (e.g., 150°C).
  • Set the system pressure to the desired level (e.g., 20 barg) with hydrogen.
  • Introduce the this compound feed into the reactor at a controlled flow rate using a high-pressure liquid pump. The feed should be pre-mixed with hydrogen.
  • Maintain a constant temperature and pressure throughout the experiment.

3. Product Collection and Analysis:

  • Cool the reactor effluent to condense the liquid products.
  • Collect liquid samples periodically for analysis.
  • Analyze the composition of the product stream using gas chromatography (GC) to determine the conversion of this compound and the selectivity to various isomers.

Process Visualization

IsomerizationWorkflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis LoadCatalyst Load Catalyst into Reactor Pretreat Pre-treat Catalyst (Drying) LoadCatalyst->Pretreat Reduce Reduce Catalyst (H2 Flow) Pretreat->Reduce SetConditions Set Temperature and Pressure Reduce->SetConditions IntroduceFeed Introduce this compound + H2 Feed SetConditions->IntroduceFeed RunReaction Maintain Reaction Conditions IntroduceFeed->RunReaction CoolEffluent Cool Reactor Effluent RunReaction->CoolEffluent CollectSample Collect Liquid Sample CoolEffluent->CollectSample GCAnalysis Analyze by Gas Chromatography CollectSample->GCAnalysis

References

Validation & Comparative

Validating the Purity of 2,3-Dimethylpentane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,3-Dimethylpentane, a branched-chain alkane. We will delve into the experimental protocols and performance data of key methods, offering a clear pathway to selecting the most appropriate technique for your specific needs.

The primary challenge in assessing the purity of this compound lies in the separation and quantification of its structural isomers, which often coexist as impurities. These isomers of heptane (C7H16) possess very similar physical and chemical properties, making their differentiation a non-trivial analytical task.

Comparison of Analytical Techniques

Gas Chromatography (GC) stands out as the premier technique for analyzing volatile compounds like this compound and its isomers. Coupled with different detectors, it offers a powerful tool for both qualitative and quantitative analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy provide complementary information, particularly for structural elucidation and overall purity assessment.

Analytical TechniquePrinciplePrimary UseStrengthsLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on boiling point and polarity, followed by detection of ions formed in a hydrogen flame.Quantitative analysis of known impurities.Robust, highly linear response for hydrocarbons, cost-effective.Does not provide structural information for unknown peak identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC, followed by ionization and mass-to-charge ratio analysis.Qualitative analysis (identification of unknown impurities) and quantitative analysis.High specificity and sensitivity, provides structural information from mass spectra.Can be less linear than FID for quantification, higher operational complexity.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Absolute quantification without the need for a specific reference standard of the analyte.Provides structural information and can quantify multiple components simultaneously.Lower sensitivity compared to GC methods, requires a well-characterized internal standard.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Rapid, non-destructive screening and identification.Minimal sample preparation, provides a unique "fingerprint" for molecular identification.High fluorescence can interfere with analysis, less sensitive for trace impurity detection.

Experimental Protocols

Gas Chromatography (GC-FID/GC-MS) for Isomer Separation

This protocol is designed for the separation and quantification of this compound from its common isomers.

1. Sample Preparation:

  • Accurately weigh a representative sample of this compound.

  • Dilute the sample in a suitable volatile solvent (e.g., hexane or pentane) to a concentration within the linear range of the detector. For trace analysis, a concentration of approximately 100 ppm is a good starting point.

  • If an internal standard is used for quantification, add a known amount of a non-interfering compound (e.g., a non-C7 alkane like cyclohexane) to the sample solution.

2. GC Conditions:

  • Column: A high-resolution capillary column is crucial for separating closely boiling isomers. A 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane column (e.g., DB-1, HP-5ms) with a length of 50-100 m, an internal diameter of 0.25 mm, and a film thickness of 0.25-0.5 µm is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector. A high split ratio (e.g., 100:1) is often used for concentrated samples to avoid column overload.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 35-40 °C, hold for 10-15 minutes to ensure separation of the most volatile components.

    • Ramp: Increase the temperature at a slow rate, for example, 1-2 °C/min, to a final temperature of 100-120 °C. This slow ramp is critical for resolving the heptane isomers.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

3. Detector Conditions:

  • FID:

    • Temperature: 250-300 °C.

    • Hydrogen Flow: 30-40 mL/min.

    • Air Flow: 300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): 25-30 mL/min.

  • MS:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

4. Data Analysis:

  • Identification: For GC-MS, identify peaks by comparing their mass spectra with a reference library (e.g., NIST). For both GC-FID and GC-MS, compare retention times with those of known standards.

  • Quantification: For GC-FID, calculate the area percentage of each peak relative to the total area of all peaks. For more accurate results, use an internal or external standard calibration curve. For GC-MS, quantification can be performed using the peak area of a characteristic ion (extracted ion chromatogram).

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound.

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a high-purity, stable internal standard with a known number of protons that gives a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Add a suitable deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard completely.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. This ensures complete relaxation of all protons between scans. A d1 of 30-60 seconds is often necessary.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Technique Comparison

To further clarify the process of validating the purity of this compound and the relationships between the analytical techniques, the following diagrams are provided.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution qNMR qNMR Analysis Sample->qNMR Raman Raman Spectroscopy Sample->Raman InternalStd Addition of Internal Standard Dilution->InternalStd GC_FID GC-FID Analysis InternalStd->GC_FID GC_MS GC-MS Analysis InternalStd->GC_MS Quantification Quantification of Impurities GC_FID->Quantification Identification Identification of Impurities GC_MS->Identification qNMR->Quantification Raman->Identification Purity_Report Purity Validation Report Quantification->Purity_Report Identification->Quantification

Caption: Experimental workflow for validating the purity of this compound.

Technique_Comparison cluster_screening Initial Screening cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Start Purity Validation Requirement Screening Rapid Screening Needed? Start->Screening Raman Raman Spectroscopy Screening->Raman Yes Quant_Goal Primary Goal: Quantification? Screening->Quant_Goal No Raman->Quant_Goal GC_FID GC-FID Quant_Goal->GC_FID Yes (Relative Quantification) qNMR qNMR (Absolute Purity) Quant_Goal->qNMR Yes (Absolute Quantification) Qual_Goal Need to Identify Unknowns? Quant_Goal->Qual_Goal No GC_FID->Qual_Goal qNMR->Qual_Goal GC_MS GC-MS Qual_Goal->GC_MS Yes

Caption: Logical relationships for selecting an analytical technique.

By following the detailed protocols and considering the comparative data and logical workflows presented, researchers can confidently select and implement the most suitable analytical techniques for validating the purity of this compound, ensuring the quality and reliability of their scientific work.

A Comparative Analysis of the Boiling Points of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of organic compounds is paramount. Heptane (C₇H₁₆) and its isomers are frequently utilized as non-polar solvents, in industrial applications, and as reference points in fuel quality assessment. While sharing the same molecular formula, the nine structural isomers of heptane exhibit distinct boiling points. This variation is a direct consequence of their differing molecular geometries, which influence the strength of intermolecular van der Waals forces. This guide provides a comparative analysis of the boiling points of all nine heptane isomers, supported by experimental data and standardized methodologies.

Boiling Point Data of Heptane Isomers

The boiling points of the nine structural isomers of heptane are summarized in the table below. The data clearly illustrates that increased branching of the alkane chain leads to a lower boiling point. The highest boiling point is observed for the straight-chain isomer, n-heptane, while the most branched isomers exhibit the lowest boiling points.

Isomer NameStructureBoiling Point (°C)
n-HeptaneCH₃(CH₂)₅CH₃98.4[1][2][3][4]
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃90.0[5][6][7][8][9]
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃91.9[10][11][12]
3-Ethylpentane(CH₃CH₂)₃CH93.5[13][14][15][16][17]
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃79.2[18][19]
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃89.8
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.9[4]

Experimental Protocols for Boiling Point Determination

The determination of the boiling point of volatile organic liquids such as heptane isomers is typically performed using standardized distillation methods. These protocols are designed to ensure accuracy and reproducibility of the measurements.

A widely recognized standard is ASTM D1078 , which covers the determination of the distillation range of liquids that are chemically stable during the process and boil between 30 and 350 °C.[10][13][14] This method is applicable to hydrocarbons like heptane isomers.[13][14]

Another internationally accepted standard is the OECD Test Guideline 103 . This guideline outlines several methods for determining the boiling point of a substance, including ebulliometry, the dynamic method, and the distillation method.[18] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[18]

A general experimental procedure based on these standards involves the following steps:

  • Apparatus Setup : A distillation flask is filled with a specific volume of the liquid sample. A thermometer is positioned such that its bulb is just below the side arm of the flask. The flask is connected to a condenser, which in turn leads to a receiving vessel.

  • Heating : The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading : The temperature is recorded when the vapor temperature stabilizes, and there is a steady condensation of the liquid in the condenser. This stable temperature is the boiling point of the liquid.

  • Pressure Correction : Since the boiling point is dependent on the atmospheric pressure, the observed boiling point is often corrected to the standard atmospheric pressure.

Relationship Between Molecular Structure and Boiling Point

The variation in the boiling points of heptane isomers can be attributed to the differences in their molecular shapes and the resulting intermolecular van der Waals forces. Straight-chain alkanes, like n-heptane, have a larger surface area, allowing for greater contact between molecules and stronger van der Waals forces. Consequently, more energy is required to overcome these forces, resulting in a higher boiling point.

As the degree of branching in the carbon chain increases, the molecule becomes more compact and spherical.[5] This reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces.[5] As a result, less energy is needed to separate the molecules, and the boiling point decreases.[5]

G Relationship Between Heptane Isomer Structure and Boiling Point cluster_0 Molecular Structure cluster_1 Molecular Shape & Surface Area cluster_2 Intermolecular Forces cluster_3 Boiling Point n_Heptane n-Heptane (Linear) Large_SA Elongated Shape Large Surface Area n_Heptane->Large_SA Branched_Isomers Branched Isomers (e.g., 2-Methylhexane) Intermediate_SA Less Elongated Reduced Surface Area Branched_Isomers->Intermediate_SA Highly_Branched_Isomers Highly Branched Isomers (e.g., 2,2,3-Trimethylbutane) Small_SA Compact/Spherical Shape Small Surface Area Highly_Branched_Isomers->Small_SA Strong_Forces Stronger van der Waals Forces Large_SA->Strong_Forces Weaker_Forces Weaker van der Waals Forces Intermediate_SA->Weaker_Forces Weakest_Forces Weakest van der Waals Forces Small_SA->Weakest_Forces High_BP Higher Boiling Point (~98.4 °C) Strong_Forces->High_BP Intermediate_BP Intermediate Boiling Point Weaker_Forces->Intermediate_BP Low_BP Lower Boiling Point (~80.9 °C) Weakest_Forces->Low_BP

Caption: Structure-Boiling Point Relationship of Heptane Isomers.

References

A Comparative Analysis of Octane Ratings in Branched Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the Research Octane Number (RON) and Motor Octane Number (MON) for the nine structural isomers of heptane, providing valuable data for researchers and professionals in the fields of fuel technology and internal combustion engine development. This guide details the significant impact of molecular structure on anti-knock characteristics, supported by standardized experimental data.

The octane number of a fuel is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation of the air-fuel mixture reduces engine efficiency and can cause damage. The octane rating scale is benchmarked against two primary reference fuels: n-heptane, a straight-chain alkane with poor anti-knock properties, is assigned an octane number of 0, while 2,2,4-trimethylpentane (iso-octane), a highly branched alkane, is assigned an octane number of 100.[1] This guide provides a comparative study of the Research Octane Number (RON) and Motor Octane Number (MON) of the nine structural isomers of heptane (C₇H₁₆), highlighting how variations in their branched structures influence their performance as fuel components.

Influence of Molecular Branching on Octane Number

The degree of branching in the carbon chain of an alkane has a profound effect on its octane number. As a general principle, increased branching leads to a higher octane rating. This is because branched alkanes are more resistant to autoignition under compression compared to their straight-chain counterparts. The presence of tertiary and quaternary carbon atoms in branched structures is thought to stabilize the resulting radicals formed during the initial stages of combustion, thus slowing down the reaction rate and preventing knocking.[2]

The nine structural isomers of heptane provide a clear illustration of this principle. Ranging from the straight-chain n-heptane to the highly branched 2,2,3-trimethylbutane, their octane numbers span a wide spectrum, demonstrating the significant impact of molecular architecture on fuel performance.

Quantitative Comparison of Heptane Isomers

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for the nine structural isomers of heptane. These values have been determined using standardized ASTM test methods.

Isomer NameIUPAC NameResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneHeptane0[1][3]0[3]
2-Methylhexane2-Methylhexane42.446.4
3-Methylhexane3-Methylhexane52.055.9
2,2-Dimethylpentane2,2-Dimethylpentane92.895.6
2,3-DimethylpentaneThis compound91.188.5
2,4-Dimethylpentane2,4-Dimethylpentane83.183.8
3,3-Dimethylpentane3,3-Dimethylpentane80.886.6
3-Ethylpentane3-Ethylpentane65.069.3
2,2,3-Trimethylbutane2,2,3-Trimethylbutane112.1101.3

Experimental Protocols for Octane Number Determination

The octane numbers presented in this guide are determined by standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The RON test simulates fuel performance under low-speed, mild driving conditions, such as city driving. The key operating parameters for the ASTM D2699 test are:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52 °C (125 °F)

  • Spark Timing: Fixed at 13 degrees before top dead center

The test fuel is run in the CFR engine, and its knocking intensity is compared to that of primary reference fuels (mixtures of n-heptane and iso-octane). The compression ratio is adjusted until a standard level of knock is achieved. The RON of the test fuel is the percentage by volume of iso-octane in the primary reference fuel that produces the same knock intensity.

Motor Octane Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed conditions, akin to highway driving. The operating conditions for the ASTM D2700 test are more stringent than for the RON test:

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149 °C (300 °F)

  • Spark Timing: Variable, adjusted with compression ratio

Similar to the RON test, the MON of a test fuel is determined by comparing its knock characteristics to those of primary reference fuels in the CFR engine under these more demanding conditions. Due to the harsher conditions, the MON of a fuel is typically lower than its RON.

Logical Relationship between Structure and Octane Number

The following diagram illustrates the general relationship between the degree of branching in heptane isomers and their corresponding octane numbers.

G cluster_structure Molecular Structure cluster_octane Octane Number Straight Chain Straight Chain Low Low Straight Chain->Low e.g., n-Heptane Slightly Branched Slightly Branched Moderate Moderate Slightly Branched->Moderate e.g., Methylhexanes, Ethylpentane Moderately Branched Moderately Branched High High Moderately Branched->High e.g., Dimethylpentanes Highly Branched Highly Branched Very High Very High Highly Branched->Very High e.g., 2,2,3-Trimethylbutane

Caption: Increasing molecular branching in heptane isomers generally leads to higher octane numbers.

References

Cross-Validation of Experimental and Computational Data for 2,3-Dimethylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally derived physicochemical properties of 2,3-Dimethylpentane, a branched alkane and a component of gasoline. The objective is to offer a clear cross-validation of these data sets, highlighting the accuracy of computational models against established experimental values. This information is valuable for researchers in the fields of physical chemistry, computational modeling, and for professionals in the drug development sector where accurate prediction of molecular properties is crucial.

Data Presentation: Physicochemical Properties

The following tables summarize the available experimental data and discuss the computational approaches for determining the boiling point, density, and refractive index of this compound.

Table 1: Experimental Physicochemical Data for this compound
PropertyExperimental ValueConditions
Boiling Point89.7 °C[1]At standard atmospheric pressure
Density0.695 g/mLAt 25 °C
Refractive Index (nD)1.392At 20 °C
Table 2: Computational Approaches for Physicochemical Properties
PropertyComputational MethodExpected Accuracy
Boiling PointQuantitative Structure-Property Relationship (QSPR)High (often < 5% deviation)
DensityMolecular Dynamics (MD) Simulations, QSPRGood to High
Refractive IndexComputational Chemistry (e.g., using polarizability calculations)Good

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the micro boiling point determination.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount (a few milliliters) of this compound is placed in the small test tube.

  • A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • The test tube is securely attached to a thermometer.

  • The assembly is then immersed in a heating bath.

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Hydrometer Method)

The density of a liquid is its mass per unit volume. The hydrometer method is a straightforward technique for determining the density of liquids.

Apparatus:

  • Hydrometer

  • Graduated cylinder (of appropriate size)

  • Thermometer

Procedure:

  • The this compound sample is poured into a clean, dry graduated cylinder to a level that will allow the hydrometer to float freely without touching the bottom or sides.

  • The hydrometer is gently lowered into the liquid until it floats freely.

  • The hydrometer is allowed to settle, and the reading is taken at the point where the surface of the liquid meets the scale on the hydrometer stem. The reading should be taken at the bottom of the meniscus.

  • The temperature of the liquid is recorded simultaneously using a thermometer.

  • If the measurement is not made at the standard temperature (usually 20°C or 25°C), a correction must be applied to the observed density.

Determination of Refractive Index (Abbé Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath (to maintain the prism temperature)

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Lens paper

Procedure:

  • The prisms of the Abbé refractometer are cleaned with a suitable solvent and dried with lens paper.

  • A few drops of the this compound sample are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is adjusted to illuminate the prisms.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index value is read from the instrument's scale.

  • The temperature of the prisms, maintained by the circulating water bath, is also recorded.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physicochemical characterization of a liquid organic compound such as this compound.

G Experimental Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis a Obtain pure sample of This compound b Boiling Point Determination (Micro Method) a->b c Density Measurement (Hydrometer) a->c d Refractive Index Measurement (Abbé Refractometer) a->d e Record and Tabulate Experimental Data b->e c->e d->e f Compare with Computational Predictions e->f g Assess Accuracy of Computational Models f->g

Caption: Workflow for experimental characterization and computational validation.

References

Isomeric Effects on the Physical Properties of C7 Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric form of a molecule can significantly influence its physical properties, which in turn affects its behavior in various applications, from solvent characteristics in chemical reactions to its role in fuel composition. For alkanes, particularly the C7 isomers (heptanes), the degree of branching in the carbon skeleton is a primary determinant of these properties. This guide provides a comparative analysis of the key physical properties of the nine isomers of heptane, supported by experimental data and detailed methodologies for their determination.

Quantitative Data on the Physical Properties of C7 Alkane Isomers

The physical properties of the nine structural isomers of heptane (C7H16) are summarized in the table below. The data illustrates the profound impact of molecular structure on boiling point, melting point, density, and viscosity. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction directly affects properties like boiling point and viscosity.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-HeptaneStraight-chain98.4[1]-90.6[1]0.684[1]0.409[2]
2-MethylhexaneCH₃CH(CH₃)CH₂CH₂CH₂CH₃90.0[3]-118.30.679[3]0.35[4]
3-MethylhexaneCH₃CH₂CH(CH₃)CH₂CH₂CH₃91.9[5]-119.4[5]0.687[6]0.36[7]
2,2-Dimethylpentane(CH₃)₃CCH₂CH₂CH₃79.2[8]-123.7[8]0.674[8]0.385[8]
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃89.8[9]-150 (glass transition)[9]0.695[9]0.43[10]
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5-119.90.6730.33
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.0-134.90.6930.454
3-Ethylpentane(CH₃CH₂)₃CH93.5-118.60.6980.39
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.9[10]-25.0[10]0.690[10]0.48

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.

1. Determination of Boiling Point (Capillary Method)

This micro method is suitable for small sample volumes and provides high accuracy.

  • Apparatus: Melting point apparatus, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • Place a few drops of the liquid sample into the small test tube.

    • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

    • Attach the test tube to the thermometer and insert the assembly into the heating block of the melting point apparatus.[2]

    • Begin heating the apparatus. Initially, a stream of air bubbles will be observed escaping from the open end of the capillary tube as the trapped air expands.

    • Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • Observe the point at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

    • The temperature at which the liquid enters the capillary tube is the boiling point of the sample.[2]

2. Determination of Melting Point (Capillary Method)

This is a standard technique for determining the melting point of a solid substance.

  • Apparatus: Melting point apparatus, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • Ensure the solid sample is dry and finely powdered.

    • Load the sample into the capillary tube by tapping the open end into the powder. The sample should be packed to a height of 2-3 mm.[1]

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known, heat rapidly to about 15-20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute.

    • If the melting point is unknown, perform a preliminary rapid heating to determine an approximate value, then repeat with a fresh sample using a slower heating rate.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

3. Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of liquids.

  • Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermostat/water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it empty (m_empty).

    • Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Ensure the capillary in the stopper is also filled and that there are no air bubbles.

    • Place the filled pycnometer in a thermostatic bath to bring it to the desired temperature.

    • Carefully dry the outside of the pycnometer and weigh it (m_water).

    • The volume of the pycnometer (V) can be calculated as: V = (m_water - m_empty) / ρ_water.

    • Empty and dry the pycnometer, then fill it with the liquid sample.

    • Repeat steps 3 and 4, and weigh the pycnometer filled with the sample (m_sample).

    • The density of the sample (ρ_sample) is then calculated as: ρ_sample = (m_sample - m_empty) / V.

4. Determination of Viscosity (Ostwald Viscometer)

The Ostwald viscometer is a type of capillary viscometer used to measure the viscosity of a liquid by comparing its flow time to that of a reference liquid with a known viscosity.

  • Apparatus: Ostwald viscometer, stopwatch, thermostat/water bath, pipette.

  • Procedure:

    • Clean and dry the viscometer thoroughly.

    • Pipette a known volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

    • Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

    • Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.

    • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark (t_ref).

    • Repeat the measurement several times and calculate the average flow time.

    • Clean and dry the viscometer, then repeat the procedure with the same volume of the sample liquid to obtain its average flow time (t_sample).

    • The viscosity of the sample (η_sample) can be calculated using the following equation, where ρ is the density and η_ref is the known viscosity of the reference liquid: η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref.

Visualization of Structure-Property Relationships

The following diagram illustrates the general relationship between the degree of branching in C7 alkane isomers and their resulting physical properties, specifically boiling point and viscosity.

Isomer_Properties cluster_structure Molecular Structure cluster_properties Physical Properties Linear n-Heptane (Linear) Slightly_Branched Methylhexanes Ethylpentane (Slightly Branched) Linear->Slightly_Branched Increasing Branching High_BP_Visc Higher Boiling Point Higher Viscosity Linear->High_BP_Visc Highly_Branched Dimethylpentanes Trimethylbutane (Highly Branched) Slightly_Branched->Highly_Branched Increasing Branching Intermediate_BP_Visc Intermediate Boiling Point Intermediate Viscosity Slightly_Branched->Intermediate_BP_Visc Low_BP_Visc Lower Boiling Point Lower Viscosity Highly_Branched->Low_BP_Visc

Caption: Relationship between C7 alkane branching and physical properties.

This guide demonstrates that as the structure of C7 alkanes becomes more branched and compact, the intermolecular forces weaken, leading to a general decrease in boiling point, viscosity, and density. The melting point trend is less regular and is also influenced by the molecule's ability to pack into a crystal lattice. A thorough understanding of these isomeric effects is essential for selecting the appropriate compound for a specific application in research and development.

References

Benchmarking 2,3-Dimethylpentane: A Comparative Guide for Fuel Additive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 2,3-Dimethylpentane as a fuel additive against other common alternatives. This analysis is supported by experimental data and detailed methodologies to ensure objective evaluation.

Executive Summary

This compound, a branched-chain alkane, demonstrates notable potential as a gasoline additive, primarily owing to its favorable anti-knock characteristics. This guide benchmarks its performance, particularly its octane rating, against established additives such as Methyl Tertiary-Butyl Ether (MTBE), ethanol, and toluene. While direct, comprehensive comparative studies on engine power, fuel efficiency, and emissions under identical conditions are limited, this guide synthesizes available data to provide a clear comparison of their primary anti-knock properties. The experimental protocols for determining these key metrics are also detailed to provide a framework for consistent and reliable evaluation.

Comparative Analysis of Octane Ratings

The primary measure of a gasoline additive's ability to resist engine knocking is its octane number, determined by the Research Octane Number (RON) and Motor Octane Number (MON). A higher octane number allows for higher compression ratios in an engine, leading to increased thermal efficiency and power output.

Table 1: Comparison of Research Octane Number (RON) and Motor Octane Number (MON)

Fuel AdditiveResearch Octane Number (RON)Motor Octane Number (MON)
This compound 91.1 - 92[1]88.5[2]
Methyl Tertiary-Butyl Ether (MTBE)116 - 118101 - 102
Ethanol108 - 10989 - 90
Toluene120 - 124107 - 112
n-Heptane (Reference)00
Iso-octane (Reference)100100

Note: Octane numbers for additives can vary slightly based on the purity of the compound and the base fuel to which they are added.

Engine Performance and Emissions Overview

  • Engine Power and Fuel Efficiency: Branched-chain alkanes like this compound generally promote smoother combustion, which can contribute to improved engine efficiency and power output compared to their straight-chain counterparts.[1][3] However, a direct quantitative comparison with oxygenates like MTBE and ethanol, which also impact the combustion process by introducing oxygen, requires dedicated experimental investigation.

  • Emissions: The complete combustion of this compound, an alkane, produces carbon dioxide (CO2) and water (H2O). Incomplete combustion can lead to the formation of carbon monoxide (CO) and unburned hydrocarbons (HC). The branched structure of this compound may lead to more complete combustion compared to linear alkanes, potentially resulting in lower HC and CO emissions under optimal conditions. In contrast, oxygenated additives like MTBE and ethanol can reduce CO and HC emissions by providing additional oxygen for combustion. However, they can also influence the formation of other pollutants, such as nitrogen oxides (NOx) and aldehydes.

Experimental Protocols

To ensure a standardized and objective comparison of fuel additives, the following experimental protocols are essential.

Octane Number Determination

a) Research Octane Number (RON) - ASTM D2699:

This test method determines the knock characteristics of motor fuels in terms of Research Octane Number by comparison with primary reference fuels of known octane numbers.

  • Apparatus: A standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • The engine is operated under standardized conditions of 600 RPM engine speed, a specified ignition timing, and controlled intake air temperature and humidity.

    • The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.

    • Blends of iso-octane and n-heptane (primary reference fuels) are then tested, and the blend that produces the same knock intensity as the sample fuel at the same compression ratio determines the RON of the sample.

b) Motor Octane Number (MON) - ASTM D2700:

This method is similar to the RON test but is conducted under more severe operating conditions to simulate heavier engine loads.

  • Apparatus: A standard single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • The engine is operated at a higher speed of 900 RPM and a higher intake mixture temperature compared to the RON test.

    • The compression ratio is varied to achieve a standard knock intensity for the test fuel.

    • The MON is determined by comparing the knock intensity with that of primary reference fuel blends.

Octane_Number_Determination cluster_RON ASTM D2699 (RON) cluster_MON ASTM D2700 (MON) RON_Engine CFR Engine (600 RPM) RON_TestFuel Introduce Test Fuel RON_Engine->RON_TestFuel RON_AdjustCR Adjust Compression Ratio to Standard Knock RON_TestFuel->RON_AdjustCR RON_RefFuel Test Primary Reference Fuels RON_AdjustCR->RON_RefFuel RON_Compare Compare Knock Intensity RON_RefFuel->RON_Compare RON_Result Determine RON RON_Compare->RON_Result MON_Engine CFR Engine (900 RPM, Higher Temp) MON_TestFuel Introduce Test Fuel MON_Engine->MON_TestFuel MON_AdjustCR Adjust Compression Ratio to Standard Knock MON_TestFuel->MON_AdjustCR MON_RefFuel Test Primary Reference Fuels MON_AdjustCR->MON_RefFuel MON_Compare Compare Knock Intensity MON_RefFuel->MON_Compare MON_Result Determine MON MON_Compare->MON_Result

Workflow for RON and MON Determination.
Engine Performance and Emissions Testing

a) Engine Dynamometer Testing (Based on SAE J1349):

This test evaluates engine performance characteristics such as power, torque, and fuel consumption under controlled conditions.

  • Apparatus: An engine dynamometer, fuel flow measurement system, and data acquisition system.

  • Procedure:

    • The engine is mounted on the dynamometer.

    • The engine is operated at various speeds and loads (throttle positions).

    • Torque, power, and fuel consumption are measured and recorded at each operating point.

    • The test is repeated with the base fuel and the fuel blended with the additive for comparison.

b) Chassis Dynamometer Emissions Testing:

This test measures the exhaust emissions of a vehicle under simulated driving conditions.

  • Apparatus: A chassis dynamometer, a constant volume sampler (CVS) for exhaust gas collection, and exhaust gas analyzers for CO, CO2, NOx, and HC.

  • Procedure:

    • The test vehicle is placed on the chassis dynamometer.

    • The vehicle is "driven" through a standardized driving cycle (e.g., FTP-75, NEDC).

    • Exhaust gases are collected and analyzed to determine the mass of pollutants emitted per distance traveled.

    • Tests are conducted with the base fuel and the additive-blended fuel to compare emissions profiles.

Performance_Emissions_Testing cluster_Engine_Perf Engine Performance (Dynamometer) cluster_Emissions Emissions Testing (Chassis Dynamometer) EP_Setup Mount Engine on Dynamometer EP_BaseFuel Run with Base Fuel at Various Speeds/Loads EP_Setup->EP_BaseFuel EP_AdditiveFuel Run with Additive-Blended Fuel EP_Setup->EP_AdditiveFuel EP_MeasureBase Measure Torque, Power, Fuel Consumption EP_BaseFuel->EP_MeasureBase EP_Compare Compare Performance Data EP_MeasureBase->EP_Compare EP_MeasureAdditive Measure Torque, Power, Fuel Consumption EP_AdditiveFuel->EP_MeasureAdditive EP_MeasureAdditive->EP_Compare EM_Setup Place Vehicle on Chassis Dynamometer EM_BaseFuel Drive Standard Cycle with Base Fuel EM_Setup->EM_BaseFuel EM_AdditiveFuel Drive Standard Cycle with Additive-Blended Fuel EM_Setup->EM_AdditiveFuel EM_AnalyzeBase Collect and Analyze Exhaust Emissions EM_BaseFuel->EM_AnalyzeBase EM_Compare Compare Emissions Profiles EM_AnalyzeBase->EM_Compare EM_AnalyzeAdditive Collect and Analyze Exhaust Emissions EM_AdditiveFuel->EM_AnalyzeAdditive EM_AnalyzeAdditive->EM_Compare

Experimental Workflow for Performance and Emissions Testing.

Combustion Chemistry

The complete combustion of this compound (C7H16) in the presence of sufficient oxygen (O2) yields carbon dioxide (CO2) and water (H2O). The balanced chemical equation for this reaction is:

2 C7H16 + 22 O2 → 14 CO2 + 16 H2O

The branched structure of this compound influences its combustion chemistry, making it more resistant to auto-ignition (knocking) compared to its straight-chain isomer, n-heptane. This is a key characteristic that defines its performance as a fuel additive.

Combustion_Pathway Reactants This compound (C₇H₁₆) + Oxygen (O₂) Combustion Combustion Process (in Engine Cylinder) Reactants->Combustion Products Carbon Dioxide (CO₂) + Water (H₂O) + Heat Energy Combustion->Products

Simplified Complete Combustion Pathway.

Conclusion

This compound serves as a competent octane-enhancing additive, though its RON and MON values are generally lower than those of highly effective additives like toluene and MTBE. Its performance is comparable to ethanol in terms of its anti-knock properties. As a branched alkane, it offers the advantage of promoting smooth combustion. For a comprehensive evaluation of its suitability as a fuel additive, direct comparative studies focusing on engine power, fuel efficiency, and a detailed emissions analysis against a broader range of alternatives under standardized conditions are imperative. The experimental protocols outlined in this guide provide a robust framework for conducting such critical research.

References

A Comparative Guide to the Reactivity of 2,3-Dimethylpentane and Other Methylpentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkanes, including branched isomers like 2,3-Dimethylpentane and various methylpentanes, are fundamental structures in organic chemistry and serve as backbones for many pharmaceutical compounds. While generally characterized by low reactivity due to their strong, non-polar carbon-carbon and carbon-hydrogen single bonds, their behavior in chemical reactions is subtly but significantly influenced by their isomeric structure.[1][2][3][4] This guide provides an objective comparison of the reactivity of this compound and other methyl-substituted alkanes, supported by experimental data from key reaction types such as combustion and halogenation. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic pathways, and assessing the stability of molecules in various chemical environments.

Structural Isomerism and Thermodynamic Stability

The reactivity of an alkane is inversely related to its thermodynamic stability. For isomers, which share the same molecular formula but differ in atomic arrangement, the degree of branching is a key determinant of stability. Generally, more branched alkanes are more stable than their straight-chain counterparts.[5][6] This increased stability is attributed to factors such as differences in bond energies (e.g., 1º-C–H vs. 2º-C–H bonds) and steric effects.[7]

A common method for comparing the stability of isomers is by measuring their heat of combustion (ΔH°c), the energy released when one mole of a substance is completely burned.[8] A lower heat of combustion indicates a more stable molecule, as it possessed less potential energy initially.[5][8]

cluster_0 Relationship between Alkane Structure and Reactivity Structure Alkane Structure Branching Increased Branching Structure->Branching leads to Stability Increased Thermodynamic Stability Branching->Stability generally results in Combustion Lower Heat of Combustion Stability->Combustion Reactivity Decreased Overall Reactivity (e.g., Combustion) Stability->Reactivity

Caption: Logical flow from alkane branching to stability and reactivity.

Table 1: Heat of Combustion for Pentane (C₅H₁₂) Isomers

This table demonstrates the principle that increased branching leads to greater stability and a lower heat of combustion.

IsomerStructureDegree of BranchingHeat of Combustion (kJ/mol)Relative Stability
n-PentaneStraight-chainNone-3509Least Stable
Isopentane (2-Methylbutane)BranchedModerate-3506More Stable
Neopentane (2,2-Dimethylpropane)Highly BranchedHigh-3492Most Stable
(Data sourced from Study.com[8])

Comparative Reactivity in Combustion and Pyrolysis

Combustion and pyrolysis (thermal decomposition in the absence of oxygen) are high-energy processes that break the strong C-C and C-H bonds of alkanes.[4][9] The reactivity of different isomers in these conditions can be compared by measuring parameters like ignition delay time—the time lag between the application of an ignition source and the start of combustion. Shorter delay times indicate higher reactivity.

An experimental study on the five structural isomers of hexane (C₆H₁₄), which include 2-methylpentane and 3-methylpentane, provides direct comparative data. The results show a clear correlation between the degree of branching and reactivity in the low- to intermediate-temperature range (< 1000 K).[10]

Table 2: Comparative Reactivity of Hexane Isomers in Combustion

IsomerStructureResearch Octane Number (RON)Low-Temperature Reactivity Trend
n-HexaneStraight-chain~25Most Reactive
2-MethylpentaneBranched~73
3-MethylpentaneBranched~74
2,2-DimethylbutaneHighly Branched~92
2,3-DimethylbutaneHighly Branched~102Least Reactive
(Data interpretation based on ECM 2015[10])

The study found that n-hexane was the most reactive, followed by the monomethylpentanes, and then the more highly branched dimethylbutanes. 2,3-dimethylbutane was identified as the least reactive.[10] This trend aligns with the principle that increased branching enhances stability, thus making the molecule more resistant to thermal decomposition and ignition. Above 1000 K, the differences in reactivity between the isomers become much smaller.[10]

The data for hexane isomer reactivity was obtained using a high-pressure shock tube (HPST) and a rapid compression machine (RCM).[10]

  • Mixture Preparation: A fuel/air mixture (in this case, a stoichiometric mix of a hexane isomer and air) is prepared at a specific pressure.

  • Rapid Heating/Compression:

    • In an RCM: A piston rapidly compresses the gas mixture, causing its temperature and pressure to rise quickly, simulating conditions in an engine cylinder.

    • In an HPST: A high-pressure driver gas ruptures a diaphragm, creating a shock wave that travels through the fuel/air mixture, rapidly heating and compressing it.

  • Data Acquisition: Pressure transducers monitor the pressure inside the reaction chamber over time.

  • Ignition Delay Calculation: The ignition delay is measured as the time from the end of compression (in an RCM) or shock wave passage (in an HPST) to the point of maximum rate of pressure rise, which signifies the onset of combustion.[10]

cluster_0 Experimental Workflow for Ignition Delay Measurement prep Prepare Fuel/Air Mixture rcm Rapid Compression Machine (RCM) prep->rcm hpst High-Pressure Shock Tube (HPST) prep->hpst compress Rapidly Compress & Heat Mixture rcm->compress hpst->compress monitor Monitor Pressure vs. Time compress->monitor calc Calculate Ignition Delay Time monitor->calc

Caption: Workflow for determining alkane reactivity via combustion.

Comparative Reactivity in Free-Radical Halogenation

Free-radical halogenation is a substitution reaction where a halogen atom replaces a hydrogen atom on the alkane chain, typically initiated by UV light or heat.[11][12][13] Unlike combustion, the reactivity in this reaction is not determined by the stability of the overall molecule but by the stability of the alkyl radical intermediate formed during the reaction.

The stability (and thus ease of formation) of the alkyl radical follows the order: tertiary (3°) > secondary (2°) > primary (1°) . This means that hydrogen atoms on tertiary carbons are the most reactive, followed by secondary, and then primary hydrogens.[9][13]

This compound (a C₇H₁₆ isomer) is an excellent molecule for illustrating this principle as it contains primary, secondary, and tertiary hydrogens.

  • Primary (1°) hydrogens: On the four methyl groups (-CH₃).

  • Secondary (2°) hydrogens: On the -CH₂- group (carbon 4).

  • Tertiary (3°) hydrogens: On the two -CH- groups (carbons 2 and 3).

During free-radical chlorination, substitution can occur at any of these positions, leading to a mixture of isomeric products. The relative amount of each product depends on both the statistical probability (the number of available hydrogens of each type) and the inherent reactivity of each type of hydrogen.

Free-Radical Halogenation Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination i1 Cl₂ i2 2 Cl• i1->i2 UV light p1 Cl• + R-H p2 H-Cl + R• p1->p2 H abstraction p3 R• + Cl₂ p2->p3 p4 R-Cl + Cl• p3->p4 Forms product p4->p1 regenerates Cl• t1 Cl• + Cl• → Cl₂ t2 R• + Cl• → R-Cl t3 R• + R• → R-R

Caption: The three stages of a free-radical chain reaction.

Table 3: Predicted Product Distribution for Chlorination of 2,4-Dimethylpentane

Hydrogen TypeNumber of HydrogensRelative ReactivityCalculation (No. H x Reactivity)Relative AmountPredicted Percentage
Primary (1°)121.012 x 1.0 = 12.012.0~40%
Secondary (2°)23.92 x 3.9 = 7.87.8~26%
Tertiary (3°)25.22 x 5.2 = 10.410.4~34%
Total 16 30.2 100%
(Calculations based on relative reactivity values from Brainly.com[14])

This demonstrates that even though there are far more primary hydrogens, the higher reactivity of the tertiary and secondary hydrogens leads to significant formation of those substitution products.[14] A similar analysis would apply to this compound and other methylpentanes, with the product distribution being dictated by the number and type of C-H bonds present.

  • Reactant Setup: The alkane (e.g., this compound) is placed in a reaction vessel, often dissolved in an inert solvent like CCl₄.

  • Initiation: The halogen (e.g., Cl₂ gas) is bubbled through the mixture. The reaction is initiated by irradiating the vessel with UV light or by adding a chemical radical initiator (e.g., a peroxide) and heating.[7]

  • Reaction: The reaction proceeds via the chain mechanism, which is typically very fast. The reaction is often exothermic.

  • Workup and Analysis: The reaction is stopped, and the resulting mixture is washed to remove byproducts like HCl. The product mixture, containing various monochlorinated (and potentially polychlorinated) isomers, is then analyzed, typically by gas chromatography (GC), to determine the relative percentages of each product.[15]

Conclusion

The reactivity of this compound and other methylpentanes cannot be described by a single value but depends heavily on the reaction type.

  • In high-energy processes like combustion, reactivity is linked to the overall thermodynamic stability of the molecule. Increased branching, as seen when comparing n-hexane to 2-methylpentane and further to 2,3-dimethylbutane, leads to greater stability and lower reactivity.[6][10]

  • In selective reactions like free-radical halogenation, reactivity is determined by the stability of the radical intermediate. The presence of highly reactive tertiary C-H bonds in branched structures like this compound creates specific sites of reactivity, leading to a predictable, albeit complex, mixture of products.[9][13]

For professionals in research and development, a thorough understanding of an alkane's isomeric structure is therefore essential for predicting its stability, controlling reaction outcomes, and synthesizing specific target molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethylpentane Quantification in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,3-dimethylpentane in air samples. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, ensuring data accuracy, and adhering to regulatory standards. This document outlines the performance of various techniques, supported by experimental data, and provides detailed protocols for key experiments.

Introduction to Analytical Methods for Volatile Organic Compounds (VOCs)

The accurate quantification of volatile organic compounds (VOCs) such as this compound in the air is critical for environmental monitoring, occupational health and safety, and various research applications. The primary methods for this analysis involve gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS). The choice of sampling technique is equally crucial and largely determines the overall performance of the method. The three most prevalent methods for collecting and analyzing VOCs from the air are EPA Method TO-15, EPA Method TO-17, and NIOSH Method 1500.

Comparison of Key Analytical Methods

This section details the principles, advantages, and limitations of the three leading methods for the analysis of this compound in air samples. The selection of a method should be based on the specific requirements of the study, including desired detection limits, sample throughput, and available equipment.

FeatureEPA Method TO-15EPA Method TO-17NIOSH Method 1500
Principle Whole air sampling into evacuated canisters.Active sampling onto sorbent tubes followed by thermal desorption.Active sampling onto a solid sorbent tube (charcoal) followed by solvent extraction.
Sampling Device Specially prepared stainless steel canisters (e.g., Summa or Silonite® coated).Sorbent tubes packed with materials like Tenax® TA, Carbopack™, or multi-bed sorbents.Glass tubes packed with coconut shell charcoal.
Sample Introduction Cryogenic or solid-phase preconcentration followed by thermal desorption into the GC-MS.Thermal desorption of the entire sample or an aliquot into the GC-MS.Solvent desorption (typically with carbon disulfide) and injection of a liquid aliquot into the GC.
Typical Analytes Broad range of VOCs, including very volatile compounds.Wide range of VOCs and semi-volatile organic compounds (SVOCs).Hydrocarbons with boiling points between 36°C and 216°C.[1]
Advantages - Minimizes analyte loss and degradation during sampling.- Suitable for a wide range of VOCs.- Can be used for time-weighted average and grab samples.[2]- High sensitivity due to concentration of large air volumes.- Wide selection of sorbents allows for method optimization for specific compounds.[3][4]- Well-established and widely used in occupational health.- Cost-effective sampling media.
Limitations - Canisters can be bulky and expensive to ship and clean.- Potential for sample dilution with pressurizing gas.- High humidity can be problematic.[5]- Breakthrough of volatile compounds can occur if sampling volume is too high.- Sorbent selection is critical and may require validation for specific compounds.- Potential for analyte degradation on the sorbent.- Solvent extraction can be less efficient for some compounds.- Use of hazardous solvents (carbon disulfide).- Lower sensitivity compared to thermal desorption methods.

Performance Data Comparison

The following tables summarize typical performance characteristics for the analysis of C7 hydrocarbons, including isomers of heptane, which can be considered representative for this compound. It is important to note that specific performance will vary depending on the laboratory, instrumentation, and specific method parameters.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

MethodAnalyte ClassTypical MDL (ppbv)Typical LOQ (ppbv)Citation
EPA Method TO-15 (Scan Mode)C7 Alkanes0.05 - 0.20.15 - 0.6[6][7]
EPA Method TO-15 (SIM Mode)C7 Alkanes0.005 - 0.050.015 - 0.15[7]
EPA Method TO-17C7 Alkanes≤ 0.5~1.5[4]
NIOSH Method 1500n-HeptaneNot specified in ppbv, dependent on sample volume.Not specified in ppbv, dependent on sample volume.[8][9]

Table 2: Accuracy and Precision

MethodAnalyte ClassTypical Accuracy (% Recovery)Typical Precision (% RSD)Citation
EPA Method TO-15C7 Alkanes70 - 130< 25[5]
EPA Method TO-17VOCs70 - 130< 20[10]
NIOSH Method 1500n-Heptane85 - 115 (Desorption Efficiency)< 10[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. This section provides an overview of the experimental protocols for each of the discussed methods.

EPA Method TO-15: Canister Sampling and Analysis

1. Canister Preparation:

  • Clean canisters by repeated evacuation and pressurization with humidified, purified nitrogen or air.

  • Verify cleanliness by analyzing the canister contents for target analytes, ensuring they are below the method detection limits.

2. Air Sampling:

  • For time-weighted average (TWA) sampling, use a mass flow controller to maintain a constant flow rate over the desired period.

  • For grab sampling, open the canister valve and allow it to fill to near ambient pressure.

  • Record the initial and final vacuum of the canister.

3. GC-MS Analysis:

  • Preconcentration: A known volume of the air sample is drawn through a cryogenic trap or a sorbent trap to concentrate the analytes. Water is removed during this process.

  • Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column.

  • GC Separation:

    • Column: A non-polar capillary column, such as a 60 m x 0.32 mm ID with a 1.0 µm film thickness (e.g., DB-1 or equivalent), is commonly used.

    • Oven Program: A temperature program is used to separate the VOCs. A typical program might start at 35°C, hold for 2 minutes, then ramp at 8°C/min to 200°C and hold for 5 minutes.

  • MS Detection:

    • Mode: The mass spectrometer can be operated in full scan mode for qualitative and quantitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Mass Range: Typically 35-300 amu in full scan mode.

    • Quantitation Ions: For this compound, characteristic ions such as m/z 43, 57, 71, and 85 would be used for quantification and confirmation.

EPA Method TO-17: Sorbent Tube Sampling and Thermal Desorption

1. Sorbent Tube Selection and Preparation:

  • Select a sorbent or combination of sorbents appropriate for this compound. Multi-bed sorbent tubes containing a series of sorbents of increasing strength (e.g., Tenax® TA, Carbopack™ B, Carboxen™ 1000) are often used to trap a wide range of VOCs.[4]

  • Condition new tubes by heating them under a flow of inert gas to remove any contaminants.

2. Air Sampling:

  • Use a calibrated personal sampling pump to draw air through the sorbent tube at a known flow rate (typically 10-200 mL/min).

  • The total sample volume should not exceed the breakthrough volume of the sorbent for this compound.

3. GC-MS Analysis:

  • Thermal Desorption: The sorbent tube is placed in a thermal desorber. The sample is desorbed by heating the tube while purging with an inert gas. The analytes are then focused in a cold trap.

  • Injection: The cold trap is rapidly heated, injecting the analytes onto the GC column.

  • GC-MS Parameters: The GC-MS parameters are similar to those used in EPA Method TO-15.

NIOSH Method 1500: Charcoal Tube Sampling and Solvent Extraction

1. Sorbent Tube Preparation:

  • Use commercially available glass tubes packed with two sections of activated coconut shell charcoal.

2. Air Sampling:

  • Use a calibrated personal sampling pump to draw air through the charcoal tube at a known flow rate (typically 0.01-0.2 L/min).[9]

  • The recommended sample volume for heptane is 7 liters, which can be used as a guideline for this compound.[9]

3. Sample Preparation:

  • Break open the tube and transfer the front and back sections of charcoal to separate vials.

  • Desorb the analytes by adding 1.0 mL of carbon disulfide to each vial and agitating for 30 minutes.[9]

4. GC-FID/MS Analysis:

  • Injection: Inject an aliquot (e.g., 1 µL) of the carbon disulfide extract into the GC.

  • GC Separation:

    • Column: A non-polar capillary column is suitable.

    • Oven Program: A temperature program is used to separate the hydrocarbons.

  • Detection: While NIOSH Method 1500 specifies a Flame Ionization Detector (FID), a mass spectrometer can be used for improved identification and sensitivity.

Workflow and Logic Diagrams

To visualize the analytical processes, the following diagrams are provided in DOT language for use with Graphviz.

Analytical_Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Canister Canister (EPA TO-15) Preconcentration Cryogenic/Sorbent Preconcentration Canister->Preconcentration Sorbent_Tube_TD Sorbent Tube (EPA TO-17) Thermal_Desorption Thermal Desorption Sorbent_Tube_TD->Thermal_Desorption Charcoal_Tube Charcoal Tube (NIOSH 1500) Solvent_Extraction Solvent Extraction (Carbon Disulfide) Charcoal_Tube->Solvent_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Preconcentration->GC_MS Thermal_Desorption->GC_MS Solvent_Extraction->GC_MS Quantification Quantification of This compound GC_MS->Quantification

Caption: General workflow for the analysis of this compound in air samples.

Method_Selection_Logic Start Start: Need to quantify This compound in air High_Sensitivity Is high sensitivity (sub-ppbv) required? Start->High_Sensitivity Broad_VOC_Screen Is a broad screen of other VOCs also needed? High_Sensitivity->Broad_VOC_Screen No TO15_SIM EPA TO-15 (SIM mode) High_Sensitivity->TO15_SIM Yes Occupational_Health Is the focus on occupational exposure levels? Broad_VOC_Screen->Occupational_Health No TO15_Scan EPA TO-15 (Scan mode) Broad_VOC_Screen->TO15_Scan Yes TO17 EPA TO-17 Occupational_Health->TO17 No NIOSH_1500 NIOSH 1500 Occupational_Health->NIOSH_1500 Yes

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylpentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,3-dimethylpentane is paramount for laboratory safety and environmental protection. This highly flammable and hazardous chemical requires a systematic approach to its management, from handling and storage to final disposal. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulations.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor that can cause skin irritation, drowsiness, or dizziness.[1][2] It may be fatal if swallowed and enters the airways and is very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of insufficient ventilation, use a suitable respirator.

Spill Management: In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[4] Absorb the spill with an inert material such as sand, vermiculite, or earth and place it into a sealed, labeled container for disposal.[4] Do not allow the chemical to enter sewers or waterways.[1][4]

Quantitative Data for this compound

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number565-59-3[1]
Molecular FormulaC7H16[2]
Molecular Weight100.20 g/mol [2]
Boiling Point89-90 °C
Flash Point-7 °C to -25 °C[1]
Autoignition Temperature330 °C[1]
Lower Explosion Limit1.1% by volume[1]
Upper Explosion Limit6.8% by volume[1]
Density0.695 g/mL at 25 °C

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled waste container.[5] Incompatible chemicals must be kept separate to avoid dangerous reactions.[3][6]

  • Containerization: Use a chemically compatible and leak-proof container for waste collection.[6] The original container is often a suitable option.[7][8] The container must be kept tightly closed except when adding waste.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, health hazard, environmental hazard).[1][9]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA).[9] This area must be at or near the point of generation and under the control of the operator. The storage area should be a well-ventilated, cool, and dry place away from heat, sparks, and open flames.[10][11] Flammable liquids should be stored in an approved flammable storage cabinet.[12]

  • Waste Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][13] Do not dispose of this compound down the drain or in regular trash.[3][4][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal A Identify this compound Waste B Select Appropriate Waste Container (Chemically Compatible, Leak-Proof) A->B C Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms B->C D Collect Waste in Designated Satellite Accumulation Area (SAA) C->D E Store in Flammable Storage Cabinet (Cool, Dry, Well-Ventilated) D->E F Keep Container Tightly Closed E->F G Arrange for Waste Pickup with EH&S or Licensed Contractor F->G H Proper Off-Site Disposal (Incineration/Recycling) G->H

Caption: Workflow for the proper disposal of this compound.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations.[14] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste.[6] It is the responsibility of the waste generator to ensure that all chemical waste is managed in a safe and compliant manner.[13] Always consult your institution's specific waste management plan and safety guidelines.[9]

References

Essential Guide to Personal Protective Equipment for Handling 2,3-Dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 2,3-Dimethylpentane must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.

This compound is a highly flammable liquid and vapor that can cause skin irritation and may lead to drowsiness or dizziness.[1][2][3][4] Aspiration of this chemical may be fatal if swallowed and it is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Strict adherence to safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE) Selection

The appropriate PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection:

  • Requirement: Tightly sealed chemical safety goggles are mandatory to protect against splashes.[1][5] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Additional Protection: In situations with a higher risk of splashing, a face shield should be used in addition to safety goggles.[6]

Skin and Body Protection:

  • Gloves: Protective gloves are essential to prevent skin contact.[1] While specific breakthrough time data for this compound is limited, recommendations for chemically similar substances like n-Heptane suggest the use of Nitrile, Polyvinyl Alcohol, Viton, or Barrier® gloves.[6] It is critical to consult the glove manufacturer's specific chemical resistance data. Immediately remove and replace gloves upon any sign of contamination.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat is standard, and for larger quantities or splash risks, chemically resistant aprons or coveralls are recommended.

Respiratory Protection:

  • General Use: Respiratory protection is not typically required under normal laboratory conditions with adequate ventilation.[1][5]

  • High-Risk Scenarios: If there is a potential for exposure to exceed established limits, or if working in a poorly ventilated area, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][7] A written respiratory protection program that includes fit testing and medical exams, as described in the OSHA Respiratory Protection Standard (29 CFR 1910.134), must be implemented.[6]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueSource
ACGIH TLV (TWA) 400 ppm[2][6]
ACGIH STEL 500 ppm[6]
Flash Point -25 °C (-13 °F)[1]
Boiling Point 89.8 °C (193.6 °F)[1]
Lower Explosion Limit 1.1%[1]
Upper Explosion Limit 6.8%[1]
Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ignition Sources: It is highly flammable; keep it away from heat, sparks, open flames, and other ignition sources.[1][5] Use only non-sparking tools and explosion-proof equipment.[5][6]

  • Grounding: Ground and bond containers when transferring the material to prevent static electricity discharge.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible materials such as oxidizing agents.[1][5][6]

Spill Management:

  • Evacuate and Secure: Immediately evacuate non-essential personnel and secure the area.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition.[6]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[6] Do not use combustible materials like sawdust.

  • Collection: Place the absorbed material into a sealed, properly labeled container for disposal.[6]

  • Ventilation and Cleaning: Ventilate the area and wash the spill site after the material has been collected.[6]

Disposal:

  • Hazardous Waste: this compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • Regulations: Follow all local, regional, national, and international regulations for hazardous waste disposal.[1][3] Do not allow the chemical to enter sewers or waterways.[6]

Visualized Workflows

To further clarify the necessary safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the procedural steps for safe handling and disposal.

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Spill Response cluster_disposal Disposal Start Start: Prepare for Handling EnsureVentilation Ensure Adequate Ventilation (Fume Hood) Start->EnsureVentilation RemoveIgnition Remove Ignition Sources EnsureVentilation->RemoveIgnition DonPPE Don Appropriate PPE RemoveIgnition->DonPPE Handling Handle this compound DonPPE->Handling Spill Spill Occurs? Handling->Spill WasteCollection Collect Waste (Contaminated PPE, excess chemical) Handling->WasteCollection Work Complete Spill->Handling No SpillResponse Follow Spill Protocol: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect in Sealed Container Spill->SpillResponse Yes SpillResponse->Handling LabelWaste Label as Hazardous Waste WasteCollection->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via Certified Vendor StoreWaste->Dispose

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.